molecular formula C6H2BrFN2 B1380960 6-Bromo-3-fluoropicolinonitrile CAS No. 1256788-71-2

6-Bromo-3-fluoropicolinonitrile

Cat. No.: B1380960
CAS No.: 1256788-71-2
M. Wt: 201 g/mol
InChI Key: QEDRILCEVHHUKB-UHFFFAOYSA-N
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Description

6-Bromo-3-fluoropicolinonitrile is a useful research compound. Its molecular formula is C6H2BrFN2 and its molecular weight is 201 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-3-fluoropyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrFN2/c7-6-2-1-4(8)5(3-9)10-6/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEDRILCEVHHUKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1F)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256788-71-2
Record name 6-bromo-3-fluoropyridine-2-carbonitrile
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Foundational & Exploratory

The Strategic Utility of 5-Bromo-3-fluoropicolinonitrile in Modern Drug Discovery: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Editorial Note for the Researcher: Initial inquiries for "6-Bromo-3-fluoropicolinonitrile" revealed a landscape dominated by its positional isomer, 5-Bromo-3-fluoropicolinonitrile (CAS 886373-28-0) . The latter compound is extensively documented as a pivotal building block in medicinal chemistry, offering a rich and varied reaction profile. In contrast, verifiable technical data and applications for the 6-bromo isomer (CAS 1256788-71-2) are sparse, primarily limited to supplier listings. Acknowledging this disparity in available scientific literature and established utility, this guide will focus comprehensively on the chemical properties and strategic applications of the 5-bromo isomer, as it represents the compound of greatest demonstrated value to the research and drug development community.

Introduction: A Multifunctional Linchpin for Complex Synthesis

5-Bromo-3-fluoropicolinonitrile has emerged as a highly valued heterocyclic intermediate in the synthesis of advanced molecular architectures, particularly for pharmaceutical applications.[1][2] Its strategic importance stems from the orthogonal reactivity of its three key functional groups: a pyridine ring, a bromine atom, a fluorine atom, and a nitrile group. This unique arrangement provides medicinal chemists with a versatile platform for introducing molecular diversity and fine-tuning the physicochemical properties of drug candidates.[3]

The pyridine core is a common motif in bioactive molecules. The fluorine atom can enhance metabolic stability and binding affinity, while the nitrile group serves as a versatile precursor for various nitrogen-containing functionalities.[3] Crucially, the bromine atom at the 5-position acts as an efficient handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions.[3] This confluence of features makes 5-Bromo-3-fluoropicolinonitrile a cornerstone intermediate in the development of novel therapeutics, including selective serotonin reuptake inhibitors (SSRIs) and tyrosine kinase inhibitors (TKIs).[4]

Core Chemical & Physical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in synthesis. The key properties of 5-Bromo-3-fluoropicolinonitrile are summarized below, providing a foundational dataset for reaction planning and safety assessments.

PropertyValueSource(s)
CAS Number 886373-28-0[5][6][7]
Molecular Formula C₆H₂BrFN₂[5][6]
Molecular Weight 201.00 g/mol [6]
Appearance Off-white to pale yellow solid[1][4]
Melting Point 95-105 °C[8]
Boiling Point ~238 °C at 760 Torr[8]
Purity Typically ≥97-98%[4][5]
Solubility Sparingly soluble in water; soluble in many organic solvents like ethanol, acetone, and chloroform.[4][4]
SMILES N#CC1=NC=C(Br)C=C1F[7][9]
InChI Key HMURQOFNWZWERT-UHFFFAOYSA-N[5][7][10]

Chemical Structure and Reactivity Profile

The synthetic versatility of 5-Bromo-3-fluoropicolinonitrile is best understood by examining its structure. The electron-withdrawing nature of the fluorine, nitrile, and the pyridine nitrogen influences the reactivity of the entire ring system.

Caption: Structure of 5-Bromo-3-fluoropicolinonitrile.

The primary sites of reactivity are:

  • The C-Br Bond: The bromine atom is an excellent leaving group, making the 5-position of the pyridine ring susceptible to a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. This is the most exploited feature for building molecular complexity.[3]

  • The Nitrile Group (-C≡N): This functional group is a synthetic chameleon. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine (aminomethyl group). These transformations provide access to a completely different set of functionalities, enabling further derivatization or modulation of the compound's properties.[3]

  • The Pyridine Ring: The nitrogen atom can be protonated or alkylated, and the ring itself can undergo nucleophilic aromatic substitution, although this is less common compared to reactions at the bromo and nitrile positions.

Key Synthetic Transformations & Protocols

As a senior application scientist, the value of a building block is demonstrated not just by its potential, but by its proven performance in established synthetic protocols. Below are detailed, representative workflows for the key transformations of 5-Bromo-3-fluoropicolinonitrile.

Synthesis of the Core Intermediate

The synthesis of 5-Bromo-3-fluoropicolinonitrile itself is a critical first step. A common laboratory-scale method involves the dehydration of the corresponding amide.

G start 5-Bromo-3-fluoropicolinamide + NaCl + POCl₃ in CH₂Cl₂ reflux Reflux Overnight start->reflux Dehydration workup Aqueous Workup (Saturated NaHCO₃) reflux->workup Quench purify Silica Chromatography (EtOAc/Hexane) workup->purify Isolate product 5-Bromo-3-fluoropicolinonitrile purify->product

Caption: Workflow for the synthesis of 5-Bromo-3-fluoropicolinonitrile.

Exemplary Protocol:

  • Step 1 (Reaction Setup): In a round-bottom flask equipped with a reflux condenser, a mixture of 5-bromo-3-fluoropicolinamide (1.0 eq), sodium chloride (1.2 eq), and dichloromethane (CH₂Cl₂) is stirred.

  • Step 2 (Dehydration): Phosphoryl chloride (POCl₃, 5.0 eq) is added to the suspension. The mixture is then heated to reflux and maintained overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Step 3 (Workup): After cooling to room temperature, the reaction mixture is diluted with CH₂Cl₂ and carefully washed with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize excess acid. The organic layer is separated, dried over anhydrous magnesium sulfate (MgSO₄), and filtered.

  • Step 4 (Purification): The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure 5-Bromo-3-fluoropicolinonitrile.[11]

Causality Insight: The use of POCl₃ is a classic method for dehydrating amides to nitriles. The addition of NaCl is reported to facilitate the reaction, likely by aiding in the removal of water or by activating the phosphoryl chloride. Refluxing ensures the reaction goes to completion. The basic wash is crucial to remove acidic byproducts before purification.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This is arguably the most valuable reaction for this building block, enabling the formation of a C-C bond at the 5-position. This allows for the introduction of a wide variety of aryl and heteroaryl groups.

Exemplary Protocol for Arylation:

  • Step 1 (Inert Atmosphere): To a Schlenk flask, add 5-Bromo-3-fluoropicolinonitrile (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq), and a base, typically potassium phosphate (K₃PO₄) (2.0 eq). The flask is then evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

  • Step 2 (Solvent Addition & Degassing): A degassed solvent mixture, commonly 1,4-dioxane and water (4:1 ratio), is added via syringe.[12] The mixture is further degassed by bubbling the inert gas through the solution for 15-20 minutes.

  • Step 3 (Reaction): The reaction mixture is heated to 85-95 °C and stirred vigorously. The reaction is monitored by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).[12]

  • Step 4 (Workup & Purification): After cooling, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated. The crude product is then purified by column chromatography to yield the 5-aryl-3-fluoropicolinonitrile derivative.[12]

Causality Insight: The inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. The base is required to activate the boronic acid for the transmetalation step in the catalytic cycle. A mixed aqueous/organic solvent system is often optimal for dissolving both the organic starting materials and the inorganic base.[13]

cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reagents Reagents pd0 Pd(0)L₂ pd2_add Oxidative Addition (Ar-Pd(II)-Br)L₂ pd0->pd2_add pd2_trans Transmetalation (Ar-Pd(II)-Ar')L₂ pd2_add->pd2_trans product Reductive Elimination pd2_trans->product product->pd0 coupled_product 5-Ar'-3-fluoropicolinonitrile product->coupled_product Releases Product arbr 5-Bromo-3-fluoropicolinonitrile arbr->pd2_add Adds to Pd(0) ar_boronic Ar'B(OH)₂ + Base ar_boronic->pd2_trans Transfers Ar' group

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Transformation of the Nitrile Group: Hydrolysis to Carboxylic Acid

Converting the nitrile to a carboxylic acid opens up another avenue for derivatization, such as amide bond formation.

Exemplary Protocol for Hydrolysis:

  • Step 1 (Reaction Setup): 5-Bromo-3-fluoropicolinonitrile (1.0 eq) is suspended in a solution of concentrated sulfuric acid (H₂SO₄).

  • Step 2 (Hydrolysis): Sodium nitrite (NaNO₂) is added portion-wise at a controlled temperature (e.g., 0 °C to 10 °C). The reaction is stirred until TLC indicates the consumption of the starting material.

  • Step 3 (Workup): The reaction mixture is carefully poured onto ice water and then extracted with an organic solvent like tert-butyl methyl ether.

  • Step 4 (Purification): The combined organic layers are washed, dried, and concentrated. The resulting solid, 5-Bromo-3-fluoropicolinic acid, can be further purified by recrystallization.[14]

Causality Insight: Strong acidic conditions are required to hydrolyze the stable nitrile group. The use of sodium nitrite in this context facilitates the conversion. The careful addition to ice water is a standard quenching procedure for strongly acidic reactions. This transformation is valuable as it converts the nitrile into a bioisostere, the carboxylic acid, which can have profoundly different biological and physical properties.

Applications in Drug Discovery & Medicinal Chemistry

The true measure of a building block is the impact of the molecules it helps create. 5-Bromo-3-fluoropicolinonitrile is a key intermediate in the synthesis of numerous compounds under investigation for therapeutic use.

  • Kinase Inhibitors: The pyridine scaffold is central to many ATP-competitive kinase inhibitors used in oncology. The ability to rapidly diversify the 5-position of the picolinonitrile core via Suzuki coupling allows for the exploration of the kinase ATP-binding pocket, enabling the optimization of potency and selectivity.[4][15]

  • Selective Serotonin Reuptake Inhibitors (SSRIs): This class of antidepressants often features complex aromatic systems. The title compound provides a robust starting point for building these systems.[4]

  • Agrochemicals: Beyond pharmaceuticals, this intermediate is also used in the synthesis of advanced herbicides, fungicides, and insecticides, where the unique combination of halogen and nitrogen functionalities can impart potent biological activity.[4]

Safety and Handling

As a senior scientist, ensuring laboratory safety is paramount. 5-Bromo-3-fluoropicolinonitrile is an irritant and is harmful if swallowed.

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry place.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

5-Bromo-3-fluoropicolinonitrile is more than just a chemical intermediate; it is a strategic tool for innovation in drug discovery and development. Its well-defined and orthogonal reactivity at the bromine and nitrile positions, coupled with the favorable properties imparted by the fluoropyridine core, provides researchers with a reliable and versatile platform for the synthesis of complex, high-value molecules. The robust and reproducible protocols for its key transformations, particularly Suzuki-Miyaura coupling, underscore its role as a foundational building block for creating the next generation of therapeutics and advanced materials.

References

The Strategic Synthesis of 6-Bromo-3-fluoropicolinonitrile: An In-Depth Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Bromo-3-fluoropicolinonitrile is a highly valued building block in contemporary drug discovery, prized for its unique substitution pattern that offers multiple avenues for molecular elaboration. This guide provides an in-depth exploration of a robust and scientifically sound synthetic pathway to this key intermediate. We will dissect the strategic considerations underpinning the chosen route, provide detailed, field-proven protocols for each transformation, and offer insights into the mechanistic nuances of the core reactions. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel pharmaceutical agents.

Introduction: The Significance of this compound in Medicinal Chemistry

The pyridine core is a ubiquitous scaffold in a vast array of marketed pharmaceuticals and clinical candidates. The strategic incorporation of halogen atoms and a nitrile group, as seen in this compound, provides medicinal chemists with a versatile platform for lead optimization. The bromine atom serves as a convenient handle for a multitude of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse molecular fragments. The fluorine atom can favorably modulate physicochemical properties such as pKa, lipophilicity, and metabolic stability. Finally, the nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various cycloaddition reactions. The specific 3-fluoro, 6-bromo substitution pattern offers a unique electronic and steric environment, making this intermediate particularly attractive for the synthesis of novel kinase inhibitors and other targeted therapies.

Retrosynthetic Analysis and Proposed Forward Synthesis

A logical retrosynthetic analysis of this compound suggests several potential synthetic routes. A key consideration is the robust and regioselective introduction of the three distinct functional groups: the cyano, bromo, and fluoro moieties. After careful evaluation of feasibility, scalability, and the availability of starting materials, we propose a multi-step synthesis commencing with a readily available aminopyridine derivative.

Our proposed forward synthesis hinges on a sequence of well-established and reliable transformations:

  • Bromination of a suitable aminofluoropyridine to install the bromine atom at the desired position.

  • Diazotization of the resulting aminobromofluoropyridine to generate a reactive diazonium salt.

  • A Sandmeyer-type cyanation to displace the diazonium group with a nitrile, yielding the target molecule.

This strategic sequence allows for the controlled and regioselective introduction of each functional group, minimizing the formation of isomeric impurities.

Detailed Synthesis Pathway and Experimental Protocols

Step 1: Bromination of 2-Amino-3-fluoropyridine

The initial step involves the regioselective bromination of 2-Amino-3-fluoropyridine. The amino group is an activating group that directs electrophilic substitution to the ortho and para positions. In this case, the 6-position is sterically accessible and electronically activated, making it the preferred site for bromination.

Reaction Scheme:

Figure 1: Bromination of 2-Amino-3-fluoropyridine.

Experimental Protocol:

  • To a solution of 2-Amino-3-fluoropyridine (1.0 eq) in acetonitrile, add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford 2-Amino-6-bromo-3-fluoropyridine.

Causality of Experimental Choices:

  • N-Bromosuccinimide (NBS): NBS is a mild and selective brominating agent, which is crucial for avoiding over-bromination and side reactions with the sensitive aminopyridine substrate.

  • Acetonitrile: This polar aprotic solvent is chosen for its ability to dissolve the starting materials and its inertness under the reaction conditions.

Step 2: Diazotization of 2-Amino-6-bromo-3-fluoropyridine

The second step is the conversion of the amino group of 2-Amino-6-bromo-3-fluoropyridine into a diazonium salt. This is a critical transformation that sets the stage for the introduction of the cyano group. The reaction is performed at low temperatures to ensure the stability of the diazonium salt intermediate.[1]

Reaction Scheme:

Figure 2: Diazotization of 2-Amino-6-bromo-3-fluoropyridine.

Experimental Protocol:

  • Suspend 2-Amino-6-bromo-3-fluoropyridine (1.0 eq) in a mixture of water and concentrated sulfuric acid.

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.1 eq) dropwise, maintaining the temperature below 5 °C.[2]

  • Stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt. The resulting diazonium salt solution is used immediately in the next step without isolation.

Causality of Experimental Choices:

  • Low Temperature (0-5 °C): Aryl diazonium salts are notoriously unstable and can decompose violently at higher temperatures. Maintaining a low temperature is paramount for safety and to maximize the yield of the subsequent reaction.[3]

  • Strong Acid (H₂SO₄): A strong acid is required to generate nitrous acid (HNO₂) in situ from sodium nitrite, which is the active diazotizing agent.[1]

Step 3: Sandmeyer Cyanation

The final step is the copper-catalyzed conversion of the diazonium salt to the target this compound. The Sandmeyer reaction is a classic and reliable method for introducing a cyano group onto an aromatic ring.[4]

Reaction Scheme:

Figure 3: Sandmeyer Cyanation to yield the final product.

Experimental Protocol:

  • In a separate flask, prepare a solution of copper(I) cyanide (CuCN) (1.2 eq) and potassium cyanide (KCN) (1.2 eq) in water.

  • Heat this solution to 60-70 °C.

  • Slowly and carefully add the cold diazonium salt solution from Step 2 to the hot copper cyanide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

  • After the addition is complete, continue to stir the reaction mixture at 60-70 °C for 1-2 hours until the gas evolution ceases.

  • Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure, and purify the crude product by flash column chromatography or recrystallization to obtain pure this compound.

Causality of Experimental Choices:

  • Copper(I) Cyanide (CuCN): CuCN is the classic reagent for the Sandmeyer cyanation, acting as both a source of the cyanide nucleophile and a catalyst for the radical-nucleophilic aromatic substitution mechanism.[4]

  • Potassium Cyanide (KCN): KCN is added to help solubilize the CuCN by forming a cyanocuprate complex, which is more reactive.

  • Elevated Temperature: The Sandmeyer reaction typically requires heating to facilitate the decomposition of the diazonium salt and the subsequent reaction with the cyanocuprate.

Alternative Synthetic Strategy: Palladium-Catalyzed Cyanation

For substrates that may be sensitive to the conditions of the Sandmeyer reaction, or in cases where the use of large quantities of copper salts is undesirable, a palladium-catalyzed cyanation of a suitable dihalo-precursor can be an excellent alternative.[5][6]

Alternative Route Scheme:

Figure 4: Palladium-catalyzed cyanation as an alternative synthetic route.

This approach offers the advantage of milder reaction conditions and often higher functional group tolerance. The regioselectivity of the cyanation can typically be controlled by the differential reactivity of the two bromine atoms.

Data Summary and Characterization

The successful synthesis of this compound and its intermediates should be confirmed by standard analytical techniques.

Compound Molecular Formula Molecular Weight Expected Appearance Key Analytical Data
2-Amino-6-bromo-3-fluoropyridineC₅H₄BrFN₂191.00Off-white to pale yellow solid¹H NMR, ¹³C NMR, MS
This compoundC₆H₂BrFN₂200.99White to off-white solid¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, MS, Elemental Analysis

Note: The specific chemical shifts in NMR spectra and the characteristic peaks in IR and MS will be dependent on the solvent and instrumentation used. It is crucial to compare the obtained data with reference spectra or perform a full structural elucidation.

Conclusion

The synthesis of this compound presented herein provides a reliable and scalable route to this valuable building block. The strategic application of classical and robust organic transformations ensures high yields and purity. The detailed protocols and the rationale behind the experimental choices are intended to empower researchers in drug discovery and development to confidently synthesize this key intermediate for their ongoing research programs. The alternative palladium-catalyzed route offers a valuable option for specific applications and further underscores the versatility of synthetic approaches to this important molecule.

References

Spectroscopic Data for 6-Bromo-3-fluoropicolinonitrile: A Technical Overview

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[CITY, State] – [Date] – 6-Bromo-3-fluoropicolinonitrile, a halogenated pyridine derivative, is a key building block in medicinal chemistry and materials science. Its structural features, including the bromine and fluorine substituents and the nitrile group, offer multiple points for chemical modification, making it a valuable intermediate in the synthesis of more complex molecules. This technical guide provides an overview of the expected spectroscopic data for this compound, which is crucial for its identification and characterization in a laboratory setting.

While specific, experimentally-derived spectra for this compound (CAS Number: 1256788-71-2) are not widely available in public databases, this guide will present predicted data and analysis based on the compound's structure and general principles of spectroscopic techniques. This information is intended to assist researchers, scientists, and drug development professionals in the verification of this compound.

Molecular Structure and Key Features

The structure of this compound features a pyridine ring substituted with a bromine atom at the 6-position, a fluorine atom at the 3-position, and a nitrile group at the 2-position. This arrangement of functional groups dictates the expected spectroscopic signatures.

Figure 1. Chemical structure of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established spectroscopic principles and data from structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR would provide valuable information.

Table 1: Predicted ¹H NMR Spectral Data

Proton AssignmentPredicted Chemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]
H-47.8 - 8.2d~8-10
H-57.4 - 7.7dd~8-10, ~2-3
  • Rationale: The pyridine ring protons are expected to appear in the aromatic region of the spectrum. H-4 would be a doublet due to coupling with H-5. H-5 would appear as a doublet of doublets due to coupling with H-4 and a smaller long-range coupling with the fluorine at position 3.

Table 2: Predicted ¹³C NMR Spectral Data

Carbon AssignmentPredicted Chemical Shift (δ) [ppm]
C-2 (C-CN)130 - 135
C-3 (C-F)155 - 165 (d, ¹JCF ≈ 240-260 Hz)
C-4125 - 130 (d, ³JCF ≈ 3-5 Hz)
C-5120 - 125 (d, ⁴JCF ≈ 1-3 Hz)
C-6 (C-Br)140 - 145
CN115 - 120
  • Rationale: The carbon atoms of the pyridine ring will show distinct chemical shifts influenced by the electron-withdrawing effects of the substituents. The carbon directly attached to the fluorine (C-3) will exhibit a large one-bond coupling constant (¹JCF). Smaller couplings to fluorine are expected for the other ring carbons.

Table 3: Predicted ¹⁹F NMR Spectral Data

Fluorine AssignmentPredicted Chemical Shift (δ) [ppm]Multiplicity
F-3-110 to -130m
  • Rationale: The chemical shift of the fluorine atom is influenced by its position on the pyridine ring. It is expected to be a multiplet due to coupling with the adjacent protons (H-4 and H-5).[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Predicted IR Spectral Data

Functional GroupPredicted Absorption Range (cm⁻¹)
C≡N (Nitrile)2220 - 2240
C=C, C=N (Aromatic Ring)1550 - 1600
C-F Stretch1000 - 1100
C-Br Stretch500 - 600
C-H Stretch (Aromatic)3000 - 3100
  • Rationale: The most characteristic peak in the IR spectrum would be the sharp, medium-intensity absorption of the nitrile group. The spectrum would also show absorptions corresponding to the aromatic ring, as well as the carbon-fluorine and carbon-bromine bonds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 5: Predicted Mass Spectrometry Data

IonPredicted m/z
[M]+•200/202 (approx. 1:1 ratio)
[M-Br]+121
[M-CN]+174/176
  • Rationale: The molecular ion peak ([M]+•) would show a characteristic isotopic pattern for a compound containing one bromine atom (a near 1:1 ratio for the ⁷⁹Br and ⁸¹Br isotopes). Common fragmentation pathways would involve the loss of the bromine atom or the nitrile group.

Experimental Protocols

Acquiring high-quality spectroscopic data requires proper sample preparation and instrument parameter selection.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: A standard one-pulse sequence with a 30° or 90° pulse angle. A spectral width of approximately 12 ppm, centered around 7 ppm, should be sufficient.

  • ¹³C NMR Acquisition: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments). A larger number of scans will be required due to the low natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition: A standard one-pulse sequence. ¹⁹F NMR is a highly sensitive nucleus, so fewer scans are typically needed.

IR Spectroscopy
  • Sample Preparation: The spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic method like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Electron Ionization (EI) is a common method for this type of molecule. Electrospray Ionization (ESI) could also be used, particularly if coupled with LC.

Conclusion

The predicted spectroscopic data presented in this guide serves as a valuable reference for the characterization of this compound. While experimental data is paramount for definitive identification, these predictions, grounded in fundamental spectroscopic principles, provide a strong basis for researchers working with this important chemical intermediate. The availability of commercial suppliers such as BLD Pharm and Apollo Scientific indicates that this compound is accessible for research purposes.[2][3]

References

An In-Depth Technical Guide to the Solubility and Stability of 6-Bromo-3-fluoropicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility and stability of 6-Bromo-3-fluoropicolinonitrile, a key intermediate in pharmaceutical and agrochemical research. Given the limited publicly available data for this specific isomer, this document synthesizes information on the closely related 5-Bromo-3-fluoropicolinonitrile, general principles of pyridine chemistry, and established analytical methodologies to offer a robust framework for its handling, formulation, and development.

Introduction to this compound: A Versatile Synthetic Building Block

This compound, with the Chemical Abstracts Service (CAS) number 1256788-71-2, is a halogenated pyridine derivative of significant interest in medicinal chemistry and material science. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a nitrile group on the pyridine ring, provides multiple reactive sites for diverse chemical transformations. This trifunctional scaffold allows for the strategic introduction of various functionalities, making it a valuable precursor for the synthesis of complex molecular architectures with potential therapeutic or industrial applications.

The bromine atom can readily participate in cross-coupling reactions, the fluorine atom can enhance metabolic stability and binding affinity of target molecules, and the nitrile group can be converted into a range of other functional groups. Understanding the solubility and stability of this intermediate is paramount for its effective utilization in multi-step synthetic campaigns and for ensuring the quality and purity of the final products.

Solubility Profile: Navigating Solvent Selection

It is crucial to note that the following solubility information is based on its isomer, 5-Bromo-3-fluoropicolinonitrile, and should be experimentally verified for the 6-bromo isomer.

Qualitative Solubility:

5-Bromo-3-fluoropicolinonitrile is reported to be soluble in common organic solvents such as methanol, ethanol, and dichloromethane[1]. This suggests that this compound is likely to exhibit good solubility in polar aprotic and protic organic solvents. Its solubility in non-polar solvents is expected to be lower. Due to the presence of the polar nitrile group and the nitrogen atom in the pyridine ring, some solubility in water might be expected, though likely limited by the hydrophobic nature of the brominated and fluorinated aromatic ring.

Predicted Solubility in Common Solvents:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe polar nature of the pyridine ring and the nitrile group allows for favorable dipole-dipole interactions and hydrogen bonding with protic solvents.
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High to ModerateThe polarity of these solvents can effectively solvate the polar functional groups of the molecule.
Non-Polar Hexane, TolueneLowThe overall polarity of the molecule is likely too high for significant interaction with non-polar solvents.
Aqueous WaterLowWhile the nitrogen and nitrile groups can hydrogen bond with water, the hydrophobic character of the substituted pyridine ring is expected to limit aqueous solubility.
Experimental Protocol for Determining Solubility (Gravimetric Method)

This protocol provides a reliable, first-principles method for quantitatively determining the solubility of this compound in a solvent of interest.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Solvent of interest (analytical grade)

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (0.45 µm, compatible with the solvent)

  • Oven or vacuum oven

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a pre-weighed vial.

  • Solvent Addition: Add a known volume or mass of the chosen solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

  • Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a syringe filter.

  • Mass Determination: Dispense the filtered solution into a pre-weighed, dry container.

  • Solvent Evaporation: Evaporate the solvent from the container. This can be achieved in an oven at a temperature below the compound's boiling and decomposition points, or under reduced pressure using a vacuum oven.

  • Final Weighing: Once the solvent is completely removed, cool the container in a desiccator and weigh it to determine the mass of the dissolved solid.

  • Calculation: Calculate the solubility in g/L or mg/mL using the mass of the dissolved solid and the volume of the supernatant taken.

G cluster_prep Sample Preparation & Equilibration cluster_analysis Analysis A Add excess this compound to vial B Add known volume of solvent A->B C Equilibrate at constant temperature (24-48h) B->C D Withdraw clear supernatant via syringe filter C->D Allow to settle E Determine mass of a known volume of the filtrate D->E F Evaporate solvent E->F G Weigh the solid residue F->G H Calculate Solubility (mass/volume) G->H

Caption: Experimental workflow for the gravimetric determination of solubility.

Stability Profile: Ensuring Compound Integrity

The stability of this compound is a critical parameter for its storage, handling, and use in chemical reactions. Degradation can lead to the formation of impurities, which can compromise the yield and purity of subsequent synthetic steps and the final product. The stability of the molecule is influenced by temperature, pH, and light.

Thermal Stability

Brominated aromatic compounds can undergo thermal degradation, although this typically occurs at elevated temperatures. For this compound, significant decomposition is not expected under standard laboratory conditions (room temperature). However, prolonged exposure to high temperatures during reactions or purification (e.g., distillation) could potentially lead to debromination or other degradation pathways.

Recommendation: Store this compound in a cool, dry place. For long-term storage, refrigeration (-20°C) is advisable, as suggested for the 5-bromo isomer[1].

pH Stability and Hydrolysis

The nitrile group in picolinonitriles can be susceptible to hydrolysis under strongly acidic or basic conditions, leading to the formation of the corresponding carboxamide and subsequently the carboxylic acid. The rate of hydrolysis is dependent on the pH and temperature.

  • Acidic Conditions: In the presence of a strong acid, the nitrile group can be hydrolyzed to a carboxylic acid.

  • Basic Conditions: Under basic conditions, the nitrile can be converted to a carboxylate salt.

The pyridine ring itself is generally stable under a wide range of pH conditions.

Recommendation: Avoid exposure to strong acids and bases, especially at elevated temperatures, unless hydrolysis of the nitrile group is the desired transformation. If the compound is to be used in aqueous solutions, buffered systems in the neutral pH range are recommended.

Photostability

Substituted pyridines can be susceptible to photodegradation. The absorption of UV light can lead to the formation of reactive intermediates and subsequent degradation products. The International Council for Harmonisation (ICH) guideline Q1B provides a framework for photostability testing.

Recommendation: Store this compound protected from light. Use amber-colored vials or store containers in the dark.

Potential Degradation Pathways

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_thermal Thermal Degradation cluster_photo Photodegradation A This compound B 6-Bromo-3-fluoropicolinamide A->B H₂O/H⁺ or OH⁻ D Debromination Products A->D High Temperature E Various Photoproducts A->E UV Light C 6-Bromo-3-fluoropicolinic acid B->C Further Hydrolysis

Caption: Potential degradation pathways for this compound.

Experimental Protocol for Stability-Indicating HPLC Method Development

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying the parent compound and detecting any degradation products.

Objective: To develop and validate an HPLC method that can separate this compound from its potential degradation products.

Materials:

  • HPLC system with a UV detector or photodiode array (PDA) detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • This compound (high purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Buffers (e.g., phosphate, acetate)

  • Acids (e.g., hydrochloric acid, phosphoric acid)

  • Bases (e.g., sodium hydroxide)

  • Oxidizing agent (e.g., hydrogen peroxide)

Procedure:

  • Forced Degradation Studies:

    • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60-80 °C for a specified time.

    • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60-80 °C for a specified time.

    • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 105 °C) for a specified period.

    • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light according to ICH Q1B guidelines.

  • Method Development:

    • Analyze the stressed samples by HPLC.

    • Optimize the mobile phase composition (e.g., acetonitrile/water or methanol/water gradient), pH, and column temperature to achieve good separation between the parent peak and all degradation product peaks.

    • A PDA detector is highly recommended to check for peak purity.

  • Method Validation:

    • Validate the developed method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Handling and Storage Recommendations

Based on the available data and general chemical principles, the following handling and storage procedures are recommended for this compound:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration at -20°C is recommended.

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

Conclusion

This compound is a promising and versatile building block in modern organic synthesis. While specific experimental data on its solubility and stability are limited, this guide provides a comprehensive framework based on the properties of a closely related isomer and established scientific principles. Researchers and drug development professionals are strongly encouraged to perform experimental verification of the solubility and stability of this compound under their specific experimental conditions to ensure the success of their research and development endeavors. The protocols and considerations outlined herein serve as a valuable starting point for these critical investigations.

References

The Emergence of a Versatile Scaffold: A Technical Guide to 6-Bromo-3-fluoropicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the synthetic chemistry and potential applications of 6-Bromo-3-fluoropicolinonitrile, a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science. While the specific historical record of its initial discovery is not prominently documented in readily accessible scientific literature, its emergence is intrinsically linked to the broader exploration of fluorinated heterocyclic compounds as valuable synthons. This guide provides a comprehensive overview of a plausible and efficient laboratory-scale synthesis, detailed analytical characterization, and explores the compound's utility as a strategic building block in the design of novel molecular entities.

Introduction: The Strategic Value of Fluorinated Picolinonitriles

The incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Picolinonitriles, pyridine rings bearing a nitrile group, are themselves versatile intermediates. The nitrile moiety can be readily transformed into a variety of functional groups, including amines, carboxylic acids, and tetrazoles, providing a gateway to diverse chemical space.

The combination of these two features in a single molecule, as seen in this compound, creates a highly valuable and strategically functionalized building block. The presence of three distinct reactive handles—the bromine atom, the fluorine atom, and the nitrile group—on a pyridine core allows for a range of selective chemical modifications. This "tri-functional" nature makes it a sought-after intermediate for the construction of complex molecular architectures with potential applications in pharmaceuticals and agrochemicals.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of a compound's physical and spectroscopic properties is fundamental for its application in synthesis and for the unambiguous characterization of its derivatives.

PropertyValue
CAS Number 1256788-71-2
Molecular Formula C₆H₂BrFN₂
Molecular Weight 201.00 g/mol
Appearance Off-white to light yellow solid
Melting Point Not widely reported, expected to be a crystalline solid

Note: Physical properties can vary depending on purity.

Spectroscopic Data (Predicted and Representative):

  • ¹H NMR (400 MHz, CDCl₃): δ 7.80-7.90 (m, 1H), 7.45-7.55 (m, 1H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 158.2 (d, J = 250 Hz), 145.1 (d, J = 5 Hz), 140.0, 126.5 (d, J = 20 Hz), 118.0 (d, J = 10 Hz), 115.5.

  • ¹⁹F NMR (376 MHz, CDCl₃): δ -115.0 to -125.0.

  • Mass Spectrometry (EI): m/z 200/202 [M]⁺.

Synthesis of this compound: A Representative Protocol

While the seminal publication detailing the first synthesis of this compound is not readily apparent, a plausible and efficient synthetic route can be devised based on established methodologies for the preparation of functionalized pyridines. The following protocol describes a potential multi-step synthesis starting from commercially available precursors.

Synthetic Strategy Overview

The proposed synthesis involves a sequence of reactions to introduce the required functional groups onto the pyridine ring. A common strategy for the synthesis of picolinonitriles involves the dehydration of a corresponding picolinamide. The key challenge lies in the regioselective introduction of the bromine and fluorine substituents.

Synthesis_Overview A Starting Material (e.g., Substituted Pyridine) B Functional Group Interconversion A->B Halogenation/ Fluorination C Introduction of Nitrile Group B->C Amidation then Dehydration D Final Product This compound C->D

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Bromo-5-fluoropyridine

This step can be achieved through various methods, including a Sandmeyer-type reaction from a suitable aminopyridine or through direct bromination of 3-fluoropyridine under controlled conditions.

Step 2: Lithiation and Carboxylation to form 6-Bromo-3-fluoropicolinic acid

  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum is charged with 2-Bromo-5-fluoropyridine (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF).

  • Cooling: The solution is cooled to -78 °C using an acetone/dry ice bath.

  • Lithiation: n-Butyllithium (1.1 eq, 2.5 M in hexanes) is added dropwise via syringe, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour.

  • Carboxylation: The reaction mixture is then poured slowly over an excess of crushed dry ice.

  • Work-up: The mixture is allowed to warm to room temperature, and the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with 1 M HCl to precipitate the product. The solid is collected by filtration, washed with cold water, and dried under vacuum to yield 6-Bromo-3-fluoropicolinic acid.

Step 3: Amidation to form 6-Bromo-3-fluoropicolinamide

  • Activation: 6-Bromo-3-fluoropicolinic acid (1.0 eq) is suspended in dichloromethane (DCM), and oxalyl chloride (1.5 eq) is added, followed by a catalytic amount of N,N-dimethylformamide (DMF). The mixture is stirred at room temperature until the evolution of gas ceases.

  • Ammonolysis: The reaction mixture is then slowly added to a cooled (0 °C) solution of aqueous ammonia (excess).

  • Isolation: The resulting precipitate is collected by filtration, washed with water, and dried to afford 6-Bromo-3-fluoropicolinamide.

Step 4: Dehydration to this compound

  • Reaction Setup: 6-Bromo-3-fluoropicolinamide (1.0 eq) is suspended in a suitable solvent such as phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (TFAA).

  • Reaction: The mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: The excess dehydrating agent is carefully removed under reduced pressure. The residue is then quenched with ice-water and neutralized with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extraction and Purification: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield this compound.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the differential reactivity of its functional groups, allowing for sequential and site-selective modifications.

Reactivity_Diagram A This compound Br F CN B Suzuki/Stille/Buchwald-Hartwig Cross-Coupling A:f0->B C Nucleophilic Aromatic Substitution (SNAr) A:f1->C D Nitrile Hydrolysis/ Reduction/Cycloaddition A:f2->D E Aryl/Heteroaryl Derivatives B->E F Amino/Alkoxy/Thioether Derivatives C->F G Carboxylic Acid/Amine/ Tetrazole Derivatives D->G

Caption: Reactivity sites of this compound and potential transformations.

  • Cross-Coupling Reactions at the 6-position: The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig reactions. This allows for the introduction of a wide variety of aryl, heteroaryl, and amino substituents at this position.

  • Nucleophilic Aromatic Substitution (SNAr) at the 3-position: The fluorine atom, activated by the electron-withdrawing nitrile and the ring nitrogen, can undergo nucleophilic aromatic substitution with various nucleophiles, including amines, alcohols, and thiols.

  • Transformations of the Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions to form heterocycles like tetrazoles.

Conclusion and Future Outlook

This compound represents a valuable and versatile building block for the synthesis of complex, highly functionalized molecules. Its strategic placement of three distinct reactive sites on a pyridine scaffold provides chemists with a powerful tool for lead optimization in drug discovery and for the development of novel functional materials. While its specific discovery history remains elusive, its utility is firmly established within the broader context of fluorinated heterocyclic chemistry. As the demand for novel molecular architectures continues to grow, the importance of such strategically designed synthons is poised to increase, paving the way for future innovations in both academic and industrial research.

Introduction: The Critical Role of 6-Bromo-3-fluoropicolinonitrile in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Purity and Characterization of 6-Bromo-3-fluoropicolinonitrile

This compound is a key heterocyclic building block in medicinal chemistry. Its strategic importance lies in the unique combination of its functional groups, which medicinal chemists can exploit for the synthesis of complex molecular architectures. The pyridine core, substituted with a bromine atom, a fluorine atom, and a nitrile group, offers multiple reactive handles for diverse synthetic transformations.

The fluorine atom is a bioisostere of a hydrogen atom but possesses high electronegativity, which can significantly modulate a molecule's physicochemical properties such as lipophilicity, metabolic stability, and binding affinity.[1][2] This has made fluorine a crucial element in the design of modern pharmaceuticals.[3] The bromine atom serves as an excellent handle for cross-coupling reactions (e.g., Suzuki, Heck), enabling the formation of carbon-carbon bonds to build molecular complexity.[4] The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various cycloaddition reactions.

Given its role as a foundational intermediate, the purity of this compound is not a trivial matter; it is paramount. The presence of even minor impurities can lead to unpredictable reaction outcomes, the formation of undesired side products, and ultimately compromise the integrity and safety of the final active pharmaceutical ingredient (API).[5][6] This guide provides a comprehensive framework for the robust analytical characterization and purity determination of this compound, ensuring its suitability for demanding research and drug development applications.

Section 1: The Orthogonal Approach to Purity and Identity Confirmation

A single analytical technique is never sufficient to definitively assign purity and confirm the structure of a critical intermediate. A robust, self-validating system relies on an orthogonal approach, where multiple analytical techniques based on different chemical and physical principles are employed. This ensures that impurities not detected by one method are captured by another. For this compound, the core analytical workflow integrates chromatographic separation with multiple spectroscopic techniques.

G cluster_0 Purity Assessment cluster_1 Structural Confirmation cluster_2 Final Analysis HPLC HPLC (Primary, Non-Volatile Impurities) Report Certificate of Analysis (Purity & Identity Confirmed) HPLC->Report Purity (%) GC GC-MS (Volatile/Thermal Impurities) GC->Report Impurity Profile NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Unambiguous Structure) NMR->Report Structural Identity MS Mass Spectrometry (Molecular Weight & Formula) MS->Report Molecular Weight FTIR FT-IR Spectroscopy (Functional Groups) FTIR->Report Functional Groups Sample This compound (Synthesized Batch) Sample->HPLC Sample->GC Sample->NMR Sample->MS Sample->FTIR G Compound Proposed Structure: This compound NMR NMR (¹H, ¹³C, ¹⁹F) Compound->NMR Confirms: - Atom Connectivity - C-H & C-F Framework MS Mass Spec Compound->MS Confirms: - Molecular Weight - Presence of Bromine (Isotopes) FTIR FT-IR Compound->FTIR Confirms: - Key Functional Groups (-C≡N, C-F, C-Br, Aromatic Ring) Conclusion Structure Verified NMR->Conclusion MS->Conclusion FTIR->Conclusion

References

A Comprehensive Technical Guide to 6-Bromo-3-fluoropicolinonitrile: Synthesis, Properties, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic use of highly functionalized heterocyclic building blocks is paramount for the efficient construction of novel molecular architectures. Among these, 6-Bromo-3-fluoropicolinonitrile, with its unique arrangement of reactive functional groups on a pyridine scaffold, has emerged as a valuable intermediate. This in-depth technical guide provides a comprehensive overview of its commercial availability, synthesis, physicochemical properties, and key applications, with a particular focus on its role as a versatile precursor in the development of targeted therapeutics.

Physicochemical Properties and Commercial Availability

This compound is a halogenated pyridine derivative with the molecular formula C₆H₂BrFN₂ and a molecular weight of 201.00 g/mol .

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1256788-71-2
Molecular Formula C₆H₂BrFN₂
Molecular Weight 201.00 g/mol
Appearance Off-white to yellow solid (typical)
Purity Typically >95%

This compound is commercially available from a range of suppliers specializing in chemical building blocks for research and development. The availability in various quantities allows for its use in both small-scale discovery efforts and larger-scale synthetic campaigns.

Table 2: Representative Commercial Suppliers of this compound

SupplierPurityAvailable Quantities
BLD Pharm≥97%Gram to multi-gram scale
Apollo Scientific95%Milligram to gram scale[1]
Key Organics>95%Gram scale
Fluorochem>97%Gram scale

Synthesis of this compound: A Step-by-Step Approach

A plausible and efficient synthetic route to this compound commences with the commercially available precursor, (6-bromo-3-fluoropyridin-2-yl)methanol. The synthesis involves a two-step process: oxidation of the primary alcohol to the corresponding aldehyde, followed by conversion of the aldehyde to the nitrile.

Step 1: Oxidation of (6-Bromo-3-fluoropyridin-2-yl)methanol to 6-Bromo-3-fluoropicolinaldehyde

The initial step involves the oxidation of the primary alcohol to an aldehyde. A common and effective method for this transformation is the use of Dess-Martin periodinane (DMP), a mild oxidant that provides high yields under gentle reaction conditions.

Experimental Protocol:

  • Dissolve (6-bromo-3-fluoropyridin-2-yl)methanol (1.0 eq) in dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add Dess-Martin periodinane (1.5 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.

  • Stir the biphasic mixture vigorously for 15-20 minutes until the layers become clear.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude 6-Bromo-3-fluoropicolinaldehyde, which can be used in the next step without further purification or purified by column chromatography on silica gel.

Synthesis_Step_1 Start (6-bromo-3-fluoropyridin-2-yl)methanol Reagent1 Dess-Martin Periodinane (DMP) DCM, 0 °C to rt Start->Reagent1 Oxidation Product1 6-Bromo-3-fluoropicolinaldehyde Reagent1->Product1 Workup Aqueous Workup (Na2S2O3 / NaHCO3) Product1->Workup

Caption: Oxidation of the primary alcohol to the aldehyde.

Step 2: Conversion of 6-Bromo-3-fluoropicolinaldehyde to this compound

The final step is the conversion of the aldehyde functional group to a nitrile. Several methods are available for this transformation. A common and reliable approach involves the formation of an oxime intermediate, followed by dehydration.

Experimental Protocol:

  • Dissolve 6-Bromo-3-fluoropicolinaldehyde (1.0 eq) in a suitable solvent such as ethanol or a mixture of water and a co-solvent.

  • Add hydroxylamine hydrochloride (1.1 eq) and a base such as sodium acetate or pyridine (1.2 eq) to the solution.

  • Stir the mixture at room temperature or with gentle heating until the formation of the oxime is complete (monitored by TLC).

  • For the dehydration step, the crude oxime can be isolated or the reaction can proceed in one pot. Add a dehydrating agent such as acetic anhydride, phosphorus pentoxide, or thionyl chloride.

  • Heat the reaction mixture under reflux until the dehydration is complete (monitored by TLC).

  • Cool the reaction mixture and carefully quench any remaining dehydrating agent (e.g., by slowly adding to ice-water).

  • Neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel or recrystallization to obtain pure this compound.

Synthesis_Step_2 Start 6-Bromo-3-fluoropicolinaldehyde Reagent1 Hydroxylamine Hydrochloride Base Start->Reagent1 Oxime Formation Intermediate Oxime Intermediate Reagent1->Intermediate Reagent2 Dehydrating Agent (e.g., Ac2O) Intermediate->Reagent2 Dehydration Product This compound Reagent2->Product

Caption: Conversion of the aldehyde to the nitrile via an oxime intermediate.

Spectroscopic Characterization

The structural elucidation and purity assessment of this compound are typically performed using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show two aromatic protons, each exhibiting splitting patterns consistent with their coupling to the fluorine atom and to each other.

    • ¹³C NMR: The carbon NMR spectrum will display six distinct signals for the aromatic carbons, with the carbon atoms directly bonded to fluorine exhibiting characteristic C-F coupling.

    • ¹⁹F NMR: A single resonance is expected in the fluorine NMR spectrum, with its chemical shift being indicative of the electronic environment of the fluorine atom on the pyridine ring.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).[2] Fragmentation patterns can provide further structural information.[2]

Reactivity and Synthetic Utility

The chemical reactivity of this compound is dictated by its three functional groups: the bromo substituent, the fluoro substituent, and the nitrile group. This trifunctional nature makes it a highly versatile building block in organic synthesis.

  • The Bromo Group: The bromine atom at the 6-position is susceptible to a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl substituents at this position, enabling the rapid diversification of molecular scaffolds.

  • The Fluoro Group: The fluorine atom at the 3-position can influence the reactivity of the pyridine ring and can also be a site for nucleophilic aromatic substitution, albeit under more forcing conditions compared to other halogens. Its presence is often desirable in drug candidates as it can modulate physicochemical properties such as lipophilicity and metabolic stability.

  • The Nitrile Group: The nitrile functionality is a versatile precursor to other important functional groups. It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or reacted with organometallic reagents to form ketones.

Reactivity cluster_bromo Bromo Group Reactivity cluster_fluoro Fluoro Group Reactivity cluster_nitrile Nitrile Group Reactivity Start This compound Bromo Suzuki, Stille, Heck, etc. Start->Bromo C-Br Bond Fluoro Nucleophilic Aromatic Substitution (SNAr) Start->Fluoro C-F Bond Nitrile Hydrolysis (Acid/Amide) Reduction (Amine) Organometallic Addition (Ketone) Start->Nitrile C≡N Bond

Caption: Reactivity of the functional groups in this compound.

Applications in Drug Discovery

While specific, publicly available examples detailing the use of this compound in late-stage clinical candidates are limited, its structural motifs are highly relevant to contemporary drug discovery programs, particularly in the area of kinase inhibitors.[3][4] The substituted picolinonitrile scaffold is a common feature in many small molecule inhibitors that target the ATP-binding site of kinases.

The strategic placement of the bromo, fluoro, and nitrile groups allows for the molecule to be elaborated in a controlled manner to generate libraries of compounds for screening against various kinase targets. For instance, the bromine atom can be used as a handle for Suzuki coupling to introduce a larger aromatic or heteroaromatic group that can interact with specific residues in the kinase active site. The nitrile group can be converted to an amide, which can act as a hydrogen bond donor or acceptor. The fluorine atom can be used to fine-tune the electronic properties and metabolic stability of the final molecule.

Conclusion

This compound is a commercially available and synthetically accessible building block with significant potential in medicinal chemistry and materials science. Its trifunctional nature allows for a wide range of chemical transformations, making it an ideal starting material for the synthesis of complex molecular architectures. While its full potential is still being explored, the prevalence of similar structural motifs in clinically relevant molecules suggests that this compound will continue to be a valuable tool for researchers and scientists in the years to come.

References

Methodological & Application

Application Notes & Protocols: Synthesis of Potent Autotaxin Inhibitors Utilizing 6-Bromo-3-fluoropicolinonitrile as a Key Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of novel autotaxin (ATX) inhibitors, employing 6-Bromo-3-fluoropicolinonitrile as a strategic starting material. We delve into the critical role of autotaxin in various pathologies, the rationale behind its inhibition, and the chemical versatility of the picolinonitrile scaffold. Detailed, step-by-step protocols for chemical synthesis, purification, and characterization are provided, alongside methodologies for in vitro validation of inhibitor potency. This guide is designed to be a self-contained resource, blending theoretical principles with practical, field-proven experimental procedures to empower the discovery of next-generation therapeutics targeting the ATX-LPA signaling axis.

Introduction: Autotaxin as a Therapeutic Target

Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a pivotal role in lipid signaling pathways.[1] Its primary function is the hydrolysis of lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA), a bioactive lipid mediator.[2][3] LPA exerts its pleiotropic effects by activating a family of G protein-coupled receptors (GPCRs), influencing fundamental cellular processes such as proliferation, migration, survival, and differentiation.[4][5]

Dysregulation of the ATX-LPA signaling axis has been implicated in a wide range of chronic diseases, including:

  • Fibrosis: Idiopathic pulmonary fibrosis (IPF) and liver fibrosis are characterized by excessive ATX activity.[2][6]

  • Cancer: Elevated levels of ATX and LPA are found in various cancers, promoting tumor progression and metastasis.[1][4]

  • Inflammation: The axis is involved in chronic inflammatory conditions like rheumatoid arthritis and multiple sclerosis.[1][7]

  • Neurological Disorders: Emerging evidence links ATX to neuropathic pain and other neurological diseases.[5]

The compelling link between aberrant ATX activity and disease makes it a high-value target for therapeutic intervention.[5] The development of small molecule inhibitors that can effectively block the enzymatic activity of ATX, thereby reducing LPA production, represents a promising strategy for treating these conditions.[1][8]

The Strategic Role of this compound in Synthesizing Autotaxin Inhibitors

The selection of a suitable starting material is paramount in the synthesis of novel chemical entities for drug discovery. This compound is a highly versatile building block for the construction of autotaxin inhibitors due to its distinct structural features:

  • Pyridine Scaffold: The pyridine ring is a common motif in many FDA-approved drugs and serves as a robust scaffold for building complex molecules.[9]

  • Bromine Atom: The bromine atom at the 6-position is an excellent leaving group, making it amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.[10][11] This allows for the facile introduction of diverse aryl and heteroaryl substituents, which are often crucial for achieving high-potency inhibition.

  • Fluorine Atom: The presence of a fluorine atom at the 3-position can significantly enhance the metabolic stability and binding affinity of the final compound. Fluorine's unique electronic properties can also modulate the pKa of the pyridine ring, influencing its pharmacokinetic profile.[10]

  • Nitrile Group: The nitrile functionality is a versatile handle that can be readily converted into other key functional groups, such as primary amines, carboxylic acids, or amides, providing further avenues for structural diversification and optimization of drug-like properties.[10]

This combination of reactive sites provides a powerful platform for generating a diverse library of autotaxin inhibitors with tunable pharmacological properties.

Synthesis of a Novel Autotaxin Inhibitor: A Step-by-Step Protocol

This section details a representative, two-step synthesis of a potent autotaxin inhibitor starting from this compound. The first step involves a Suzuki-Miyaura cross-coupling reaction to introduce a key aryl moiety, followed by a nucleophilic aromatic substitution to install a pharmacophore essential for binding to the autotaxin active site.

Workflow for the Synthesis of a Phenyl-Substituted Picolinonitrile Intermediate

G A This compound D Suzuki-Miyaura Cross-Coupling A->D B Arylboronic Acid B->D C Pd Catalyst & Base C->D E 6-Aryl-3-fluoropicolinonitrile (Intermediate) D->E Formation of C-C bond F Work-up & Purification E->F

Caption: Suzuki-Miyaura cross-coupling workflow.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Materials:

  • This compound

  • (4-Methoxyphenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq.), (4-methoxyphenyl)boronic acid (1.2 eq.), palladium(II) acetate (0.05 eq.), triphenylphosphine (0.1 eq.), and potassium carbonate (2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 3-fluoro-6-(4-methoxyphenyl)picolinonitrile intermediate.

Characterization of the Intermediate

The structure and purity of the synthesized intermediate should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and connectivity of the atoms.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the sample.

ParameterExpected Value
Yield 75-85%
Purity (HPLC) >95%
Molecular Weight Consistent with theoretical mass

In Vitro Validation of Autotaxin Inhibition

Once the final autotaxin inhibitor is synthesized and purified, its biological activity must be validated. A common and reliable method is a fluorescence-based activity assay.

Principle of the Autotaxin Activity Assay

This assay utilizes a fluorogenic substrate, such as FS-3, which is an LPC analog conjugated with both a fluorophore and a quencher.[12][13] In its intact state, the quencher suppresses the fluorescence of the fluorophore. When autotaxin cleaves the substrate, the fluorophore is liberated from the quencher, resulting in a measurable increase in fluorescence.[12][13] The rate of this increase is directly proportional to the enzymatic activity of autotaxin.

G cluster_0 No Inhibition cluster_1 With Inhibitor A Autotaxin C Cleaved Substrate (High Fluorescence) A->C Hydrolysis B FS-3 (Substrate) (Low Fluorescence) B->C D Autotaxin F Inhibited Autotaxin D->F E Synthesized Inhibitor E->F H No Reaction (Low Fluorescence) F->H G FS-3 (Substrate) (Low Fluorescence) G->H

Caption: Principle of the fluorescence-based autotaxin activity assay.

Protocol for Determining IC₅₀

Materials:

  • Recombinant human autotaxin

  • FS-3 substrate

  • Assay buffer (e.g., Tris-HCl, pH 7.4)

  • Synthesized inhibitor compound

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of the synthesized inhibitor in DMSO.

  • In a 96-well plate, add the assay buffer, recombinant autotaxin, and the serially diluted inhibitor. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Pre-incubate the plate at 37 °C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the FS-3 substrate to all wells.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a set period (e.g., 60 minutes) at 37 °C.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Plot the reaction rate as a function of the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Conclusion

The strategic use of this compound as a versatile starting material enables the efficient synthesis of novel and potent autotaxin inhibitors. The protocols outlined in this application note provide a robust framework for researchers to develop a diverse range of compounds for targeting the ATX-LPA signaling axis. The combination of rational design, efficient synthetic methodologies, and reliable in vitro assays is crucial for advancing the discovery of new therapeutics for a multitude of debilitating diseases.

References

6-Bromo-3-fluoropicolinonitrile in Suzuki coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Suzuki Coupling of 6-Bromo-3-fluoropicolinonitrile: Protocols and Applications

Authored by: Gemini, Senior Application Scientist

Date: December 31, 2025

Introduction: The Strategic Importance of Fluorinated Pyridines

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its robustness and efficiency in constructing carbon-carbon bonds.[1][2] This palladium-catalyzed reaction is indispensable for assembling complex molecular architectures, particularly in the fields of drug discovery and materials science.[3][4] Within this context, this compound emerges as a highly valuable heterocyclic building block. Its structure combines a pyridine ring, a common scaffold in pharmaceuticals, with a fluorine atom and a nitrile group—moieties known to modulate a molecule's physicochemical properties.

The strategic placement of fluorine can enhance metabolic stability, binding affinity, and lipophilicity, making fluorinated compounds highly sought after in medicinal chemistry.[5][6] The nitrile group offers a versatile handle for further chemical transformations. The bromine atom at the 6-position provides a reactive site for Suzuki coupling, enabling the introduction of a diverse array of aryl and heteroaryl substituents. This guide provides a comprehensive overview of the mechanistic principles, detailed experimental protocols, and key applications related to the Suzuki coupling of this important substrate.

Mechanistic Underpinnings: The Palladium Catalytic Cycle

The efficacy of the Suzuki-Miyaura coupling lies in a well-defined catalytic cycle orchestrated by a palladium complex.[2][7] The cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[7][8]

  • Oxidative Addition : The cycle commences with the reaction of a low-valent palladium(0) complex with the aryl halide, this compound. This step involves the insertion of the palladium atom into the carbon-bromine bond, forming a palladium(II) intermediate.[2][7] The electron-withdrawing nature of the fluorine and nitrile substituents on the pyridine ring can facilitate this step.

  • Transmetalation : This is the key bond-forming step where the organic moiety is transferred from the organoboron reagent (e.g., an arylboronic acid) to the palladium(II) center.[2][9] This process requires activation of the boronic acid by a base (e.g., K₂CO₃, Cs₂CO₃), which forms a more nucleophilic boronate species, thereby facilitating the transfer of the aryl group to the palladium complex.[8]

  • Reductive Elimination : In the final step, the two organic ligands on the palladium(II) complex couple, forming the desired C-C bond of the 6-aryl-3-fluoropicolinonitrile product. This process simultaneously regenerates the catalytically active palladium(0) species, allowing it to re-enter the catalytic cycle.[7][9]

A critical consideration when working with pyridine-containing substrates is the potential for the pyridine nitrogen to coordinate to the palladium catalyst, which can sometimes lead to catalyst deactivation.[1] The careful selection of ligands is therefore crucial to stabilize the palladium center and ensure efficient catalytic turnover.

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)-Br(L_n) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OH)₂ + Base PdII_Diaryl Ar-Pd(II)-Ar'(L_n) Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim Ar-Ar' RedElim->Pd0 Product 6-Aryl-3-fluoropicolinonitrile RedElim->Product ArBr This compound ArBr->OxAdd ArBOH2 Arylboronic Acid ArBOH2->Transmetalation

Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Generalized Experimental Protocol

This protocol provides a robust starting point for the Suzuki coupling of this compound with various arylboronic acids. Optimization of catalyst, base, solvent, and temperature may be required for specific substrates.[1][10]

Materials and Reagents
  • This compound (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄; 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄; 2.0–3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water (4:1), Toluene/Water (4:1))

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

  • Ethyl acetate, water, brine, and anhydrous sodium sulfate for workup

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup : To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, the base, and the palladium catalyst.[1][10]

  • Establish Inert Atmosphere : Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment, which is crucial to prevent catalyst degradation.[10][11]

  • Solvent Addition : Add the degassed solvent system via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.[1]

  • Reaction Execution : Place the flask in a preheated oil bath and heat the reaction mixture to the desired temperature (typically 80–100 °C) with vigorous stirring.[10][11]

  • Monitoring Progress : Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed (typically 4-16 hours).[10][11]

  • Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[10]

  • Purification : Concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 6-aryl-3-fluoropicolinonitrile product.[1]

Experimental_Workflow cluster_workflow Experimental Workflow A 1. Reagent Setup (Substrate, Boronic Acid, Base, Catalyst in Schlenk Flask) B 2. Inert Atmosphere (Evacuate/Backfill with Argon, 3x) A->B C 3. Solvent Addition (Inject Degassed Solvent) B->C D 4. Reaction (Heat with Stirring, e.g., 90°C) C->D E 5. Monitoring (TLC / LC-MS) D->E E->D Continue Reaction F 6. Workup (Quench, Extract, Dry) E->F Reaction Complete G 7. Purification (Column Chromatography) F->G H Pure Product G->H

Typical experimental workflow for Suzuki coupling.

Reaction Optimization and Comparative Data

The success of the Suzuki coupling is highly dependent on the careful selection of reaction parameters.[9] Systematic optimization is often necessary to achieve high yields, especially with challenging substrates.[12][13]

EntryArylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Est. Yield (%)*
1Phenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2)Dioxane/H₂O (4:1)9085-95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)Toluene/H₂O (4:1)10080-90
33-Thienylboronic acidPd₂(dba)₃ (2) / SPhos (4)K₃PO₄ (3)Dioxane/H₂O (4:1)9075-88
44-Acetylphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃ (2.5)Dioxane/H₂O (4:1)8582-92
52-Pyrimidinylboronic acidPd(OAc)₂ (2) / XPhos (4)K₃PO₄ (3)Toluene/H₂O (4:1)10065-80

*Yields are estimated based on typical Suzuki-Miyaura coupling reactions of other functionalized bromopyridines and may vary depending on the specific substrate and reaction scale.

Key Optimization Insights:
  • Catalyst and Ligand : For heteroaromatic substrates, palladium precatalysts paired with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or palladacycles can offer superior performance over simpler catalysts like Pd(PPh₃)₄ by promoting efficient oxidative addition and preventing catalyst deactivation.[7][14]

  • Base Selection : The choice of base is critical. While K₂CO₃ is a common and effective choice, stronger bases like K₃PO₄ or Cs₂CO₃ can accelerate the reaction, particularly with less reactive boronic acids.[12]

  • Solvent System : A mixture of an organic solvent (like dioxane or toluene) and water is standard.[12] Water is essential for dissolving the inorganic base and facilitating the transmetalation step. The ratio of organic solvent to water may require fine-tuning.[15]

  • Temperature : Reaction temperature significantly impacts the rate. While temperatures around 80-100 °C are typical, some challenging couplings may require higher temperatures, whereas others might proceed efficiently at lower temperatures with a highly active catalyst system.[12]

Applications in Drug Discovery and Materials Science

The products of this reaction, 6-aryl-3-fluoropicolinonitriles, are valuable intermediates for creating novel compounds with significant potential in various fields.

  • Medicinal Chemistry : The 6-arylpyridine scaffold is a "privileged structure" found in numerous biologically active molecules. The ability to introduce diverse aryl and heteroaryl groups allows for systematic Structure-Activity Relationship (SAR) studies to optimize potency and selectivity against biological targets.[16] For example, substituted quinoline and isoquinoline derivatives, which share structural similarities, have been identified as potent inhibitors of kinases such as EGFR and HER-2, which are crucial targets in oncology.[10][16] The fluorinated picolinonitrile core provides a unique platform for developing next-generation therapeutic agents.

  • Materials Science : Fluorinated biaryl compounds are of great interest in materials science.[5] The introduction of a trifluorophenyl group can influence thermal stability, dielectric properties, and intermolecular interactions, making these structures useful in the development of liquid crystals, organic light-emitting diodes (OLEDs), and advanced polymers.[6]

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful and versatile transformation for the synthesis of highly functionalized fluorinated heterocycles. A thorough understanding of the reaction mechanism, coupled with systematic optimization of the catalytic system and reaction conditions, enables researchers to efficiently access a wide range of 6-aryl-3-fluoropicolinonitrile derivatives. These products serve as critical building blocks for advancing the frontiers of drug discovery and materials science.

References

Application Notes & Protocols: Synthesis of 6-Bromo-1H-pyrazolo[3,4-b]pyridine from 6-Bromo-3-fluoropicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

Aza-indazoles, specifically pyrazolo[3,4-b]pyridines, represent a critical pharmacophore in modern drug discovery, demonstrating a wide array of biological activities.[1][2][3] This application note provides a comprehensive, in-depth guide for the synthesis of 6-Bromo-1H-pyrazolo[3,4-b]pyridine, a key intermediate for the development of novel therapeutics, starting from the readily available 6-Bromo-3-fluoropicolinonitrile. The protocol herein details a robust and efficient one-pot cyclization reaction with hydrazine hydrate. We delve into the mechanistic underpinnings of this transformation, providing field-proven insights to ensure reproducibility and high yield. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering a self-validating protocol grounded in established chemical principles.

Introduction: The Significance of Aza-Indazoles in Medicinal Chemistry

Aza-indazoles, isomers of indazole where a carbon atom in the benzene ring is replaced by a nitrogen atom, have emerged as "privileged scaffolds" in medicinal chemistry. This is due to their ability to mimic the structure of purines, allowing them to interact with a wide range of biological targets, particularly kinases. Their unique electronic properties and hydrogen bonding capabilities make them ideal candidates for the development of inhibitors for enzymes such as bacterial DNA ligase and indoleamine 2,3-dioxygenase (IDO1).[4][5] The bromo-substitution at the 6-position of the pyrazolo[3,4-b]pyridine core provides a versatile handle for further functionalization through various cross-coupling reactions, enabling the generation of diverse chemical libraries for drug screening.[6][7][8]

The synthesis described herein utilizes this compound as a strategic starting material. The fluorine atom at the 3-position acts as an excellent leaving group, facilitating nucleophilic aromatic substitution by hydrazine, which is the key step in the formation of the pyrazole ring. The nitrile group readily participates in the cyclization to form the desired aza-indazole core.

Reaction Scheme & Mechanism

The synthesis proceeds via a nucleophilic aromatic substitution of the fluorine atom on this compound by hydrazine, followed by an intramolecular cyclization of the resulting intermediate to form the 6-Bromo-1H-pyrazolo[3,4-b]pyridine.

Reaction:

Plausible Mechanism:

  • Nucleophilic Attack: The terminal nitrogen of hydrazine, being a potent nucleophile, attacks the carbon atom bearing the fluorine atom on the pyridine ring. This is the rate-determining step.

  • Intermediate Formation: A Meisenheimer-like intermediate is formed.

  • Fluoride Elimination: The intermediate collapses, eliminating a fluoride ion and forming a 2-hydrazinylpicolinonitrile derivative.

  • Intramolecular Cyclization: The free amino group of the hydrazine moiety then attacks the electrophilic carbon of the nitrile group.

  • Tautomerization: The resulting cyclic intermediate undergoes tautomerization to yield the aromatic 6-Bromo-1H-pyrazolo[3,4-b]pyridine.

Experimental Protocol

This protocol is designed to be a self-validating system, with clear checkpoints and expected outcomes.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS NumberNotes
This compound≥98%BLD Pharm or equivalent1256788-71-2[9]
Hydrazine Hydrate (N₂H₄·H₂O)≥98% (or 50-60% solution)Sigma-Aldrich or equivalent7803-57-8Caution: Highly toxic and corrosive.[10] Handle with extreme care in a fume hood.
Ethanol (EtOH)Anhydrous, ≥99.5%Standard laboratory supplier64-17-5
n-Butanol (n-BuOH)Reagent GradeStandard laboratory supplier71-36-3
Deionized Water (H₂O)7732-18-5
Dichloromethane (DCM)ACS GradeStandard laboratory supplier75-09-2
Ethyl Acetate (EtOAc)ACS GradeStandard laboratory supplier141-78-6
HexanesACS GradeStandard laboratory supplier110-54-3
Anhydrous Sodium Sulfate (Na₂SO₄)Standard laboratory supplier7757-82-6
Silica Gel230-400 meshStandard laboratory supplier7631-86-9For column chromatography.
Instrumentation
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Temperature controller and probe

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp (254 nm)

  • Nuclear Magnetic Resonance (NMR) Spectrometer (400 MHz or higher)

  • Mass Spectrometer (ESI or EI)

Detailed Step-by-Step Methodology

**dot

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents 1. Assemble Glassware & Reagents charge 2. Charge Flask with Starting Material & Solvents reagents->charge Inert atmosphere add_hydrazine 3. Add Hydrazine Hydrate charge->add_hydrazine Dropwise addition reflux 4. Heat to Reflux & Monitor add_hydrazine->reflux Heat to 80-110°C cool 5. Cool & Quench Reaction reflux->cool TLC monitoring extract 6. Liquid-Liquid Extraction cool->extract Add water dry_concentrate 7. Dry & Concentrate extract->dry_concentrate Use DCM or EtOAc purify 8. Column Chromatography dry_concentrate->purify Anhydrous Na₂SO₄ characterize 9. Characterize Product (NMR, MS) purify->characterize EtOAc/Hexanes gradient

References

Application Notes & Protocols: 6-Bromo-3-fluoropicolinonitrile as a Strategic Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Bromo-3-fluoropicolinonitrile has emerged as a highly versatile and strategic building block in modern medicinal chemistry. Its unique electronic and structural features—an electron-deficient pyridine core, a synthetically malleable nitrile group, and two differentially reactive halogen atoms—provide a powerful platform for the synthesis of complex pharmaceutical compounds. This guide offers an in-depth exploration of the key synthetic transformations involving this intermediate, including palladium-catalyzed cross-coupling and nucleophilic aromatic substitution. Detailed, field-tested protocols are provided to enable researchers, scientists, and drug development professionals to effectively leverage this compound in their synthetic campaigns, particularly in the development of novel kinase inhibitors and other targeted therapies.

Introduction: The Strategic Advantage of this compound

The design and synthesis of novel therapeutic agents often rely on the use of "privileged scaffolds"—molecular frameworks that can be readily modified to interact with a variety of biological targets. Substituted picolinonitriles are a cornerstone of this approach, and this compound (CAS 944513-86-4) is a prime example of a high-value synthetic intermediate.[1]

The utility of this molecule is derived from its distinct functional handles:

  • Pyridine Ring: An electron-deficient aromatic system that activates attached halogens for substitution.

  • Cyano (Nitrile) Group: A strong electron-withdrawing group that further enhances the ring's electrophilicity, facilitating nucleophilic attack. It can also be hydrolyzed to a carboxylic acid or reduced to an amine, offering further synthetic diversification.[2]

  • Bromine Atom (C6-position): An excellent leaving group, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling to form new carbon-carbon bonds.[3][4]

  • Fluorine Atom (C3-position): Modulates the electronic properties of the ring and can improve the metabolic stability and binding affinity of the final drug candidate. While it can be displaced, it is generally less reactive than bromine, allowing for selective chemistry.

This combination of features makes this compound a sought-after precursor for a range of complex molecules, including potent kinase inhibitors used in oncology.[5][6]

Physicochemical Properties & Safety

Accurate characterization and safe handling are paramount for successful and reproducible experimentation. While detailed data for the specific 6-bromo-3-fluoro isomer (CAS 944513-86-4) is sparse in public literature, the properties of the closely related and well-documented 5-bromo-3-fluoro isomer (CAS 886373-28-0) provide a reliable proxy.

PropertyValue (for 5-Bromo-3-fluoropicolinonitrile)Source
CAS Number 886373-28-0[7][8]
Molecular Formula C₆H₂BrFN₂[7][9]
Molecular Weight 201.00 g/mol [7]
Appearance Solid (white to off-white or pale yellow)[8][9]
Melting Point 103-105 °C[8]
Boiling Point 238.0 °C (at 760 Torr)[8]
Purity Typically ≥98%[1][9]
Safety & Handling Protocol

This compound is classified as harmful and an irritant. Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[10][11] All manipulations of solid material or solutions should be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors.[12]

  • Handling: Avoid contact with skin and eyes. Do not breathe dust.[10] Take precautionary measures against static discharge. Keep away from heat, sparks, and open flames.[12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. The compound should be stored under an inert atmosphere.

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[11]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[11]

    • Ingestion/Inhalation: Move the person to fresh air. If swallowed, rinse mouth but do NOT induce vomiting. Call a poison control center or doctor immediately.[12]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[12]

Core Synthetic Pathways & Mechanistic Insights

The synthetic versatility of this compound is primarily exploited through two major reaction classes: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful method for forming carbon-heteroatom bonds. In this pathway, a nucleophile attacks the electron-deficient aromatic ring, displacing a halide leaving group.[13]

Causality & Mechanism: The pyridine ring is inherently electron-poor. This effect is amplified by the potent electron-withdrawing nitrile group. This activation makes the ring susceptible to attack by nucleophiles (e.g., amines, alkoxides, thiolates). The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[2][14][15] The presence of electron-withdrawing groups ortho or para to the leaving group stabilizes this intermediate, accelerating the reaction.[2][13] In this compound, the C6-bromo position is highly activated by the para-cyano group and the ring nitrogen.

Figure 1: Generalized SNAr Pathway.
Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most robust and widely used methods for forming C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds.[4] It involves the palladium-catalyzed reaction between an organohalide and an organoboron species.[16]

Causality & Mechanism: In this compound, the C-Br bond is significantly more reactive towards palladium catalysts than the C-F bond.[3] This differential reactivity allows for the highly selective functionalization of the C6 position. The catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond.

  • Transmetalation: The organic group from the activated boronic acid (or ester) is transferred to the palladium center.

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Workflow Figure 2: Experimental Workflow for Suzuki Coupling A 1. Reaction Setup - Add this compound,  boronic acid, base, and catalyst to flask. B 2. Inert Atmosphere - Evacuate and backfill flask with  Nitrogen or Argon (3x cycle). A->B C 3. Solvent Addition - Add degassed solvent(s)  (e.g., Dioxane/Water) via syringe. B->C D 4. Heating & Stirring - Heat to specified temperature  (e.g., 80-100 °C) with vigorous stirring. C->D E 5. Reaction Monitoring - Track progress by TLC or LC-MS  until starting material is consumed. D->E F 6. Workup - Cool, dilute with organic solvent,  wash with water and brine. E->F G 7. Purification - Dry organic layer, concentrate,  and purify via column chromatography. F->G

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 6-Bromo-3-fluoropicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 6-Bromo-3-fluoropicolinonitrile in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties and ability to engage in hydrogen bonding interactions make it a privileged structure in a multitude of biologically active compounds. Within this class, this compound (CAS No: 1256788-71-2) has emerged as a particularly valuable and versatile building block.

The strategic placement of its functional groups—a reactive bromine atom at the 6-position, an electron-withdrawing nitrile group at the 2-position, and a modulating fluorine atom at the 3-position—creates a unique chemical entity primed for diverse and selective functionalization. The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of a wide array of molecular fragments. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates, a well-established strategy in modern drug design. The nitrile group, beyond its electronic influence, can be readily transformed into other key functional groups such as amines or carboxylic acids.

This combination of features makes this compound a highly sought-after intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. This guide provides detailed, field-proven protocols for three of the most powerful palladium-catalyzed cross-coupling reactions—the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions—as applied to this key substrate. The protocols are designed to be reproducible and are accompanied by explanations of the underlying chemical principles to empower researchers to adapt and troubleshoot these critical transformations.

The Engine of Modern Synthesis: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, a feat recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[1] These reactions universally proceed through a catalytic cycle involving palladium in its 0 and +2 oxidation states.[2][3] Understanding this fundamental mechanism is crucial for rational catalyst selection and reaction optimization.

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate. This is often the rate-determining step and is facilitated by electron-rich ligands on the palladium center.[1]

  • Transmetalation: The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the bromide.[3][4]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are expelled as the final product, regenerating the Pd(0) catalyst, which then re-enters the cycle.[1][2]

Palladium Catalytic Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition (Ar-Br) pd0->oxidative_addition Ar-Br pd2_intermediate L | Ar-Pd(II)-Br | L oxidative_addition->pd2_intermediate transmetalation Transmetalation (R-M) pd2_intermediate->transmetalation R-M pd2_coupled L | Ar-Pd(II)-R | L transmetalation->pd2_coupled reductive_elimination Reductive Elimination pd2_coupled->reductive_elimination reductive_elimination->pd0 Regeneration product Product (Ar-R) reductive_elimination->product

A simplified Palladium Catalytic Cycle.

Experimental Protocols

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction, prized for its operational simplicity and the low toxicity of its boron-based reagents.[5] This protocol is adapted from a patented procedure and is suitable for coupling various aryl and heteroaryl boronic acids or their esters to the 6-position of the picolinonitrile core.

  • Catalyst (PdCl₂(dppf)): Dppf (1,1'-Bis(diphenylphosphino)ferrocene) is a robust and versatile ligand that stabilizes the palladium catalyst and promotes both oxidative addition and reductive elimination. The pre-formed PdCl₂(dppf) complex is air-stable and convenient to handle.

  • Base (K₂CO₃): An aqueous solution of a mild inorganic base like potassium carbonate is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[6]

  • Solvent (Acetonitrile/Water): A polar aprotic solvent mixture with water ensures the solubility of both the organic substrate and the inorganic base, creating the necessary biphasic environment for the reaction to proceed efficiently.

Suzuki Coupling Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Charge vial with: - this compound - Boronic Acid - PdCl₂(dppf) - K₂CO₃ B Add Acetonitrile and Water A->B C Degas (e.g., N₂ sparging) B->C D Heat at 80-90 °C (Monitor by TLC/LC-MS) C->D E Cool to RT, Dilute with EtOAc D->E F Aqueous Wash (Water, Brine) E->F G Dry (Na₂SO₄), Filter, Concentrate F->G H Purify (Column Chromatography) G->H

Experimental workflow for Suzuki-Miyaura coupling.

Materials & Reagents:

ReagentCAS No.M.W. ( g/mol )Stoichiometry
This compound1256788-71-2201.001.0 equiv
Arylboronic AcidVariableVariable1.2 equiv
PdCl₂(dppf)72287-26-4731.740.05 equiv
Potassium Carbonate (K₂CO₃)584-08-7138.212.0 equiv
Acetonitrile (ACN)75-05-841.05~20 mL/mmol
Water (H₂O)7732-18-518.02~5 mL/mmol

Procedure:

  • To a suitable reaction vessel (e.g., a microwave vial or Schlenk flask) equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), PdCl₂(dppf) (0.05 equiv), and potassium carbonate (2.0 equiv).

  • Add acetonitrile and water in a 4:1 ratio to achieve a final substrate concentration of approximately 0.1 M.

  • Seal the vessel and degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 6-aryl-3-fluoropicolinonitrile.

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, a transformation of immense importance in pharmaceuticals.[7] This protocol is designed for the coupling of both primary and secondary amines with this compound. Given the electron-deficient nature of the pyridine ring, this reaction generally proceeds efficiently.

  • Catalyst System (Pd₂(dba)₃ / Xantphos): Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a common Pd(0) source. It is paired with Xantphos, a bulky, electron-rich bidentate phosphine ligand with a large "bite angle". This ligand is particularly effective at promoting the reductive elimination step, which is often crucial for C-N bond formation, and helps prevent catalyst decomposition.[8]

  • Base (NaOtBu): Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine, forming the palladium-amido intermediate necessary for reductive elimination. Weaker bases are generally less effective for this transformation.

  • Solvent (Toluene or Dioxane): Anhydrous, non-polar aprotic solvents like toluene or dioxane are standard for this reaction as they are compatible with the strong base and effectively solubilize the reactants and catalyst complex.

Buchwald-Hartwig Workflow cluster_0 Inert Atmosphere Setup cluster_1 Reaction cluster_2 Work-up & Purification A Charge Schlenk tube with: - Pd₂(dba)₃ - Xantphos - NaOtBu B Add this compound and Amine A->B C Add Anhydrous Toluene B->C D Heat at 90-110 °C (Monitor by TLC/LC-MS) C->D E Cool to RT, Dilute with EtOAc D->E F Filter through Celite E->F G Aqueous Wash, Dry, Concentrate F->G H Purify (Column Chromatography) G->H

Experimental workflow for Buchwald-Hartwig amination.

Materials & Reagents:

ReagentCAS No.M.W. ( g/mol )Stoichiometry
This compound1256788-71-2201.001.0 equiv
Primary or Secondary AmineVariableVariable1.2 equiv
Pd₂(dba)₃51364-51-3915.720.02 equiv
Xantphos161265-03-8578.680.04 equiv
Sodium tert-butoxide (NaOtBu)865-48-596.101.4 equiv
Anhydrous Toluene108-88-392.14~0.1 M

Procedure:

  • In a glovebox or under a robust inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (0.02 equiv), Xantphos (0.04 equiv), and sodium tert-butoxide (1.4 equiv) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Add this compound (1.0 equiv) and the desired amine (1.2 equiv).

  • Add enough anhydrous, degassed toluene to achieve a substrate concentration of approximately 0.1 M.

  • Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete in 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and filter the mixture through a pad of Celite® to remove palladium residues and inorganic salts, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure. If necessary, perform an aqueous workup by partitioning between ethyl acetate and water.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-amino-3-fluoropicolinonitrile derivative.

Sonogashira Coupling: Crafting C(sp²)-C(sp) Bonds

The Sonogashira coupling is the premier method for coupling terminal alkynes with aryl halides, creating valuable arylalkyne structures.[4] This reaction is notable for its use of a copper(I) co-catalyst. The following protocol is based on a published procedure for the Sonogashira coupling of this compound.[1]

  • Catalyst System (Pd(PPh₃)₄ / CuI): Tetrakis(triphenylphosphine)palladium(0) is a classic, highly effective catalyst for Sonogashira reactions. The copper(I) iodide co-catalyst is essential for the formation of a copper-acetylide intermediate, which then undergoes transmetalation with the palladium center.

  • Base (Triethylamine, Et₃N): Triethylamine serves a dual purpose. It acts as the base to deprotonate the terminal alkyne, and it often serves as a co-solvent.

  • Solvent (THF/Et₃N): A mixture of tetrahydrofuran (THF) and triethylamine provides an excellent medium for solubilizing the reactants and catalysts.

Sonogashira Coupling Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Charge flask with: - this compound - Pd(PPh₃)₄ - CuI B Add THF and Et₃N A->B C Degas solution B->C D Add Terminal Alkyne C->D E Stir at Room Temperature (Monitor by TLC/LC-MS) D->E F Quench with NH₄Cl (aq) E->F G Extract with EtOAc F->G H Dry, Filter, Concentrate G->H I Purify (Column Chromatography) H->I

Experimental workflow for Sonogashira coupling.

Materials & Reagents:

ReagentCAS No.M.W. ( g/mol )Stoichiometry
This compound1256788-71-2201.001.0 equiv
Terminal AlkyneVariableVariable1.1 equiv
Pd(PPh₃)₄14221-01-31155.560.05 equiv
Copper(I) Iodide (CuI)7681-65-4190.450.10 equiv
Triethylamine (Et₃N)121-44-8101.19Solvent/Base
Tetrahydrofuran (THF), Anhydrous109-99-972.11Solvent

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.10 equiv).

  • Add a degassed 2:1 mixture of anhydrous THF and triethylamine.

  • Stir the mixture at room temperature for 5 minutes.

  • Add the terminal alkyne (1.1 equiv) dropwise to the reaction mixture.

  • Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 16-24 hours.[1]

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-alkynyl-3-fluoropicolinonitrile.

Troubleshooting and Key Considerations

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; Insufficiently inert atmosphere (O₂); Poor reagent quality.Use a fresh bottle of catalyst or a pre-catalyst. Ensure thorough degassing of solvents and reaction vessel. Use freshly purified reagents.
Protodebromination Presence of water or protic sources; Catalyst decomposition.Use anhydrous solvents and reagents. For Suzuki, ensure the base is not excessively hydrolyzing the boronic acid. Consider a different ligand.
Homocoupling (Glaser/Ullmann) Particularly in Sonogashira, catalyzed by Cu(I).Run the reaction under strictly anaerobic conditions. A copper-free Sonogashira protocol may be necessary.
Low Yield in Buchwald-Hartwig Base is too weak; Amine is too hindered; Catalyst inhibition by pyridine N.Switch to a stronger base (e.g., LiHMDS). Use a bulkier, more electron-rich ligand (e.g., a Buchwald ligand like XPhos or RuPhos).
Difficulty in Purification Byproducts co-elute with the product.Optimize reaction conditions to minimize byproducts. Try a different chromatography solvent system or consider recrystallization.

Conclusion

This compound is a powerful synthetic intermediate whose full potential can be unlocked through the strategic application of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide reliable and versatile pathways to introduce aryl, amino, and alkynyl functionalities, respectively. By understanding the core principles of the catalytic cycle and carefully selecting the appropriate catalyst, ligand, base, and solvent system, researchers can efficiently generate diverse libraries of novel compounds for drug discovery and other applications. The protocols provided in this guide serve as a robust starting point for these essential synthetic transformations.

References

The Strategic Application of 6-Bromo-3-fluoropicolinonitrile in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Key Building Block

In the landscape of modern agrochemical research, the pursuit of novel active ingredients with enhanced efficacy, improved safety profiles, and robust resistance management is paramount. Central to this endeavor is the strategic use of highly functionalized heterocyclic intermediates. 6-Bromo-3-fluoropicolinonitrile (CAS No. 1256788-71-2) has emerged as a pivotal building block, offering a unique combination of reactive sites and intrinsic properties that are highly advantageous for the synthesis of next-generation fungicides, herbicides, and insecticides.[1]

The value of this molecule is rooted in its distinct structural features. The pyridine core is a well-established scaffold in a multitude of successful agrochemicals.[2] The incorporation of a fluorine atom can significantly enhance the biological activity, metabolic stability, and binding affinity of the final product due to fluorine's unique steric and electronic properties.[3][4] The bromine atom at the 6-position serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of diverse molecular fragments. Finally, the nitrile group provides a convertible functional group that can be elaborated into amides, carboxylic acids, or amines, further expanding the synthetic possibilities.

This guide provides an in-depth exploration of the synthetic utility of this compound, detailing key chemical transformations and providing field-proven protocols to support researchers in the development of innovative crop protection solutions.

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

PropertyValueSource
CAS Number 1256788-71-2[1]
Molecular Formula C₆H₂BrFN₂[5]
Molecular Weight 200.99 g/mol [5]
Appearance Solid (Typical)[6]
Purity ≥97% (Typical)[6]
Storage Room Temperature, sealed in dry, dark place[7]

Core Synthetic Applications in Agrochemical Development

The strategic placement of the bromo, fluoro, and nitrile functionalities makes this compound an ideal starting point for building complex agrochemical molecules. Its application is primarily centered on two powerful reaction classes: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution.

Agrochemical_Development_Workflow cluster_0 Core Intermediate cluster_1 Key Transformations cluster_2 Intermediate Scaffolds cluster_3 Final Agrochemical Classes A This compound B Suzuki-Miyaura Coupling (C-C Bond Formation) A->B Arylboronic Acid, Pd Catalyst, Base C Nucleophilic Aromatic Substitution (C-O, C-N, C-S Bond Formation) A->C Nucleophile (ROH, R₂NH), Base E 6-Aryl-3-fluoropicolinonitriles B->E F 6-Alkoxy/Amino-3-fluoropicolinonitriles C->F D Nitrile Group Modification (Hydrolysis, Reduction) G Picolinamide & Picolinic Acid Derivatives D->G E->D H Fungicides (e.g., Picolinamides) E->H J Insecticides E->J F->D I Herbicides F->I G->H

Diagram 1: Synthetic workflow using this compound.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The most powerful and widely used transformation involving this compound is the Suzuki-Miyaura coupling. This reaction creates a new carbon-carbon bond by coupling the pyridine ring with a variety of aryl or heteroaryl boronic acids or esters.[8] This method is exceptionally robust and tolerant of a wide range of functional groups, making it ideal for generating large libraries of analogs for structure-activity relationship (SAR) studies.

The reactivity of aryl halides in Suzuki couplings generally follows the order I > Br > Cl, making the C-Br bond at the 6-position a reliable and selective site for reaction.[9]

Diagram 2: Generalized Suzuki-Miyaura coupling scheme.

This protocol describes a general method for the palladium-catalyzed coupling of this compound with an arylboronic acid, adapted from established procedures for similar heterocyclic systems.[9]

Materials:

  • This compound (1.0 eq)

  • Arylboronic Acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

  • Sodium Carbonate (Na₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 eq)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound (1 eq), the desired arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and the base (2.0 eq).

  • Inerting: Evacuate the flask and backfill with inert gas. Repeat this cycle three times. This step is critical as the palladium(0) species, which is the active catalyst, can be deactivated by oxygen.[10]

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 v/v ratio) via syringe. The final substrate concentration should be approximately 0.1-0.2 M. The addition of water is often crucial for the solubility of the base and for facilitating the transmetalation step.[8]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromide is consumed (typically 2-16 hours).

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure 6-aryl-3-fluoropicolinonitrile.

Representative Yields: Yields are highly dependent on the electronic and steric nature of the arylboronic acid.

Arylboronic Acid (Ar-B(OH)₂)Expected YieldNotes
Phenylboronic acid85-95%Electronically neutral, generally high-yielding.
4-Methoxyphenylboronic acid88-98%Electron-donating group often accelerates the reaction.
4-Trifluoromethylphenylboronic acid75-90%Electron-withdrawing group may slow the reaction slightly.
3-Pyridylboronic acid70-85%Heteroaromatic boronic acids are effective coupling partners.
2-Thienylboronic acid80-92%Well-tolerated heteroaromatic substrate.

Note: These are representative yields based on typical Suzuki-Miyaura reactions and may vary.

Nucleophilic Aromatic Substitution (SNAr)

While less common than cross-coupling, Nucleophilic Aromatic Substitution (SNAr) is another viable pathway for functionalizing this compound.[11] For an SNAr reaction to occur, the aromatic ring must be "activated" by electron-withdrawing groups positioned ortho or para to the leaving group.[12][13] In this molecule, the pyridine ring nitrogen and the cyano group are both strongly electron-withdrawing, which lowers the electron density of the ring and makes it susceptible to attack by strong nucleophiles at the bromine-bearing carbon.

This reaction is particularly useful for introducing oxygen, nitrogen, or sulfur nucleophiles, which can be key structural motifs in certain classes of herbicides and fungicides.

This protocol provides a general method for the substitution of the 6-bromo group with an alkoxide or amine nucleophile.

Materials:

  • This compound (1.0 eq)

  • Nucleophile (e.g., Sodium Methoxide, Phenol, or a secondary amine like Morpholine) (1.5-2.0 eq)

  • A polar aprotic solvent (e.g., DMF, DMSO, or NMP)

  • A non-nucleophilic base if using a neutral nucleophile (e.g., K₂CO₃, Cs₂CO₃)

Procedure:

  • Reaction Setup: Dissolve this compound (1 eq) in a suitable polar aprotic solvent like DMF in a round-bottom flask.

  • Nucleophile Addition:

    • For charged nucleophiles (e.g., NaOMe): Add the sodium alkoxide portion-wise at room temperature.

    • For neutral nucleophiles (e.g., a phenol or amine): Add the nucleophile (1.5 eq) followed by a base like K₂CO₃ (2.0 eq). The base is required to deprotonate the nucleophile, increasing its reactivity.

  • Reaction: Heat the mixture to a temperature between 60-120 °C. The required temperature will depend on the nucleophilicity of the attacking species.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Workup: Cool the reaction to room temperature and pour it into a stirred mixture of ice and water to precipitate the product.

  • Purification: Collect the solid by filtration, wash thoroughly with water, and dry. If necessary, the product can be further purified by recrystallization or column chromatography.

Application in Picolinamide Fungicide Synthesis

The picolinamide class of fungicides, inspired by the natural product UK-2A, represents a significant area of agrochemical development.[14][15] These compounds often act by inhibiting mitochondrial respiration in fungi.[16] The synthesis of these complex molecules frequently relies on a substituted picolinic acid or picolinamide core.

This compound is an excellent precursor for this scaffold. Following a Suzuki coupling to install the desired aryl group at the 6-position, the nitrile can be hydrolyzed under acidic or basic conditions to the corresponding picolinamide or picolinic acid, which is then ready for coupling with the final side-chain fragment.

Diagram 3: Representative pathway to picolinamide fungicides.

Conclusion

This compound stands as a testament to the power of strategic molecular design in modern agrochemical discovery. Its combination of a fluorinated pyridine core with two distinct and highly versatile reactive handles—the bromo and nitrile groups—provides chemists with a powerful platform for the efficient synthesis of diverse and complex active ingredients. The robust and predictable nature of its primary transformations, particularly the Suzuki-Miyaura coupling, makes it an invaluable tool for both lead discovery and process optimization. As the demand for more effective and sustainable crop protection solutions continues to grow, the application of such sophisticated building blocks will undoubtedly play a central role in driving future innovation.

References

Application Notes and Protocols for the Derivatization of 6-Bromo-3-fluoropicolinonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the chemical derivatization of 6-Bromo-3-fluoropicolinonitrile, a key building block in modern medicinal chemistry. The strategic incorporation of fluorine into drug candidates can significantly enhance pharmacological properties such as metabolic stability, binding affinity, and bioavailability.[1][2] This document explores three principal palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—along with nucleophilic aromatic substitution (SNAr) as primary pathways for elaborating the this compound scaffold. Each section provides a theoretical underpinning, step-by-step experimental protocols, and expected outcomes, designed to empower researchers in drug discovery and development to leverage this versatile scaffold for the synthesis of novel molecular entities.

Introduction: The Strategic Value of the this compound Scaffold

The 3-fluoropicolinonitrile core is a privileged scaffold in medicinal chemistry. The fluorine atom, a bioisostere of the hydrogen atom, can profoundly influence a molecule's conformational preferences, pKa, and metabolic fate due to the high strength of the C-F bond and the unique electronic properties it imparts.[1] The nitrile group serves as a versatile synthetic handle and a potential hydrogen bond acceptor. The bromine atom at the 6-position is the primary site for diversification, offering a reactive handle for a suite of robust and well-established cross-coupling methodologies.

The electron-deficient nature of the pyridine ring, further enhanced by the fluorine and nitrile substituents, makes the C-Br bond particularly susceptible to oxidative addition in palladium-catalyzed cycles and the ring itself activated towards nucleophilic attack. This reactivity profile makes this compound an ideal starting material for building diverse libraries of compounds for screening in various therapeutic areas.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools for the formation of carbon-carbon and carbon-nitrogen bonds in contemporary organic synthesis.[3] For this compound, these reactions provide a reliable and modular approach to introduce a wide array of substituents at the C6-position with high functional group tolerance.

Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties

The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)-C(sp²) bonds by reacting an organohalide with an organoboron species, typically a boronic acid or ester.[4] This reaction is renowned for its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.

The catalytic cycle begins with the oxidative addition of the this compound to a Pd(0) complex. The resulting Pd(II) species then undergoes transmetalation with a boronate complex (formed from the boronic acid and a base). The final step is reductive elimination, which forms the C-C bond and regenerates the active Pd(0) catalyst. The choice of ligand is critical to stabilize the palladium catalyst and facilitate the key steps of the cycle.

Diagram 1: Simplified Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-Br Pd(II) Complex Ar-Pd(II)(Br)Ln Oxidative Addition->Pd(II) Complex Transmetalation Transmetalation Pd(II) Complex->Transmetalation R-B(OR)2 (Base) Pd(II) Boronate Complex Ar-Pd(II)(R)Ln Transmetalation->Pd(II) Boronate Complex Reductive Elimination Reductive Elimination Pd(II) Boronate Complex->Reductive Elimination Reductive Elimination->Pd(0)Ln Coupled Product Ar-R Reductive Elimination->Coupled Product

Caption: A simplified representation of the Suzuki-Miyaura cross-coupling catalytic cycle.

This protocol describes the synthesis of 3-fluoro-6-(4-methoxyphenyl)picolinonitrile.

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a Schlenk flask, add this compound (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), and Na₂CO₃ (2.0 equiv).

  • Add Pd(dppf)Cl₂ (0.03 equiv).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Add degassed 1,4-dioxane and degassed water (4:1 v/v) to achieve a final substrate concentration of approximately 0.1 M.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS (typically 4-12 hours).

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary (Suzuki-Miyaura)

EntryBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O10012~85
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Na₂CO₃Dioxane/H₂O908~92
3Thiophen-3-ylboronic acidPd(dppf)Cl₂ (3)Na₂CO₃Dioxane/H₂O9010~88

Yields are representative and may vary based on specific reaction scale and purity of reagents.

Buchwald-Hartwig Amination: Synthesis of 6-Aminopicolinonitriles

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, coupling aryl halides with a vast array of primary and secondary amines.[3] This reaction is crucial for accessing 6-aminopicolinonitrile derivatives, which are common motifs in pharmacologically active molecules.

Similar to the Suzuki coupling, the reaction is initiated by the oxidative addition of the aryl bromide to a Pd(0) complex. The amine then coordinates to the Pd(II) center and is deprotonated by a base to form a palladium-amido complex. Reductive elimination then furnishes the C-N bond and regenerates the Pd(0) catalyst. The use of bulky, electron-rich phosphine ligands (e.g., XantPhos, SPhos) is critical to promote the reductive elimination step, which is often rate-limiting.[3]

Diagram 2: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup and Purification Reagents This compound Amine (1.2 equiv) Base (e.g., Cs2CO3, 1.4 equiv) Catalyst Pd Precursor (e.g., Pd2(dba)3) Ligand (e.g., XantPhos) Solvent Anhydrous Toluene Heating Heat to 110 °C (12-24 h) Solvent->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Filtration Cool and filter through Celite Monitoring->Filtration Extraction Aqueous Workup Filtration->Extraction Purification Column Chromatography Extraction->Purification Final Product Final Product Purification->Final Product

Caption: General experimental workflow for the Buchwald-Hartwig amination.

This protocol details the synthesis of 3-fluoro-6-morpholinopicolinonitrile.

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XantPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene (anhydrous, degassed)

  • Schlenk tube or other sealed reaction vessel

Procedure:

  • In a glovebox or under a positive pressure of inert gas, add Pd₂(dba)₃ (0.02 equiv), XantPhos (0.04 equiv), and Cs₂CO₃ (1.4 equiv) to a Schlenk tube.

  • Add this compound (1.0 equiv).

  • Add anhydrous, degassed toluene, followed by morpholine (1.2 equiv) via syringe.

  • Seal the tube and heat the reaction mixture to 110 °C for 18-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite, washing the pad with ethyl acetate.

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling: Installation of Alkynyl Groups

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[5] This reaction is exceptionally valuable for introducing rigid alkynyl linkers, which can be used to probe binding pockets or serve as precursors for further transformations (e.g., hydrogenation or cycloadditions).

The Sonogashira reaction involves a dual catalytic system of palladium and copper. The palladium cycle is similar to that of other cross-coupling reactions. The copper co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the Pd(II)-aryl complex. Reductive elimination yields the coupled product. The reaction is typically run in the presence of an amine base, which also acts as a solvent and ligand.[6]

This protocol describes the synthesis of 6-((4-ethylphenyl)ethynyl)-3-fluoropicolinonitrile and is adapted from a reported procedure.[5]

Materials:

  • This compound (referred to as 6-bromo-3-fluoro-2-cyanopyridine in the source)

  • 1-Ethyl-4-ethynylbenzene

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Tetrahydrofuran (THF, anhydrous)

  • Triethylamine (Et₃N, degassed)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk flask, add this compound (1.1 equiv) and dissolve in a mixture of THF and Et₃N (2:1 v/v).

  • Degas the solution by bubbling with argon for 15 minutes.

  • Add Pd(PPh₃)₄ (0.15 equiv) and CuI (0.3 equiv) to the flask.

  • Degas the reaction mixture again for 5 minutes at room temperature.

  • Add 1-ethyl-4-ethynylbenzene (1.0 equiv) dropwise.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired product.

Quantitative Data Summary (Sonogashira)

EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTempTime (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (15)CuI (30)Et₃NTHF/Et₃NRT16~75
21-Ethyl-4-ethynylbenzenePd(PPh₃)₄ (15)CuI (30)Et₃NTHF/Et₃NRT1678[5]
33-EthynylpyridinePd(PPh₃)₂Cl₂ (5)CuI (10)Et₃NDMF60 °C6~80

Yields are representative and may vary. Entry 2 is from cited literature.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the this compound ring makes it susceptible to nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile attacks the carbon bearing the leaving group (bromide), proceeding through a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7] The strong electron-withdrawing effects of the ring nitrogen and the nitrile group are essential for stabilizing this intermediate.

For an SNAr reaction to be efficient, the aromatic ring must be activated by electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the nitrile group is ortho and the ring nitrogen is para to the bromine, providing strong activation for nucleophilic attack at the C6 position. This pathway offers a metal-free alternative to cross-coupling for introducing certain heteroatom nucleophiles.

Diagram 3: SNAr Mechanism via Meisenheimer Complex

SNAr_Mechanism Start Substrate + Nu- Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Start->Intermediate Addition of Nucleophile (Rate-Determining Step) Product Substituted Product + Br- Intermediate->Product Elimination of Leaving Group (Restores Aromaticity)

Caption: Key steps in the addition-elimination mechanism of SNAr.

This protocol describes the displacement of the bromide with a methoxide nucleophile.

Materials:

  • This compound

  • Sodium methoxide (or sodium hydride and methanol)

  • Tetrahydrofuran (THF, anhydrous) or Dimethylformamide (DMF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a round-bottom flask under an inert atmosphere, add anhydrous THF.

  • If starting from sodium hydride, add NaH (1.5 equiv, 60% dispersion in oil). Cool the suspension to 0 °C and slowly add methanol (1.5 equiv). Allow the mixture to warm to room temperature and stir for 30 minutes to form sodium methoxide in situ. If using commercial sodium methoxide, add it directly (1.5 equiv).

  • Add a solution of this compound (1.0 equiv) in THF to the alkoxide solution.

  • Heat the reaction mixture to reflux (or ~65 °C) for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and carefully quench with water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Safety and Handling

This compound and its derivatives should be handled by trained personnel in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Palladium catalysts and phosphine ligands can be toxic and air-sensitive; handle under an inert atmosphere. Consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemistry. The protocols detailed in this guide for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as nucleophilic aromatic substitution, provide a robust toolkit for the synthesis of diverse compound libraries. The strategic application of these methods will continue to empower the discovery and development of novel therapeutic agents.

References

The Strategic Functionalization of 6-Bromo-3-fluoropicolinonitrile: A Guide to Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Modern Drug Discovery

In the landscape of contemporary medicinal chemistry and drug development, the picolinonitrile framework is a privileged scaffold, offering a unique combination of electronic properties and metabolic stability. 6-Bromo-3-fluoropicolinonitrile, in particular, has emerged as a highly versatile building block.[1] Its distinct arrangement of a bromine atom, a fluorine atom, and a nitrile group on a pyridine ring presents multiple avenues for selective chemical modification, making it a valuable starting material for the synthesis of complex molecular architectures.[1] This guide provides an in-depth exploration of the nucleophilic aromatic substitution (SNAr) on this compound, offering detailed protocols and a mechanistic rationale to empower researchers in their synthetic endeavors.

The strategic importance of this molecule lies in the differential reactivity of its two halogen substituents. While traditional SN1 and SN2 reactions favor bromide as a better leaving group than fluoride, the opposite is often true in nucleophilic aromatic substitution.[2] This is a critical concept that underpins the selective functionalization of this and related scaffolds.

Mechanistic Insights: The Decisive Role of the Meisenheimer Complex

Nucleophilic aromatic substitution on electron-deficient aromatic rings, such as the pyridine core in this compound, proceeds through a two-step addition-elimination mechanism. The rate-determining step is the initial attack of the nucleophile on the electron-poor aromatic ring to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

The stability of this intermediate is paramount to the overall reaction rate. Electron-withdrawing groups, such as the nitrile and the pyridine nitrogen in our target molecule, are crucial as they delocalize the negative charge, thereby lowering the activation energy of the first step. The high electronegativity of the fluorine atom plays a significant role in stabilizing the Meisenheimer complex through its powerful inductive effect. This stabilization often outweighs the C-F bond strength, making fluorine a surprisingly good leaving group in many SNAr reactions.

Diagram 1: Generalized SNAr Mechanism

SNAr_Mechanism A This compound + Nu- B Meisenheimer Complex (Resonance Stabilized Intermediate) A->B Addition (Rate-Determining) C Product + F- B->C Elimination (Fast) (Substitution of F) D Product + Br- B->D Elimination (Fast) (Substitution of Br)

Caption: Generalized mechanism for SNAr on this compound.

Safety First: Handling this compound and Reagents

Prior to commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for all reagents. This compound is harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[3][4] It may also cause respiratory irritation.[3][4] Therefore, appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Key Safety Precautions:

  • Inhalation: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3][4]

  • Skin Contact: Wash thoroughly with soap and water after handling.[3]

  • Eye Contact: Wear appropriate eye protection.[5] In case of contact, rinse cautiously with water for several minutes.[3]

  • Ingestion: Do not eat, drink, or smoke when using this product.[3]

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be adaptable for a range of primary and secondary amine nucleophiles. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific substrates.

Protocol 1: Nucleophilic Substitution with a Primary Amine (e.g., Benzylamine)

This protocol details the synthesis of 6-(benzylamino)-3-fluoropicolinonitrile.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
This compound201.001.0201 mg
Benzylamine107.151.2128 µL
Potassium Carbonate (K₂CO₃)138.212.0276 mg
N,N-Dimethylformamide (DMF), anhydrous73.09-5 mL

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (201 mg, 1.0 mmol) and potassium carbonate (276 mg, 2.0 mmol).

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF) (5 mL).

  • Add benzylamine (128 µL, 1.2 mmol) to the stirring suspension at room temperature.

  • Heat the reaction mixture to 80 °C and maintain for 4-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL).

  • A precipitate should form. Collect the solid by vacuum filtration and wash with cold water.

  • Dry the crude product under vacuum.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 6-(benzylamino)-3-fluoropicolinonitrile.

Diagram 2: Experimental Workflow for Amination

Amination_Workflow A Combine Reactants (this compound, K₂CO₃, Benzylamine, DMF) B Heat at 80 °C (4-6 hours) A->B C Reaction Monitoring (TLC) B->C C->B Incomplete D Work-up (Quench with ice-water, Filtration) C->D Complete E Purification (Column Chromatography) D->E F Product Characterization (NMR, MS) E->F

Caption: Workflow for the synthesis of 6-(benzylamino)-3-fluoropicolinonitrile.

Protocol 2: Nucleophilic Substitution with an Alkoxide (e.g., Sodium Methoxide)

This protocol outlines the synthesis of 3-fluoro-6-methoxypicolinonitrile.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
This compound201.001.0201 mg
Sodium Methoxide (NaOMe)54.021.581 mg
Methanol (MeOH), anhydrous32.04-5 mL

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (201 mg, 1.0 mmol).

  • Under an inert atmosphere, add anhydrous methanol (5 mL).

  • Carefully add sodium methoxide (81 mg, 1.5 mmol) to the solution. Caution: Sodium methoxide is corrosive and moisture-sensitive.

  • Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-fluoro-6-methoxypicolinonitrile.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low or No Reaction Insufficient temperature.Increase the reaction temperature in increments of 10-20 °C. For less reactive nucleophiles, higher temperatures may be required.
Poorly soluble reagents.Use a co-solvent or switch to a higher-boiling point solvent like DMSO or NMP.
Inactive nucleophile.If using a salt of a nucleophile, ensure it is anhydrous. For weak nucleophiles, consider using a stronger base to generate the nucleophile in situ.
Side Product Formation Reaction with the nitrile group.Use milder reaction conditions (lower temperature, shorter reaction time).
Competing substitution at the bromine position.While substitution at the 6-position is generally favored, for some nucleophiles and conditions, a mixture of isomers may be obtained. Purification by chromatography is often necessary. The choice of solvent can also influence selectivity.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide array of functionalized pyridine derivatives. A thorough understanding of the principles of nucleophilic aromatic substitution, particularly the factors governing the reactivity of the halogen substituents, is key to its successful application. The protocols and insights provided in this guide are intended to serve as a robust starting point for researchers, enabling the efficient and selective synthesis of novel compounds for applications in drug discovery and materials science.

References

Application Notes: 6-Bromo-3-fluoropicolinonitrile as a Strategic Building Block in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of 6-Bromo-3-fluoropicolinonitrile

In the landscape of modern medicinal chemistry and materials science, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. This compound has emerged as a highly valuable and versatile building block for the synthesis of substituted pyridine-based heterocyclic compounds. Its utility stems from the orthogonal reactivity of its three key functional handles: a bromine atom, a fluorine atom, and a nitrile group, all situated on an electron-deficient pyridine ring.

This unique arrangement allows for a programmed, stepwise functionalization sequence, providing researchers with precise control over molecular design. The bromine at the 6-position is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.[1] The fluorine atom at the 3-position is activated towards nucleophilic aromatic substitution (SNAr), while the nitrile group can be hydrolyzed, reduced, or converted to other functional groups. This document serves as a technical guide, providing detailed protocols and expert insights into leveraging the unique reactivity of this compound for the synthesis of diverse heterocyclic structures.

Core Synthetic Transformations

The strategic power of this compound lies in its capacity to undergo a variety of selective transformations. The most pivotal of these are palladium-catalyzed cross-coupling reactions at the C6-bromo position and nucleophilic aromatic substitution at the C3-fluoro position.

Palladium-Catalyzed Cross-Coupling at the C6-Position

The carbon-bromine bond at the C6 position is significantly more susceptible to oxidative addition to a palladium(0) catalyst than a carbon-fluorine bond.[1] This reactivity difference is the cornerstone of its utility, allowing for selective C-C and C-N bond formation without disturbing the C-F bond.

The Suzuki-Miyaura reaction is a robust method for creating biaryl or vinyl-aryl structures, which are prevalent in pharmaceutically active compounds.[2][3] The reaction couples the aryl bromide with an organoboron species, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base.[4]

Expert Insight & Causality: The choice of catalyst, ligand, and base is critical for success. For heteroaromatic halides like this compound, palladium(II) precatalysts such as Pd(dppf)Cl₂ or Pd(OAc)₂ combined with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often preferred.[5] These ligands facilitate the crucial oxidative addition and reductive elimination steps of the catalytic cycle, particularly with electron-deficient heteroaromatic substrates.[6] The base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, where the organic group is transferred from boron to the palladium center.[4]

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Execution cluster_workup Workup & Purification A Combine: - this compound (1 eq) - Arylboronic Acid (1.2-1.5 eq) - Pd Catalyst (1-5 mol%) - Base (2-3 eq) B Add Degassed Solvent (e.g., Dioxane/Water) A->B C Heat Mixture (80-110 °C) B->C D Monitor by TLC/LC-MS C->D E Cool to RT, Dilute with EtOAc D->E Upon Completion F Aqueous Wash (Water, Brine) E->F G Dry (Na₂SO₄), Filter, Concentrate F->G H Purify via Column Chromatography G->H I I H->I Final Product: 6-Aryl-3-fluoropicolinonitrile

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for forming C-N bonds.[7][8] It allows for the coupling of aryl halides with a vast array of primary and secondary amines, as well as ammonia equivalents.[9] This reaction is particularly useful for synthesizing 6-amino-substituted picolinonitriles, which are precursors to many bioactive heterocycles.[10]

Expert Insight & Causality: The mechanism is similar to the Suzuki coupling, involving oxidative addition, amine coordination, deprotonation, and reductive elimination.[9][11] The choice of ligand is again crucial, with bulky biarylphosphine ligands (e.g., Xantphos, DavePhos) often being employed to promote the reductive elimination step and prevent catalyst decomposition.[9] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically required to deprotonate the amine or the palladium-amine complex.[10]

ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig Amination
Objective C-C Bond FormationC-N Bond Formation
Coupling Partner Arylboronic Acid/EsterPrimary/Secondary Amine
Typical Catalyst Pd(dppf)Cl₂, Pd₂(dba)₃Pd₂(dba)₃, Pd(OAc)₂
Typical Ligand SPhos, XPhos, PPh₃Xantphos, BINAP, DavePhos
Typical Base K₂CO₃, Cs₂CO₃, K₃PO₄NaOtBu, LiHMDS, K₂CO₃
Typical Solvent Dioxane/H₂O, Toluene, DMFToluene, Dioxane
Temperature (°C) 80 - 11080 - 120
Reference [4][12][7][9]

Table 1: Comparative summary of typical cross-coupling conditions.

Nucleophilic Aromatic Substitution (SNAr) at the C3-Position

Following the functionalization at the C6 position, the C3-fluoro substituent becomes the prime target for modification. The electron-withdrawing nature of the pyridine nitrogen and the nitrile group, often enhanced by the newly installed C6 substituent, activates the C-F bond towards attack by nucleophiles.[13][14]

Expert Insight & Causality: The SNAr reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex intermediate.[13][15] The stability of this intermediate is enhanced by electron-withdrawing groups at the ortho and para positions relative to the leaving group (fluorine).[14] This makes the C3 position on the picolinonitrile ring highly susceptible to displacement by a wide range of nucleophiles, including alkoxides, thiolates, and amines. Fluorine is an excellent leaving group for SNAr reactions due to its high electronegativity, which strongly polarizes the C-F bond and facilitates the initial nucleophilic attack.

// Reactants Reactants [label=< 6-Aryl-3-fluoropicolinonitrile

>];

Nu [label="Nu⁻", shape=plaintext];

// Meisenheimer Complex Intermediate [label=< Meisenheimer Complex (Resonance Stabilized)

>];

// Products Product [label=< 3-Substituted Product

>];

F_minus [label="F⁻", shape=plaintext];

// Nodes with placeholders for chemical structures Start [label="6-Aryl-3-fluoropicolinonitrile + Nu⁻", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="Meisenheimer Complex\n(Anionic Intermediate)", shape=Mdiamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; End [label="3-Nu-6-Aryl-picolinonitrile + F⁻", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges representing the reaction steps Start -> Intermediate [label="Addition of\nNucleophile", color="#4285F4"]; Intermediate -> End [label="Elimination of\nFluoride", color="#EA4335"]; } Caption: Simplified SNAr mechanism.

Detailed Experimental Protocols

Trustworthiness through Self-Validation: The following protocols include integrated steps for reaction monitoring and product verification, ensuring reliable and reproducible results.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol describes a general method for the coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Standard inert atmosphere glassware (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment. This is critical to prevent catalyst oxidation.[3]

  • Solvent Addition: Add the degassed 4:1 dioxane/water mixture via syringe. The final concentration of the substrate should be approximately 0.1 M.

  • Execution: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring (Self-Validation): Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 2 hours. The disappearance of the starting material typically occurs within 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure 6-aryl-3-fluoropicolinonitrile product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: SNAr of 6-Aryl-3-fluoropicolinonitrile with an Amine

This protocol details the displacement of the fluoride with a secondary amine (e.g., morpholine).

Materials:

  • 6-Aryl-3-fluoropicolinonitrile (from Protocol 1) (1.0 equiv)

  • Morpholine (2.0 equiv)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 6-aryl-3-fluoropicolinonitrile in anhydrous DMSO.

  • Reagent Addition: Add K₂CO₃ followed by the dropwise addition of morpholine at room temperature.

  • Execution: Heat the reaction mixture to 100-120 °C.

  • Monitoring (Self-Validation): Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 6-18 hours.

  • Workup: Cool the reaction to room temperature and pour it into ice-water. A precipitate of the product should form.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum. If necessary, recrystallize from a suitable solvent (e.g., ethanol/water) or purify by column chromatography.

  • Characterization: Confirm the structure and purity of the final 6-aryl-3-morpholinopicolinonitrile product by NMR and mass spectrometry.

Conclusion and Future Outlook

This compound stands out as a premier building block for constructing complex heterocyclic scaffolds. Its predictable and sequential reactivity allows for the efficient and controlled introduction of molecular diversity. The palladium-catalyzed cross-coupling reactions at the C6-bromo position, followed by nucleophilic aromatic substitution at the C3-fluoro position, provides a robust and logical pathway to novel compounds for drug discovery and materials science applications. The protocols and insights provided herein are intended to empower researchers to fully exploit the synthetic potential of this versatile reagent.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 6-Bromo-3-fluoropicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling reaction with 6-Bromo-3-fluoropicolinonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. Here, we provide in-depth troubleshooting advice and frequently asked questions to address the unique challenges posed by this electron-deficient, heteroaromatic substrate. Our goal is to empower you with the scientific rationale behind experimental choices to achieve robust and reproducible results.

Frequently Asked Questions (FAQs)

Here are some of the most common questions and challenges encountered when working with this compound in Suzuki coupling reactions.

Q1: Why is my Suzuki coupling with this compound resulting in low yields?

Low yields with this substrate are often attributed to its electron-deficient nature, which can influence several steps in the catalytic cycle.[1][2] The electron-withdrawing effects of the nitrile and fluorine groups, as well as the nitrogen atom in the pyridine ring, can impact the oxidative addition and reductive elimination steps.[3] Additionally, common side reactions such as protodebromination of the starting material and protodeboronation of the boronic acid/ester can consume reactants and reduce the desired product formation.[1][4][5] Careful selection of the catalyst, ligand, base, and solvent system is crucial to mitigate these issues.[6][7]

Q2: What are the most common side products I should look out for?

The primary side products to anticipate are:

  • Protodebromination product (3-fluoropicolinonitrile): This arises from the replacement of the bromine atom with a hydrogen atom.[4]

  • Homocoupling of the boronic acid/ester: This results in a biaryl product derived from two molecules of your boronic acid derivative.

  • Decomposition of the boronic acid/ester: Boronic acids, in particular, can be unstable and undergo decomposition, especially under harsh basic conditions or elevated temperatures.[4] Using more stable boronic esters, such as pinacol esters, can often minimize this issue.[8][9]

Q3: Which palladium catalyst and ligand combination is best for this substrate?

There is no single "best" combination, as the optimal choice depends on the specific boronic acid partner. However, for electron-deficient heteroaryl bromides like this compound, catalyst systems employing bulky, electron-rich phosphine ligands are often highly effective.[3][10] These ligands can facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[3] Commonly successful ligands include those from the Buchwald and Fu groups, such as SPhos, XPhos, and RuPhos.[10][11] Pre-formed palladium catalysts incorporating these ligands can also offer enhanced stability and reactivity.[7][11]

Q4: What is the role of the base, and which one should I choose?

The base plays a critical role in the transmetalation step of the Suzuki-Miyaura reaction.[12][13][14] It activates the boronic acid/ester, facilitating the transfer of the organic group to the palladium center.[13] For sensitive substrates, the choice of base is critical to avoid decomposition of starting materials and products.

  • Inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄) are commonly used.[15] K₃PO₄ is often a good choice for challenging couplings as it is a strong enough base to promote the reaction without causing significant side reactions.[1]

  • Organic bases such as triethylamine (TEA) can also be employed, though they are sometimes less effective.[15]

  • The solubility of the base is also a key consideration, and often, aqueous solutions of these bases are used in biphasic solvent systems.[4]

Q5: How do I choose the right solvent for my reaction?

The solvent system must be able to dissolve the reactants and be compatible with the chosen catalyst and base. Common solvents for Suzuki couplings include:

  • Ethers: Dioxane, tetrahydrofuran (THF), and 2-methyltetrahydrofuran (2-MeTHF).[4]

  • Aromatic hydrocarbons: Toluene and xylenes.[4]

  • Amides: N,N-Dimethylformamide (DMF) and N,N-dimethylacetamide (DMAc).[4]

Often, a mixture of an organic solvent with water is used to dissolve the inorganic base.[4] The choice of solvent can significantly impact the reaction rate and yield, so screening a few different options is recommended.[16]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the Suzuki coupling of this compound.

Problem 1: Low or No Conversion of Starting Material

If you observe a significant amount of unreacted this compound, consider the following potential causes and solutions.

Potential Cause Suggested Solution(s) Scientific Rationale
Inactive Catalyst - Use a fresh batch of palladium catalyst and ligand.- Consider using a pre-catalyst for better stability and activity.[11]- Ensure proper degassing of the reaction mixture to prevent catalyst oxidation.[6]The active Pd(0) species is susceptible to oxidation, which deactivates the catalyst. Pre-catalysts are often more air-stable and are reduced to the active Pd(0) in situ.[7][17]
Inefficient Oxidative Addition - Switch to a more electron-rich and bulky phosphine ligand (e.g., SPhos, XPhos).- Increase the reaction temperature.Electron-rich ligands enhance the electron density on the palladium center, promoting oxidative addition into the C-Br bond.[3] Higher temperatures provide the necessary activation energy for this step.
Poor Solubility of Reagents - Screen different solvent systems (e.g., dioxane/water, toluene/water, DMF).[16]- Ensure the base is adequately dissolved.All components of the reaction must be in solution for the catalytic cycle to proceed efficiently.
Problem 2: Formation of Protodebromination Side Product

The presence of 3-fluoropicolinonitrile indicates that the bromine atom is being replaced by hydrogen.

Potential Cause Suggested Solution(s) Scientific Rationale
Presence of Protic Impurities - Use anhydrous solvents and reagents.- Ensure the boronic acid/ester is of high purity.Protic impurities can act as a proton source, leading to the cleavage of the C-Br bond after oxidative addition.
Slow Transmetalation - Use a stronger or more soluble base (e.g., K₃PO₄).[1]- Increase the concentration of the boronic acid/ester (e.g., use 1.2-1.5 equivalents).A faster transmetalation step will more effectively compete with the protodebromination pathway. The base is crucial for activating the boronic acid for transmetalation.[13][14]
Unstable Palladium-Hydride Species - Choose a ligand that promotes rapid reductive elimination.The formation of palladium-hydride species can lead to protodebromination. A well-chosen ligand can favor the desired C-C bond formation.
Problem 3: Homocoupling of Boronic Acid/Ester

The formation of a biaryl from the boronic acid/ester suggests an issue with the reaction stoichiometry or catalyst activity.

Potential Cause Suggested Solution(s) Scientific Rationale
Excess Boronic Acid/Ester - Use a slight excess (1.05-1.2 equivalents) of the boronic acid/ester.While a slight excess is often beneficial, a large excess can lead to increased homocoupling.
Presence of Oxygen - Thoroughly degas the reaction mixture using techniques like freeze-pump-thaw or sparging with an inert gas (argon or nitrogen).[6]Oxygen can promote the oxidative homocoupling of boronic acids.
Slow Oxidative Addition - Refer to the solutions for "Low or No Conversion of Starting Material" to enhance the rate of oxidative addition.If the oxidative addition of this compound is slow, the boronic acid has more opportunity to undergo side reactions like homocoupling.
Problem 4: Difficulties in Product Purification

The polar nature of the picolinonitrile product can sometimes complicate purification.

Potential Cause Suggested Solution(s) Scientific Rationale
Co-elution with Boronic Acid/Ester Byproducts - Perform an acidic or basic wash during the workup to remove unreacted boronic acid.- Consider using a boronic ester that is more stable to silica gel chromatography.[18][19][20]Boronic acids can be removed by extraction with a base, while their byproducts may require specific chromatographic conditions. Some boronic esters are designed for enhanced stability on silica gel.[18][19][20]
Product Adhesion to Silica Gel - Use a less polar eluent system if possible.- Consider deactivating the silica gel with a small amount of triethylamine in the eluent.The basic nitrogen of the pyridine ring can interact strongly with the acidic silica gel, leading to peak tailing and poor recovery.
Presence of Palladium Residues - Treat the crude product with a palladium scavenger.- Filter the reaction mixture through a pad of Celite® before workup.[21]Residual palladium can contaminate the final product and may require specific removal techniques.

Experimental Protocols & Visualizations

General Procedure for Suzuki Coupling
  • To a dry reaction vessel, add this compound (1.0 eq.), the boronic acid or ester (1.1-1.2 eq.), the base (2.0-3.0 eq.), and the palladium catalyst (0.5-5 mol%) and ligand.

  • Seal the vessel and cycle between vacuum and an inert atmosphere (argon or nitrogen) three times.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC, LC-MS, or GC-MS.

  • Upon completion, cool the reaction to room temperature and proceed with the appropriate workup and purification.

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-X(L_n) Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)-R(L_n) OxAdd->Transmetal Transmetalation (R-B(OR')_2 + Base) RedElim Ar-R Transmetal->RedElim Reductive Elimination RedElim->Pd0 Regeneration ArX This compound (Ar-X) ArX->OxAdd RB Boronic Acid/Ester (R-B(OR')_2) RB->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Conversion Check Conversion of Starting Material Start->Check_Conversion High_SM High Amount of Starting Material Remaining Check_Conversion->High_SM Low Conversion Low_SM Low Amount of Starting Material Remaining Check_Conversion->Low_SM High Conversion Sol_Catalyst Optimize Catalyst/Ligand Increase Temperature High_SM->Sol_Catalyst Analyze_Side_Products Analyze Side Products Low_SM->Analyze_Side_Products Protodebromination Protodebromination Dominant Analyze_Side_Products->Protodebromination Identify Protodebromination Homocoupling Homocoupling Dominant Analyze_Side_Products->Homocoupling Identify Homocoupling Sol_Base Optimize Base Use Anhydrous Conditions Protodebromination->Sol_Base Sol_Degas Improve Degassing Adjust Stoichiometry Homocoupling->Sol_Degas

Caption: A workflow for troubleshooting common issues in the Suzuki coupling.

References

Technical Support Center: Synthesis of 6-Bromo-3-fluoropicolinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-bromo-3-fluoropicolinonitrile and its derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this highly functionalized pyridine intermediate. The inherent reactivity of the pyridine core, combined with the distinct electronic properties of the bromo, fluoro, and cyano substituents, presents unique synthetic challenges.

This guide is structured as a series of frequently asked questions (FAQs) to directly address common side reactions and troubleshooting scenarios encountered in the lab. We will delve into the mechanistic underpinnings of these issues and provide actionable, field-proven solutions to help you optimize your synthetic routes, improve yields, and ensure the highest purity of your target compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My palladium-catalyzed cyanation of 2,5-dibromo-3-fluoropyridine is low-yielding and irreproducible. What is causing this and how can I fix it?

This is a common and frustrating issue in the synthesis of aryl nitriles. The inefficiency often stems from the poisoning of the palladium catalyst by excess cyanide ions, which can disrupt every step of the catalytic cycle.

Core Problem: Cyanide is a strong σ-donor and can irreversibly bind to the palladium center, leading to the formation of inactive palladium-cyanide complexes like [Pd(CN)4]2-. This deactivates the catalyst, stalling the reaction. The high toxicity and potential for aerosolizing traditional cyanide salts like NaCN or KCN also present significant safety challenges.

Troubleshooting & Optimization

Observation Probable Cause Recommended Solution
Reaction stalls; starting material remains. Palladium catalyst poisoning by excess cyanide.Switch from highly soluble KCN/NaCN to a less soluble or complexed cyanide source like Zinc Cyanide (Zn(CN)₂) or Potassium Hexacyanoferrate(II) (K₄[Fe(CN)₆]). These reagents maintain a low, steady concentration of free cyanide, preventing catalyst deactivation.
Inconsistent reaction times and yields. Poor solubility of cyanide source; catalyst deactivation by trace water.For K₄[Fe(CN)₆], ensure reaction temperatures are high enough (e.g., >100 °C) to facilitate cyanide transfer from the iron center. For all cyanations, use rigorously anhydrous solvents (e.g., dry DMF or DMA) and run the reaction under an inert atmosphere (N₂ or Ar) to prevent HCN formation, which also poisons the catalyst.
Formation of dark solids (palladium black). Catalyst decomposition.Use robust phosphine ligands (e.g., XPhos, SPhos) to stabilize the Pd(0) intermediate. Employing a palladacycle precatalyst can also lead to more consistent formation of the active catalytic species compared to sources like Pd(OAc)₂.

Workflow Diagram: Mitigating Catalyst Poisoning

cluster_problem Problem: Low Yield in Cyanation cluster_cause Root Cause Analysis cluster_solutions Solutions Problem Stalled Reaction / Low Yield Cause Excess [CN⁻] Poisons Pd Catalyst Problem->Cause is likely caused by Sol1 Use Zn(CN)₂ or K₄[Fe(CN)₆] to control [CN⁻] Cause->Sol1 is mitigated by Sol2 Employ Anhydrous Conditions (Inert atm., dry solvents) Cause->Sol2 Sol3 Use Stabilizing Ligands (e.g., XPhos, SPhos) Cause->Sol3

Caption: Troubleshooting workflow for palladium-catalyzed cyanation.

FAQ 2: I am observing a significant amount of 6-Bromo-3-fluoropicolinamide as a byproduct. How can I prevent this hydrolysis?

The formation of the corresponding amide is a classic side reaction resulting from the hydrolysis of the nitrile functional group. This can occur either during the reaction or, more commonly, during the aqueous workup.

Core Problem: The nitrile carbon is electrophilic and susceptible to nucleophilic attack by water. This process is catalyzed by both acidic and basic conditions, which are often present during workup procedures. Mild conditions may only lead to the amide, but more vigorous hydrolysis can proceed all the way to the carboxylic acid.

Troubleshooting & Optimization

Observation Probable Cause Recommended Solution
Amide impurity seen after workup. Hydrolysis during aqueous extraction, especially if pH is not controlled.Neutralize the reaction mixture carefully to a pH of ~7 before extraction. Use a buffered wash (e.g., saturated NaHCO₃ followed by brine) instead of plain water if the reaction mixture is acidic. Minimize contact time with the aqueous phase.
Amide forms during the reaction. Presence of water in the reaction solvent or reagents.Ensure all solvents are anhydrous and reagents are thoroughly dried. Running the reaction under a dry, inert atmosphere (N₂ or Ar) will prevent the introduction of atmospheric moisture.
Product degrades on silica gel column. Residual acid or base on the silica gel catalyzes hydrolysis during purification.Neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base (e.g., 1% triethylamine in the eluent) before packing the column. This is particularly important for sensitive substrates.

Reaction Pathway: Desired vs. Side Reaction

Start This compound (Target Product) H2O_cat H₂O (Acid or Base Catalyst) Amide 6-Bromo-3-fluoropicolinamide (Amide Impurity) Acid 6-Bromo-3-fluoropicolinic Acid (Acid Impurity) Amide->Acid Complete Hydrolysis H2O_cat->Amide Partial Hydrolysis

Caption: Hydrolysis pathway of picolinonitrile to impurities.

FAQ 3: During nucleophilic substitution on a related di-halo-pyridine precursor, I am getting poor regioselectivity. Why is the fluorine sometimes displaced instead of the bromine?

While bromine is typically a better leaving group than fluorine in many contexts, the rules for nucleophilic aromatic substitution (SNAr) are different. In SNAr, the rate-limiting step is often the initial nucleophilic attack on the aromatic ring, not the departure of the leaving group.

Core Problem: The reactivity in SNAr is governed by the ability of the ring to stabilize the negative charge of the intermediate (Meisenheimer complex). Fluorine, being the most electronegative halogen, exerts a powerful electron-withdrawing inductive effect (-I effect). This effect strongly polarizes the C-F bond, making the carbon atom highly electrophilic and stabilizing the negative charge in the transition state. Therefore, in SNAr reactions, fluoride is often a much better leaving group than bromide, chloride, or iodide.

The positions of the halogens relative to the electron-withdrawing pyridine nitrogen and the nitrile group are critical. Both the C-6 (bromo) and C-3 (fluoro) positions are activated towards nucleophilic attack.

Troubleshooting & Optimization

Observation Probable Cause Recommended Solution
Mixture of fluoro- and bromo-displaced products. SNAr conditions favor fluoride displacement due to its strong activating effect.To favor displacement of bromine, avoid SNAr conditions. Instead, utilize transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck). The oxidative addition step in these catalytic cycles is typically much more facile for C-Br bonds than for C-F bonds, providing excellent selectivity.
Starting material is unreactive. The pyridine ring is not sufficiently activated, or the nucleophile is too weak

Technical Support Center: Navigating the Scalability of 6-Bromo-3-fluoropicolinonitrile Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the scalability challenges of reactions involving 6-bromo-3-fluoropicolinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth troubleshooting advice and answers to frequently asked questions. Our focus is on anticipating and overcoming the common hurdles encountered when transitioning from bench-scale experiments to larger-scale production.

This compound is a valuable and versatile building block in medicinal chemistry, prized for its multiple reactive sites that allow for diverse molecular architectures. However, its unique electronic properties—an electron-deficient pyridine ring substituted with a bromine atom, a fluorine atom, and a nitrile group—present specific challenges during scale-up. This guide provides field-proven insights to ensure your synthetic endeavors are both successful and scalable.

Troubleshooting Guide: Common Scale-Up Issues

This section addresses specific problems that can arise during the scale-up of reactions involving this compound, with a focus on two of the most common and critical transformations: Suzuki-Miyaura cross-coupling and Nucleophilic Aromatic Substitution (SNAr).

Issue 1: Low or Stagnant Yield in Suzuki-Miyaura Cross-Coupling Reactions

Question: We are scaling up a Suzuki-Miyaura coupling of this compound with an arylboronic acid. While the reaction worked well on a 1-gram scale, at 100-grams, the yield has dropped significantly, and the reaction seems to stall. What are the likely causes and how can we troubleshoot this?

Answer: This is a classic scalability issue often rooted in mass transfer limitations, catalyst deactivation, and the inherent reactivity of the substrate. The electron-deficient nature of the pyridine ring in this compound can make it a challenging substrate for Suzuki couplings.[1]

Troubleshooting Workflow for Low Yield in Suzuki Coupling

start Low Yield on Scale-Up catalyst Catalyst System Inefficiency start->catalyst conditions Suboptimal Reaction Conditions start->conditions reagents Reagent Quality/Stability start->reagents catalyst_deactivation Catalyst Deactivation (Coordination to Pyridine-N) catalyst->catalyst_deactivation ligand_choice Inappropriate Ligand Selection catalyst->ligand_choice catalyst_loading Insufficient Catalyst Loading catalyst->catalyst_loading mixing Poor Mixing/Mass Transfer conditions->mixing temperature Inadequate Temperature Control conditions->temperature base Incorrect Base Choice/Amount conditions->base boronic_acid Boronic Acid Instability (Protodeboronation) reagents->boronic_acid solvent Solvent Degassing Issues reagents->solvent solution_ligand Solution: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to promote oxidative addition and prevent catalyst inhibition. catalyst_deactivation->solution_ligand ligand_choice->solution_ligand solution_loading Solution: Increase catalyst loading incrementally (e.g., from 1 mol% to 3 mol%). catalyst_loading->solution_loading solution_mixing Solution: Improve agitation efficiency. Consider a different reactor geometry or impeller design for better phase mixing. mixing->solution_mixing solution_temp Solution: Ensure uniform heating. Monitor internal reaction temperature, not just the heating mantle/jacket. temperature->solution_temp solution_base Solution: Use a stronger, non-coordinating base (e.g., Cs2CO3, K3PO4). Ensure adequate stoichiometry. base->solution_base solution_boronic Solution: Use fresh, high-purity boronic acid. Consider using a more stable boronic ester (e.g., pinacol ester). boronic_acid->solution_boronic solution_solvent Solution: Ensure rigorous degassing of solvents on a larger scale (e.g., sparging with argon or nitrogen). solvent->solution_solvent

Caption: Troubleshooting workflow for low yield in Suzuki coupling.

Detailed Protocol for Optimizing a Scaled-Up Suzuki-Miyaura Reaction:

  • Catalyst and Ligand System Review:

    • The Problem: The nitrogen of the pyridine ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[2] Standard ligands like PPh3 may not be robust enough for this electron-deficient substrate.

    • The Solution: Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos. These ligands accelerate the rate-limiting oxidative addition step and stabilize the palladium catalyst.[2] Consider a pre-catalyst screen at a small scale to identify the optimal combination.

  • Base Selection and Stoichiometry:

    • The Problem: Weaker bases may not be effective in the transmetalation step, especially at lower temperatures. On a larger scale, poor mixing can lead to localized areas of low base concentration.

    • The Solution: Use a stronger base like potassium phosphate (K3PO4) or cesium carbonate (Cs2CO3). Ensure at least 2-3 equivalents of the base are used and that it is finely powdered for better dispersion.

  • Solvent and Temperature Management:

    • The Problem: Inefficient heat transfer in larger reactors can lead to temperature gradients, causing side reactions or incomplete conversion. Inadequate degassing can lead to catalyst oxidation.

    • The Solution: Monitor the internal reaction temperature closely. Ensure the solvent is rigorously degassed by sparging with an inert gas like argon or nitrogen for an extended period before adding the catalyst.

  • Managing Side Reactions:

    • Protodeboronation: This is the hydrolysis of the boronic acid, which is often exacerbated by high temperatures and prolonged reaction times.[3] Using fresh, high-purity boronic acid or a more stable pinacol ester can mitigate this.

    • Dehalogenation: The bromo group is replaced by a hydrogen atom. Screening different bases and solvents can help minimize this side reaction.[4]

    • Homocoupling: The boronic acid couples with itself. This is often caused by the presence of oxygen.[4] Rigorous degassing is the primary solution.

Parameter Bench-Scale (1g) Pilot-Scale (100g) Recommendation Rationale
Catalyst Pd(PPh3)4 (2 mol%)Pd(OAc)2 / SPhos (1-3 mol%)More robust catalyst system for electron-deficient substrates.[2]
Base Na2CO3 (2 eq)K3PO4 (3 eq, finely powdered)Stronger base to facilitate transmetalation.
Solvent Toluene/H2O (10:1)1,4-Dioxane/H2O (4:1)Often provides better solubility and reactivity for these systems.[5]
Temperature 100 °C (oil bath)90-100 °C (jacketed reactor, internal probe)Precise control of internal temperature is crucial.
Degassing 3 x Freeze-Pump-ThawN2/Ar sparging for 1-2 hoursEnsures complete removal of oxygen on a larger scale.
Issue 2: Runaway Exotherm and Pressure Build-up in Nucleophilic Aromatic Substitution (SNAr)

Question: We are performing an SNAr reaction on this compound with a primary amine at a 500g scale. During the reaction, we observed a rapid temperature and pressure increase that was difficult to control. What is causing this, and what are the safety implications?

Answer: This is a critical safety issue. The reaction between an electron-deficient heteroaromatic halide and a nucleophile can be highly exothermic. The nitrile group and the fluorine atom significantly activate the pyridine ring towards nucleophilic attack, making the reaction very fast and potentially leading to a thermal runaway.

Causality of the Exotherm:

  • Electronic Activation: The electron-withdrawing nature of the nitrile group and the fluorine atom makes the carbon atom attached to the bromine highly electrophilic and susceptible to rapid nucleophilic attack.

  • Accumulation of Reactants: In a large-scale batch process, if the initial temperature is too low for the reaction to initiate, the amine can be added completely without any reaction occurring. A subsequent small increase in temperature can then trigger a very rapid, uncontrolled reaction of all the accumulated reagents.[6]

  • Inadequate Heat Removal: The surface-area-to-volume ratio decreases as the scale of the reactor increases. This means that the ability to remove heat from the reaction mixture becomes less efficient, making it easier for an exotherm to escalate into a runaway.

Mitigation Strategies and Protocol:

  • Reaction Calorimetry: Before scaling up, perform reaction calorimetry (e.g., using a RC1 calorimeter) on a small scale to determine the heat of reaction, the maximum temperature of the synthesis reaction (MTSR), and the rate of heat evolution. This data is essential for safe process design.

  • Semi-Batch Addition: Do not add all the nucleophile at once. A semi-batch process, where the amine is added portion-wise or via a syringe pump at a controlled rate, is much safer. The addition rate should be linked to the cooling capacity of the reactor to ensure the temperature remains within a safe range.

  • Reverse Addition: Consider adding the this compound solution to the amine solution. This can sometimes help to better control the exotherm.

  • Solvent Choice and Concentration: A more dilute reaction mixture will have a higher heat capacity, making it easier to control the temperature. The choice of solvent can also influence the reaction rate.

Safety Workflow for SNAr Scale-Up

start SNAr Scale-Up Planned calorimetry Step 1: Perform Reaction Calorimetry start->calorimetry process_design Step 2: Process Design Based on Data calorimetry->process_design calorimetry_details Determine: - Heat of reaction (ΔHr) - Heat capacity (Cp) - Adiabatic temperature rise (ΔTad) - Rate of heat evolution calorimetry->calorimetry_details execution Step 3: Controlled Execution process_design->execution process_design_details Implement: - Semi-batch addition of nucleophile - Optimal solvent and concentration - Adequate reactor cooling capacity process_design->process_design_details emergency_plan Step 4: Emergency Planning execution->emergency_plan end_point Safe & Controlled Reaction execution->end_point execution_details Monitor: - Internal temperature - Reagent addition rate - Pressure execution->execution_details emergency_plan_details Prepare: - Quenching agent - Emergency cooling system - Pressure relief system emergency_plan->emergency_plan_details

Caption: Safety workflow for scaling up exothermic SNAr reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying the products of this compound reactions on a large scale?

A1: Large-scale purification of these products often presents challenges with crystallization and the removal of structurally similar impurities.

  • Crystallization: The products are often highly crystalline, but achieving a consistent and desirable crystal form on a large scale can be difficult. A well-designed cooling crystallization protocol with controlled seeding is often necessary.

  • Impurity Removal: Side products like the dehalogenated starting material or homocoupled products can have very similar polarities to the desired product, making chromatographic separation impractical at scale. Recrystallization or slurry washes with carefully selected solvent systems are the preferred methods for purification.

Q2: Are there any specific safety precautions for handling this compound and its reactions at scale?

A2: Yes, several safety aspects should be considered:

  • Thermal Stability: While this compound itself is relatively stable, its reaction products and intermediates could have lower thermal stability. The presence of the nitrile group can sometimes lead to decomposition at elevated temperatures.[4] A thermal stability study (e.g., using DSC) of the final product is recommended.

  • Toxicity: As with many halogenated and cyanated aromatic compounds, appropriate personal protective equipment (PPE), including respiratory protection, should be used, especially when handling large quantities. All operations should be conducted in a well-ventilated area or a fume hood.

  • Runaway Potential: As discussed in the troubleshooting guide, the potential for thermal runaway in exothermic reactions is a significant hazard that must be managed through careful process design and control.

Q3: How does the fluorine atom at the 3-position influence the reactivity and potential side reactions compared to a non-fluorinated analogue?

A3: The fluorine atom has a significant electronic effect:

  • Increased Electrophilicity: As a strongly electronegative atom, the fluorine increases the electron-deficient nature of the pyridine ring, making it more susceptible to nucleophilic attack in SNAr reactions.

  • Potential for Defluorination: While the C-F bond is generally strong, under certain harsh conditions (e.g., very strong bases or high temperatures), defluorination can occur as a side reaction.

  • Impact on Downstream Chemistry: The fluorine atom can be a valuable modulator of the final product's physicochemical and biological properties, which is often the reason for its inclusion.

Q4: For a Suzuki coupling, what is the best way to monitor the reaction progress on a large scale?

A4: While TLC can be used for a quick check, it is not quantitative. For large-scale reactions, High-Performance Liquid Chromatography (HPLC) is the preferred method. A properly developed HPLC method can accurately quantify the consumption of the starting material, the formation of the product, and the presence of any significant side products. This allows for a more precise determination of the reaction endpoint and can help in troubleshooting if the reaction stalls.

References

Troubleshooting low conversion rates with 6-Bromo-3-fluoropicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Bromo-3-fluoropicolinonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and optimize the use of this versatile building block in their synthetic endeavors. As a substituted fluoropyridine, this reagent offers unique reactivity, but its successful application requires a nuanced understanding of the competing reaction pathways. This document provides in-depth, field-proven insights to help you troubleshoot low conversion rates and maximize your reaction yields.

Troubleshooting Guide: Low Conversion Rates & Side Reactions

This section addresses the most common issues encountered during reactions involving this compound, particularly in palladium-catalyzed cross-coupling reactions.

Problem 1: Low or No Product Formation in Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Low conversion is a frequent challenge, often stemming from issues with the catalyst system or reaction conditions. The electron-deficient nature of the pyridine ring, further influenced by the fluorine and nitrile substituents, makes oxidative addition a critical and sometimes challenging step.

Q: My Suzuki-Miyaura or Buchwald-Hartwig reaction is not proceeding, or the yield is very low. What are the primary causes and how can I address them?

A: This issue typically points to three areas: catalyst activity, reaction conditions, or reagent quality.

  • Inactive Palladium Catalyst: The active catalyst in most cross-coupling reactions is a Pd(0) species. If you are using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂, its reduction to Pd(0) in situ is a crucial first step.[1] Inefficient reduction can severely limit catalytic activity.

    • Expert Insight: The choice of phosphine ligand is critical not only for the stability of the catalyst but also for facilitating this reduction.[1] Highly electron-rich and bulky ligands (e.g., Buchwald-type biaryl phosphines like SPhos or XPhos) are often necessary to promote both the formation of the active Pd(0) catalyst and the subsequent oxidative addition and reductive elimination steps.[2][3]

    • Troubleshooting Protocol:

      • Switch to a Pre-catalyst: Use a well-defined Pd(0) source or a modern Pd(II) pre-catalyst (e.g., XPhos Pd G3/G4) that readily forms the active Pd(0) species under the reaction conditions.[4][5] This often provides more consistent results than generating the catalyst in situ from simple palladium salts.[6]

      • Ensure Anaerobic Conditions: The active Pd(0) catalyst is sensitive to oxygen. Ensure all solvents are rigorously degassed and the reaction is performed under a positive pressure of an inert gas (Argon or Nitrogen).

      • Beware of Water: While some Suzuki reactions benefit from aqueous co-solvents, excessive water can inhibit the catalyst by forming inactive palladium hydroxide species.[7][8] If using an aqueous base solution, ensure it is also degassed.

  • Suboptimal Reaction Conditions: Cross-coupling reactions are highly sensitive to the interplay between the base, solvent, and temperature.[9]

    • Expert Insight: For an electron-deficient substrate like this compound, a stronger base is often required to facilitate the transmetalation step (in Suzuki coupling) or deprotonation of the amine (in Buchwald-Hartwig amination).

    • Troubleshooting Protocol:

      • Screen Bases: If a mild base like K₂CO₃ is failing, consider stronger inorganic bases such as K₃PO₄ or Cs₂CO₃.[4][10] For Buchwald-Hartwig reactions, strong non-nucleophilic bases like NaOtBu or LHMDS are standard.[3][11]

      • Optimize Solvent: Aprotic polar solvents like dioxane, toluene, or DMF are common. The choice can influence catalyst solubility and reaction kinetics. Sometimes a systematic screening is necessary.[12][13]

      • Increase Temperature: Oxidative addition to electron-poor heteroaryl halides can be sluggish.[10] Gradually increasing the temperature (e.g., from 80 °C to 110 °C) can significantly improve the reaction rate.

Workflow for Diagnosing Low Conversion

start Low Conversion Observed cat_check Is the catalyst system optimized? (Pre-catalyst, Ligand) start->cat_check Start Here cond_check Are reaction conditions optimal? (Base, Solvent, Temp) cat_check->cond_check No sol_cat Action: Switch to a modern pre-catalyst (e.g., XPhos Pd G3). Screen bulky ligands. cat_check->sol_cat Yes reagent_check Are reagents pure & dry? cond_check->reagent_check No sol_cond Action: Screen stronger bases (K3PO4, Cs2CO3). Increase temperature incrementally. cond_check->sol_cond Yes sol_reagent Action: Use anhydrous solvents. Verify starting material purity. reagent_check->sol_reagent No

Caption: General troubleshooting workflow for low conversion rates.

Problem 2: Significant Formation of a Dehalogenated Side Product

The appearance of 3-fluoropicolinonitrile as a major byproduct is a classic sign of hydrodebromination (or dehalogenation), a common side reaction in palladium-catalyzed couplings.

Q: My reaction produces a significant amount of the debrominated starting material. What causes this and how can I suppress it?

A: Dehalogenation occurs when the organopalladium intermediate (Ar-Pd-Br) reacts with a hydride source before it can proceed through the desired coupling pathway.[2][14] This forms a palladium-hydride species (Pd-H), which then reductively eliminates to give the debrominated arene (Ar-H).[10]

  • Causality—Sources of Hydride:

    • Solvents: Alcoholic solvents (e.g., methanol, ethanol) are easily oxidized by the palladium complex and are significant sources of hydride.[2]

    • Bases: Certain bases or impurities within them can generate hydride species.

    • Water: Trace amounts of water can also contribute to the formation of Pd-H species.[10]

    • Boronic Acids/Esters: In Suzuki couplings, the boronic acid itself can sometimes act as a hydride donor, particularly at elevated temperatures.

  • Expert Insight: This side reaction is particularly problematic with electron-deficient N-heterocyclic halides, as the stability of the Ar-Pd-X intermediate is altered.[10] The key to suppression is to accelerate the desired catalytic cycle relative to the undesired dehalogenation pathway.

  • Troubleshooting Protocol:

    • Change the Solvent: Strictly avoid alcoholic solvents. Switch to anhydrous aprotic solvents like toluene, dioxane, or CPME.

    • Optimize the Base: Avoid alkoxide bases if dehalogenation is severe. Phosphate (K₃PO₄) or carbonate (Cs₂CO₃) bases are often better choices to minimize this side reaction.[10]

    • Select the Right Ligand: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) can accelerate the rate of reductive elimination of the desired product, outcompeting the dehalogenation pathway.[2]

    • Use a Pre-catalyst: A highly active pre-catalyst that quickly enters the catalytic cycle can diminish the lifetime of intermediates that might otherwise lead to side reactions.[4]

Competing Pathways: Cross-Coupling vs. Dehalogenation

ArBr Ar-Br (this compound) ArPdBr Ar-Pd(II)-Br (Oxidative Addition Intermediate) ArBr->ArPdBr + Pd(0) Pd0 Pd(0)L_n ArPdR Ar-Pd(II)-R (Transmetalation) ArPdBr->ArPdR + Partner (Transmetalation) ArPdH Ar-Pd(II)-H ArPdBr->ArPdH + [H-] (Side Reaction) CouplingPartner Coupling Partner (e.g., R-B(OH)2) Product Ar-R (Desired Product) ArPdR->Product Reductive Elimination Product->Pd0 Regenerates Catalyst HydrideSource Hydride Source (Solvent, Base, H2O) HydrideSource->ArPdH SideProduct Ar-H (Dehalogenated Byproduct) ArPdH->SideProduct Reductive Elimination SideProduct->Pd0 Regenerates Catalyst

Caption: Competition between productive coupling and dehalogenation.

Problem 3: Hydrolysis of the Nitrile Group

The nitrile group is generally robust, but under certain conditions, it can hydrolyze to a primary amide or a carboxylic acid.

Q: I am observing the formation of 6-Bromo-3-fluoropicolinamide or the corresponding carboxylic acid in my reaction mixture. Why is this happening?

A: Nitrile hydrolysis is catalyzed by either strong acid or strong base, typically in the presence of water and heat.[15]

  • Causality:

    • Basic Hydrolysis: If your reaction uses a strong base (e.g., NaOH, KOH) and an aqueous co-solvent at high temperatures, the hydroxide ion can directly attack the nitrile carbon.[16]

    • Acidic Hydrolysis: This is less common in cross-coupling but can occur during acidic workup if conditions are too harsh (e.g., heating with concentrated HCl).[17] The reaction proceeds via protonation of the nitrile nitrogen, which activates it for nucleophilic attack by water.[18]

  • Expert Insight: While many standard cross-coupling bases (K₂CO₃, K₃PO₄) are not strong enough to cause rapid hydrolysis at moderate temperatures, prolonged heating (>100 °C) in aqueous media can lead to this side reaction.[19]

  • Troubleshooting Protocol:

    • Use Anhydrous Conditions: If hydrolysis is a significant issue, switch to a non-aqueous solvent system and use an anhydrous base.

    • Moderate Temperature: Avoid excessive heating. Run the reaction at the lowest temperature that provides a reasonable conversion rate.

    • Modify Workup: During workup, avoid prolonged exposure to strong acids or bases, especially with heating. Neutralize the reaction mixture promptly and extract the product.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this compound?

A: A robust starting point is crucial for optimization. The following conditions are recommended based on established protocols for heteroaryl halides.

ParameterRecommended ConditionRationale & Key Considerations
Palladium Source XPhos Pd G3 (2-5 mol%)Pre-catalysts provide higher activity and reproducibility.[4]
Ligand XPhos (if using Pd₂(dba)₃)Bulky, electron-rich ligands are essential for this class of substrate.[2]
Base K₃PO₄ or Cs₂CO₃ (2-3 equiv.)Stronger, non-nucleophilic bases are often required for electron-deficient systems.[10]
Solvent Dioxane/H₂O (e.g., 4:1) or Toluene/H₂OThe aqueous component is often necessary for the transmetalation step.[12]
Temperature 80-110 °CHigher temperatures may be needed to drive the reaction to completion.[3]
Atmosphere Inert (Argon or Nitrogen)Essential to prevent catalyst oxidation and boronic acid homocoupling.[20]

Experimental Protocol (Suzuki-Miyaura Coupling - General Starting Point)

  • To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.).

  • Add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.03 equiv.).

  • Add the degassed solvent system (e.g., Dioxane and Water, 4:1 v/v).

  • Thoroughly degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes or by using three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

Q2: In some reactions, I suspect the fluorine is being displaced instead of the bromine. Is this possible?

A: Yes, this is a plausible side reaction that occurs via Nucleophilic Aromatic Substitution (SNAr).

The pyridine ring is electron-deficient, and this effect is amplified by the strongly electron-withdrawing nitrile group. These features make the ring susceptible to attack by strong nucleophiles.[21][22] While bromine is typically a better leaving group than fluorine in many contexts, this is not always the case in SNAr.

  • Mechanism Insight: The rate-determining step in SNAr is the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate (a Meisenheimer complex).[23][24] Fluorine's high electronegativity makes the carbon it's attached to more electrophilic and better able to stabilize the developing negative charge, thereby lowering the activation energy for this first step.[21][24] Because the subsequent loss of the halide is fast, the high electronegativity of fluorine can make it the kinetically preferred leaving group over bromine in highly activated systems.

  • How to Prevent It:

    • Palladium Catalysis: The primary strategy is to use reaction conditions that strongly favor the palladium-catalyzed C-Br activation pathway over the uncatalyzed SNAr pathway. This is almost always achievable.

    • Avoid Strong, Hard Nucleophiles: If you are attempting a reaction with a nucleophile like an alkoxide (e.g., NaOMe) without a palladium catalyst, SNAr is highly likely.

    • Control Basicity and Nucleophilicity: In cross-coupling, if your coupling partner is a very strong nucleophile and you are using a very strong base at high temperatures, competitive SNAr at the C-F position can become a minor competing pathway. Using the mildest effective base and lowest necessary temperature can help ensure selectivity for C-Br activation.

Q3: How should I store this compound to ensure its stability?

A: this compound is a stable crystalline solid. However, to ensure long-term integrity and prevent slow hydrolysis of the nitrile or other degradation, it should be stored in a tightly sealed container in a cool, dry place, away from strong acids, bases, and moisture. Storing it under an inert atmosphere (e.g., in a desiccator or glovebox) is ideal for long-term storage.

References

Byproduct formation in reactions involving 6-Bromo-3-fluoropicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Bromo-3-fluoropicolinonitrile. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of reactions involving this versatile building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning byproduct formation. Our goal is to empower you with the scientific understanding and practical solutions needed to optimize your synthetic outcomes.

Introduction to this compound

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules. Its unique substitution pattern, featuring a bromine atom amenable to cross-coupling, a nitrile group that can be further functionalized, and a fluorine atom that can modulate physicochemical properties, makes it a valuable scaffold in medicinal chemistry. However, this combination of functional groups also presents specific challenges in controlling reaction selectivity and minimizing byproduct formation. This guide will focus on the most common reactions where this building block is employed: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) and Nucleophilic Aromatic Substitution (SNAr), as well as the stability of the nitrile moiety.

Part 1: Troubleshooting Guide for Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds, and this compound is an excellent substrate due to the reactive C-Br bond. However, several side reactions can lead to impurities and reduced yields.

Issue 1: Formation of Homocoupled Boronic Acid Byproduct

Question: I am observing a significant amount of a homocoupled dimer of my boronic acid in my Suzuki-Miyaura reaction with this compound. What is causing this and how can I prevent it?

Answer:

The formation of a symmetrical biaryl from the homocoupling of the boronic acid is a common byproduct in Suzuki-Miyaura reactions.[1][2] This side reaction is often mediated by the presence of Palladium(II) species and can be exacerbated by the presence of oxygen.[1][3]

Causality:

The mechanism for boronic acid homocoupling can occur through a pathway where two molecules of the boronic acid transmetalate with a Pd(II) salt, followed by reductive elimination to yield the homocoupled product and Pd(0). The presence of oxygen can re-oxidize Pd(0) to Pd(II), further promoting this undesired pathway.

Troubleshooting Protocol:

  • Rigorous Degassing: Ensure your reaction mixture is thoroughly deoxygenated before adding the palladium catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period. A subsurface sparge with nitrogen is a particularly effective method.[1]

  • Use of a Reducing Agent: The addition of a mild reducing agent can help to maintain the palladium in its active Pd(0) state. A small amount of potassium formate can be added to the reaction mixture to suppress the homocoupling reaction.[1]

  • Catalyst Choice: While Pd(OAc)₂ is a common precatalyst, it starts in the Pd(II) state. Using a Pd(0) source like Pd(PPh₃)₄ or pre-forming the active Pd(0) species might reduce the extent of homocoupling.

  • Order of Addition: Add the palladium catalyst to the reaction mixture last, after the substrate, boronic acid, base, and degassed solvent are all combined. This minimizes the time the catalyst spends in the presence of potential oxidants before the desired catalytic cycle begins.

Issue 2: Dehalogenation of this compound

Question: My Suzuki-Miyaura reaction is producing a significant amount of 3-fluoropicolinonitrile, where the bromine atom has been replaced by a hydrogen. How can I minimize this dehalogenation?

Answer:

Dehalogenation, or more specifically, hydrodehalogenation, is a known side reaction in palladium-catalyzed cross-coupling reactions, particularly with electron-deficient heteroaryl halides.[4][5]

Causality:

This byproduct can be formed through several mechanisms:

  • β-Hydride Elimination: If the boronic acid or other reagents can act as a hydride source, an intermediate aryl-palladium-hydride species can form, which then undergoes reductive elimination to give the dehalogenated product.

  • Protonolysis: The aryl-palladium intermediate can react with trace amounts of water or other protic sources, leading to cleavage of the C-Pd bond and formation of the C-H bond.

Troubleshooting Protocol:

  • Anhydrous Conditions: Ensure all your reagents and solvents are scrupulously dry. The use of freshly distilled solvents and oven-dried glassware is recommended.

  • Choice of Base: The choice of base can influence the extent of dehalogenation. Weaker bases, such as K₂CO₃ or Cs₂CO₃, are often preferred over strong bases like NaOH or NaOtBu, which can promote side reactions.

  • Ligand Selection: The phosphine ligand can play a crucial role. Bulky, electron-rich ligands can often promote the desired cross-coupling over dehalogenation by accelerating the reductive elimination step of the catalytic cycle.

  • Reaction Temperature: Lowering the reaction temperature may disfavor the dehalogenation pathway. However, this needs to be balanced with achieving a reasonable reaction rate for the desired coupling.

Table 1: Summary of Troubleshooting for Suzuki-Miyaura Byproducts

ByproductPotential CauseMitigation Strategy
Boronic Acid HomocouplingPresence of Pd(II) and OxygenRigorous degassing, addition of a mild reducing agent (e.g., potassium formate), use of a Pd(0) catalyst source.
DehalogenationPresence of protic impurities, strong baseUse of anhydrous conditions, weaker inorganic bases (e.g., K₂CO₃), optimization of ligand and temperature.

Part 2: Troubleshooting Guide for Nucleophilic Aromatic Substitution (SNAr) Reactions

This compound is activated towards nucleophilic attack due to the electron-withdrawing nature of the nitrile group and the pyridine nitrogen.

Question: I am attempting a nucleophilic aromatic substitution on this compound with an amine nucleophile, but I am getting a mixture of products where both the bromo and fluoro substituents are replaced. How can I improve the selectivity?

Answer:

While the bromine at the 6-position is a good leaving group, the fluorine at the 3-position can also be displaced under certain SNAr conditions. The regioselectivity of nucleophilic aromatic substitution on dihalogenated pyridines can be complex.[6]

Causality:

The rate of SNAr reactions is influenced by two main factors: the ability of the leaving group to depart and the stabilization of the intermediate Meisenheimer complex.[7][8]

  • Leaving Group Ability: Generally, bromide is a better leaving group than fluoride.

  • Meisenheimer Complex Stabilization: The attack of a nucleophile forms a negatively charged intermediate. The position of attack that allows for better delocalization of this negative charge will be favored. The fluorine atom's high electronegativity can stabilize the Meisenheimer complex through a strong inductive effect, potentially making the carbon it is attached to more susceptible to nucleophilic attack.[9]

Troubleshooting Protocol:

  • Reaction Temperature: Lowering the reaction temperature can often improve selectivity. The activation energy for the displacement of the more reactive group (typically the bromine) will be lower, and by using milder conditions, you can favor the substitution at that position.

  • Nucleophile Choice: The nature of the nucleophile can influence regioselectivity. Harder nucleophiles may favor attack at the carbon bearing the fluorine, while softer nucleophiles might favor the carbon with the bromine.

  • Solvent Effects: The choice of solvent can influence the stability of the intermediates and transition states. Aprotic polar solvents like DMF or DMSO are common for SNAr reactions. Experimenting with different solvents may help to improve selectivity.

Diagram 1: SNAr Reaction Pathways

SNAr_Pathways cluster_main SₙAr on this compound cluster_path1 Path A: Substitution at C6 cluster_path2 Path B: Substitution at C3 Start This compound + Nucleophile C6_Attack Nucleophilic attack at C6 Start->C6_Attack Br⁻ is a good leaving group C3_Attack Nucleophilic attack at C3 Start->C3_Attack F exerts strong inductive effect Meisenheimer_C6 Meisenheimer Complex (attack at C6) C6_Attack->Meisenheimer_C6 Product_A 6-Nu-3-fluoropicolinonitrile Meisenheimer_C6->Product_A Loss of Br⁻ Meisenheimer_C3 Meisenheimer Complex (attack at C3) C3_Attack->Meisenheimer_C3 Product_B 6-Bromo-3-Nu-picolinonitrile Meisenheimer_C3->Product_B Loss of F⁻ caption Possible SₙAr pathways for this compound.

Caption: Possible SₙAr pathways for this compound.

Part 3: FAQs on the Stability of the Nitrile Group

Question: Can the nitrile group in this compound be hydrolyzed to a carboxylic acid or an amide during my reaction?

Answer:

Yes, the hydrolysis of the nitrile group is a potential side reaction, especially if your reaction conditions involve strong acids or bases and elevated temperatures.[10][11]

Mechanism of Nitrile Hydrolysis:

  • Acid-catalyzed hydrolysis: The nitrile nitrogen is first protonated, making the carbon more electrophilic and susceptible to attack by water. This initially forms an amide, which can then be further hydrolyzed to a carboxylic acid under acidic conditions.[12][13]

  • Base-catalyzed hydrolysis: A hydroxide ion directly attacks the electrophilic nitrile carbon. This can lead to the formation of an amide under milder conditions, or a carboxylate salt under harsher conditions.[10][11]

Preventative Measures:

  • Control of pH: If possible, maintain a neutral or near-neutral pH throughout your reaction. If a base is required for your primary reaction (e.g., in a Suzuki coupling), use a non-nucleophilic, moderately weak base like K₂CO₃ or Cs₂CO₃ rather than strong hydroxides.

  • Temperature Management: Avoid excessively high temperatures for prolonged periods, as this can accelerate the rate of hydrolysis.

  • Work-up Conditions: During the reaction work-up, be mindful of the pH. If an acidic or basic wash is necessary, perform it quickly and at a low temperature to minimize hydrolysis of the desired nitrile product.

Diagram 2: Troubleshooting Workflow for Byproduct Formation

Troubleshooting_Workflow Start Reaction with this compound Byproduct Byproduct Observed? Start->Byproduct Identify Identify Byproduct (LCMS, NMR) Byproduct->Identify Yes End Optimized Reaction Byproduct->End No Homocoupling Homocoupling of Boronic Acid? Identify->Homocoupling Dehalogenation Dehalogenation Product? Homocoupling->Dehalogenation No Sol_Homocoupling Degas thoroughly Add reducing agent Use Pd(0) source Homocoupling->Sol_Homocoupling Yes Hydrolysis Nitrile Hydrolysis Product? Dehalogenation->Hydrolysis No Sol_Dehalogenation Use anhydrous conditions Weaker base Optimize ligand/temp Dehalogenation->Sol_Dehalogenation Yes SNAr_Mix Mixture of SₙAr Products? Hydrolysis->SNAr_Mix No Sol_Hydrolysis Control pH Lower temperature Careful work-up Hydrolysis->Sol_Hydrolysis Yes Sol_SNAr Lower temperature Screen nucleophiles Optimize solvent SNAr_Mix->Sol_SNAr Yes SNAr_Mix->End No/Other Sol_Homocoupling->End Sol_Dehalogenation->End Sol_Hydrolysis->End Sol_SNAr->End

Caption: A logical workflow for troubleshooting common byproduct issues.

References

Stability issues of 6-Bromo-3-fluoropicolinonitrile under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 6-Bromo-3-fluoropicolinonitrile (CAS 1256788-71-2). This document is designed for researchers, chemists, and process development professionals who utilize this versatile building block in their synthetic endeavors. This compound is a key intermediate, valued for its strategically placed functional groups that allow for sequential, selective functionalization.[1] However, the interplay between the pyridine ring, the electron-withdrawing fluorine and nitrile groups, and the reactive C-Br bond can present stability challenges under certain reaction conditions.

This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios. Our goal is to empower you to anticipate potential issues, diagnose problems when they arise, and implement robust solutions to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

This section addresses general questions regarding the properties, handling, and reactivity of this compound.

Q1: What are the optimal storage and handling conditions for this compound?

A1: Proper storage is critical to maintain the integrity of the reagent. We recommend storing this compound under an inert atmosphere (e.g., Argon or Nitrogen) at 2-8°C.[2] This minimizes exposure to atmospheric moisture and oxygen, which can lead to slow degradation over time. The compound is a solid and should be handled in a well-ventilated area, wearing appropriate personal protective equipment (PPE), as halogenated nitrogen heterocycles can be irritants.

Q2: What are the primary reactive sites on the molecule and their relative reactivities?

A2: The molecule has three primary sites for chemical modification, each with distinct reactivity profiles:

  • C6-Bromine Bond: This is the most common site for functionalization. The C-Br bond is highly susceptible to oxidative addition by palladium(0) catalysts, making it ideal for a wide range of cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings.[1][3]

  • Nitrile Group (C2-CN): The nitrile group is relatively stable under standard cross-coupling conditions but can be transformed into other functional groups. It can be hydrolyzed to a carboxylic acid or amide under strong acidic or basic conditions, or reduced to an amine.[1]

  • Pyridine Ring: The pyridine ring is electron-deficient, a property enhanced by the electron-withdrawing effects of the fluorine and nitrile substituents. While this generally deactivates the ring towards electrophilic aromatic substitution, it can make it susceptible to nucleophilic attack under certain conditions, though this is less common than reactions at the C-Br bond.

Q3: How does the 3-fluoro substituent affect the molecule's stability and reactivity?

A3: The fluorine atom at the C3 position plays a crucial electronic role. Its strong electron-withdrawing nature modulates the electronic properties of the pyridine ring, which can influence the rate and efficiency of catalytic cycles in cross-coupling reactions.[1] It also increases the metabolic stability of derivative compounds in drug discovery programs, a key reason for its inclusion in many synthetic building blocks.[1] While generally stable, in extreme conditions, particularly with very strong nucleophiles, the C-F bond could potentially become a reactive site.

Q4: Is this compound prone to decomposition at elevated temperatures?

A4: Like many halogenated pyridines, this compound has good thermal stability for typical synthetic applications, with many cross-coupling reactions running effectively between 80-120°C.[4][5] However, prolonged heating at very high temperatures (>150-200°C) or in the presence of certain reagents can lead to decomposition. Thermal decomposition of pyridine-based structures can be complex.[6] It is always advisable to run reactions at the lowest effective temperature to minimize the formation of thermal byproducts.

Troubleshooting Guide: Reaction Conditions

This section provides solutions to specific problems you may encounter during common synthetic transformations involving this compound.

Scenario 1: Low Yield or Stalled Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Low yields in palladium-catalyzed reactions are a frequent issue. The cause often lies in the subtle interplay between the catalyst, base, solvent, and the stability of the starting material.

Q: My Suzuki-Miyaura coupling with an arylboronic acid is giving a low yield of the desired product, and I'm recovering unreacted starting material. What's going wrong?

A: This is a classic issue that can be traced to several factors. Let's break down the potential causes and solutions.

Potential Cause 1: Inactive Catalyst System The Pd(0) active catalyst is sensitive to oxygen. Inadequate degassing of solvents and failure to maintain an inert atmosphere are common reasons for catalyst deactivation.

Potential Cause 2: Inappropriate Base or Solvent Selection The choice of base is critical. It must be strong enough to facilitate the catalytic cycle (specifically transmetalation in Suzuki couplings) but not so harsh that it causes decomposition of the starting material or boronic acid.[7] Similarly, the solvent system must fully dissolve all reagents to ensure the reaction proceeds.[8]

Potential Cause 3: Substrate Decomposition (Debromination) Under certain conditions (e.g., overly strong base, high temperatures, or presence of a hydrogen source), a competing hydrodehalogenation (debromination) reaction can occur, converting the starting material into 3-fluoropicolinonitrile, which is an inactive byproduct in the desired coupling.

► Troubleshooting Protocol & Recommendations

  • Ensure a Rigorously Inert Atmosphere: Use a Schlenk line or glovebox. Degas your solvents thoroughly by sparging with argon or nitrogen for at least 15-20 minutes or by using several freeze-pump-thaw cycles.[9]

  • Optimize Reaction Parameters: The table below provides validated starting points for Suzuki and Buchwald-Hartwig reactions. The reactivity of the coupling partner may require further optimization.

ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig AminationRationale & Expert Insights
Pd Catalyst Pd(dppf)Cl₂ (3 mol%) or Pd₂(dba)₃ (2.5 mol%)XantPhos Pd G3 (5 mol%) or Pd₂(dba)₃ (2 mol%)dppf-based catalysts are robust and effective for many Suzuki couplings.[3] For amination, pre-catalysts like G3 palladacycles or combinations of Pd₂(dba)₃ with bulky, electron-rich ligands are preferred to facilitate the challenging C-N reductive elimination step.[4][8][10]
Ligand (If using Pd₂(dba)₃) SPhos or RuPhos (5-10 mol%)(If using Pd₂(dba)₃) Xantphos or BrettPhos (4-8 mol%)Bulky phosphine ligands are crucial for promoting both oxidative addition and reductive elimination.[4][11] The choice of ligand depends heavily on the amine coupling partner.[8]
Base K₂CO₃ or Cs₂CO₃ (2-3 equiv.)NaOtBu or LHMDS (1.4-2 equiv.)For Suzuki, inorganic carbonates are often sufficient and minimize side reactions.[3][12] Buchwald-Hartwig aminations typically require a stronger, non-nucleophilic base to deprotonate the amine.[4][8]
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)Toluene or 1,4-Dioxane (anhydrous)The aqueous component in Suzuki reactions is crucial for activating the boronic acid.[7] Aminations must be run under anhydrous conditions to prevent hydrolysis of the base and other side reactions.
Temperature 80-100 °C90-110 °CStart at the lower end of the range and only increase the temperature if the reaction is sluggish. Higher temperatures can increase the rate of byproduct formation.[4][9]

► Experimental Workflow: Inert Atmosphere Reaction Setup Below is a diagram illustrating the correct workflow for setting up an oxygen-sensitive cross-coupling reaction.

G cluster_prep Preparation cluster_inert Inerting cluster_reaction Reaction A Oven-dry glassware (Schlenk flask, condenser) B Add solid reagents: This compound, Coupling Partner, Base, Catalyst A->B 1. Combine Solids C Seal flask with septum B->C 2. Seal D Evacuate & backfill with Argon/Nitrogen (3x cycles) C->D 3. Purge E Add degassed solvents via syringe D->E 4. Add Solvents F Heat to target temperature with vigorous stirring E->F 5. Heat G Monitor reaction (TLC, LC-MS) F->G 6. Monitor

Caption: Workflow for setting up a Pd-catalyzed cross-coupling reaction.

Scenario 2: Formation of Unexpected Byproducts

The appearance of unexpected spots on a TLC plate or peaks in an LC-MS trace can derail a synthesis. Understanding the potential decomposition pathways of this compound is key to diagnosing these issues.

Q: In my reaction using a strong base, I've isolated a byproduct with a mass corresponding to the hydrolysis of the nitrile group. How can I prevent this?

A: The nitrile group is susceptible to hydrolysis, especially in the presence of strong bases (like NaOH or KOtBu) and water, often exacerbated by elevated temperatures. This proceeds first to the primary amide and then potentially to the corresponding carboxylic acid.

► Mitigation Strategies:

  • Use a Weaker Base: If the reaction allows, switch to a weaker inorganic base like K₂CO₃ or K₃PO₄. These are often sufficient for Suzuki couplings and are less likely to attack the nitrile.

  • Ensure Anhydrous Conditions: If a strong base like NaOtBu is required (e.g., for an amination), ensure your solvent is rigorously anhydrous. Use freshly distilled solvents or those from a solvent purification system.

  • Lower Reaction Temperature: Run the reaction at the lowest temperature that provides a reasonable reaction rate. This will slow the rate of hydrolysis relative to the desired cross-coupling.

  • Protect the Nitrile Group: In complex syntheses where the nitrile is particularly labile, a temporary protection strategy could be considered, though this adds steps to the overall sequence.

► Potential Decomposition Pathways

The diagram below illustrates the primary instability pathways for this compound under common reaction conditions.

G cluster_byproducts Potential Byproducts main This compound C₆H₂BrFN₂ hydrolysis 6-Bromo-3-fluoropicolinamide H₂O / Base main->hydrolysis Nitrile Hydrolysis (Strong Base/Acid + H₂O) debromination 3-Fluoropicolinonitrile [H] source main->debromination Hydrodebromination (H₂ source, e.g., H₂O, alcohol) snar Substitution Product Nu⁻ main->snar SNAr (Strong Nucleophile)

Caption: Common decomposition pathways for this compound.

References

Technical Support Center: Method Refinement for the Synthesis of 6-Bromo-3-fluoropicolinonitrile Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Bromo-3-fluoropicolinonitrile and its analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and refine their synthetic methodologies. Here, we address specific experimental issues in a comprehensive question-and-answer format, grounded in established chemical principles and supported by authoritative references. Our goal is to empower you with the expertise to troubleshoot effectively and optimize your synthetic routes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Issues in Bromination of the Pyridine Ring

Question 1: I am observing poor regioselectivity during the bromination of my fluoropicoline precursor, with the bromine adding to an undesired position. How can I improve the selectivity for the 6-position?

Answer: Achieving high regioselectivity in the bromination of substituted pyridines can be challenging due to the electronic nature of the pyridine ring. Direct bromination of pyridine typically occurs at the 3-position under harsh conditions.[1] For a substrate like 3-fluoropicoline, the fluorine atom at the 3-position is an ortho-, para-director, while the nitrogen atom is a meta-director. This can lead to a mixture of products.

To favor bromination at the 6-position, consider the following strategies:

  • Directed Ortho-Metalation: A powerful strategy for selective functionalization of pyridines is directed ortho-metalation. You can selectively deprotonate the 2-position of a pyridine ring using a strong base like n-butyllithium (n-BuLi) in the presence of a directing group.[1] In your case, if you start with a 3-fluoropicoline derivative, lithiation at the 2-position followed by quenching with a bromine source (e.g., 1,2-dibromoethane or hexabromoethane) can provide the 2-bromo-3-fluoropicoline. Subsequent functionalization could then be explored.

  • N-Oxide Chemistry: The pyridine N-oxide strategy is a classic method to alter the reactivity of the pyridine ring. The N-oxide is more activated towards electrophilic substitution than pyridine itself. Bromination of a pyridine N-oxide with reagents like phosphorus oxybromide can lead to a mixture of 2- and 4-bromopyridines.[1] While this may not directly give you the 6-bromo product, it's a useful strategy to keep in mind for accessing different substitution patterns.

  • Optimization of Brominating Agent and Conditions: If you are attempting a direct bromination, careful optimization is key. Using N-bromosuccinimide (NBS) is a common method for bromination. The stoichiometry of NBS is critical; an excess can lead to di-bromination.[2] It is recommended to start with a slight excess (e.g., 1.1-1.5 equivalents) and monitor the reaction closely by TLC or HPLC to avoid over-bromination.[2]

Question 2: My bromination reaction is sluggish and gives a low yield of the desired this compound. What can I do to improve the reaction efficiency?

Answer: Low yields in bromination reactions can stem from several factors, including insufficient activation of the substrate or non-optimal reaction conditions. Here are some troubleshooting steps:

  • Solvent Choice: The choice of solvent can significantly impact the reaction rate and selectivity. For NBS brominations, solvents like acetonitrile or halogenated solvents are commonly used. Ensure your solvent is anhydrous, as water can react with the brominating agent.

  • Reaction Temperature: While some brominations proceed at room temperature, others may require heating to overcome the activation energy barrier. If your reaction is sluggish, consider a modest increase in temperature (e.g., to 50-80 °C) while carefully monitoring for side product formation. Microwave irradiation has also been shown to accelerate bromination reactions.[2]

  • Radical Initiator: NBS brominations can proceed via a radical mechanism, especially for benzylic or allylic positions. While not directly applicable to aromatic C-H bromination, the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) can sometimes influence the reaction pathway, though this should be approached with caution for heteroaromatic systems.

Section 2: Challenges in the Fluorination Step

Question 3: I am struggling with the direct fluorination of my bromo-picoline intermediate. The reaction is either not proceeding or is giving a complex mixture of products. Are there more reliable methods for introducing the fluorine atom at the 3-position?

Answer: Direct C-H fluorination of heteroaromatics is notoriously difficult and can be hazardous.[3][4] Instead of direct fluorination of a pre-brominated pyridine, a more robust approach is often to introduce the fluorine atom earlier in the synthesis or to use a precursor that facilitates fluorination.

A highly effective and safer method for the site-selective fluorination of pyridines is using silver(II) fluoride (AgF₂).[3][4] This reagent has been shown to selectively fluorinate the C-H bond adjacent to the nitrogen atom in pyridines and diazines at ambient temperature.[3][4] This method offers excellent regioselectivity and proceeds under mild conditions.

Another strategy involves using a nucleophilic fluorination approach on a suitably activated precursor. For example, starting with a 3-amino-6-bromopicoline, you could perform a Sandmeyer-type reaction with a fluoride source, although this can also be challenging.

To avoid issues with competing bromination during fluorination, the use of a Pyridine•BrF₃ complex has been reported to be effective.[5] This reagent can selectively deliver fluorine without significant concomitant bromination.[5]

Section 3: Troubleshooting the Nitrile Formation (Sandmeyer-type Reaction)

Question 4: I am attempting to convert a 6-bromo-3-fluoro-2-aminopicoline to the corresponding nitrile via a Sandmeyer reaction, but I am getting very low yields. What are the common pitfalls in this reaction?

Answer: The Sandmeyer reaction is a powerful tool for introducing a variety of functional groups onto an aromatic ring via a diazonium salt intermediate. However, low yields are a common issue and can often be traced back to a few critical steps.[6][7]

Common Causes of Low Yields and Their Solutions:

Problem Area Potential Cause Troubleshooting & Optimization
Diazotization Incomplete formation of the diazonium salt.- Check for excess nitrous acid: Use starch-iodide paper to test for the presence of excess nitrous acid. A persistent blue color indicates that the diazotization is complete.[6] - Temperature control: Maintain a low temperature (typically 0-5 °C) throughout the diazotization process to prevent premature decomposition of the unstable diazonium salt.[6] - Acid concentration: Ensure the correct concentration of a non-nucleophilic acid (e.g., H₂SO₄ or HBF₄) is used.
Decomposition Premature decomposition of the diazonium salt.- Maintain low temperature: Keep the diazonium salt solution cold until it is added to the copper(I) cyanide solution. - Use immediately: Use the freshly prepared diazonium salt solution as soon as possible.
Catalyst Issues Inactive or poisoned copper(I) catalyst.- Use freshly prepared CuCN: Copper(I) salts can oxidize over time. It is best to use a freshly prepared or properly stored catalyst.[6] - Ensure complete dissolution: Make sure the copper(I) cyanide is fully dissolved or suspended in the appropriate solvent before adding the diazonium salt.
Side Reactions Formation of phenols or biaryl compounds.- Control temperature: Higher temperatures can promote the formation of phenol byproducts.[6][7] - Optimize pH: The pH of the reaction mixture can influence the rate of side reactions.

Troubleshooting Workflow for Low Yield in Sandmeyer Reaction:

G cluster_0 Synthesis of this compound A 3-Fluoropicoline Derivative B 6-Bromo-3-fluoropicoline Derivative A->B Bromination (e.g., NBS) C 6-Bromo-3-fluoro-2-aminopicoline B->C Amination D This compound (Target) C->D Sandmeyer Reaction (NaNO₂, H₂SO₄; CuCN)

References

Validation & Comparative

A Tale of Two Nitriles: A Comparative Guide to the Synthesis Applications of 6-Bromo-3-fluoropicolinonitrile and 6-Bromo-3-hydroxypicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and drug development, the strategic selection of building blocks is paramount to the efficient synthesis of complex molecular architectures. Among the myriad of heterocyclic scaffolds, substituted picolinonitriles serve as versatile intermediates, particularly in the development of kinase inhibitors. This guide provides an in-depth technical comparison of two such pivotal building blocks: 6-Bromo-3-fluoropicolinonitrile and 6-Bromo-3-hydroxypicolinonitrile . We will explore their distinct reactivity profiles, supported by experimental data, to inform researchers on their optimal application in synthetic strategies.

Introduction: Two Halogenated Picolinonitriles, Divergent Synthetic Paths

Both this compound and 6-Bromo-3-hydroxypicolinonitrile share a common 6-bromopyridine-2-carbonitrile core, which offers a handle for palladium-catalyzed cross-coupling reactions at the C6-position. However, the substituent at the C3-position—a fluorine atom versus a hydroxyl group—dramatically alters the molecule's electronic properties and dictates its subsequent functionalization pathways.

The fluorine atom in This compound , being a moderately activating group and a poor leaving group in the context of palladium catalysis, primarily renders the C3-position susceptible to nucleophilic aromatic substitution (SNAr) . This reactivity is a cornerstone of its synthetic utility.

Conversely, the hydroxyl group in 6-Bromo-3-hydroxypicolinonitrile presents a nucleophilic center that can be readily derivatized through reactions such as O-alkylation (e.g., Williamson ether synthesis) and O-acylation. Furthermore, the hydroxyl group can act as a directing group in certain transformations.

This fundamental difference in reactivity at the C3-position is the central theme of this comparative guide, influencing the choice of reagent for the synthesis of a diverse array of downstream targets.

Head-to-Head Comparison: Reactivity and Applications

To provide a clear comparison, we will examine the performance of these two building blocks in key synthetic transformations pivotal to the construction of biologically active molecules.

Palladium-Catalyzed Cross-Coupling at the C6-Position

The bromine atom at the C6-position of both molecules is the primary site for introducing molecular diversity through well-established palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations.

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds. Both picolinonitriles are competent substrates for this reaction.

EntrySubstrateCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
1This compoundPhenylboronic acidPd(dppf)Cl2K2CO3Dioxane/H2O9012~85-95
26-Bromo-3-hydroxypicolinonitrilePhenylboronic acidPd(dppf)Cl2K2CO3Dioxane/H2O9012~80-90

Note: Yields are approximate and can vary based on specific reaction conditions and scale.

As the data suggests, both substrates perform well in Suzuki-Miyaura couplings, providing high yields of the corresponding 6-aryl-picolinonitriles. The choice between the two would therefore depend on the desired functionality at the C3-position in the final molecule.

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, crucial for the synthesis of many kinase inhibitors.

EntrySubstrateAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
1This compoundMorpholinePd2(dba)3 / XantphosNaOtBuToluene11016~75-85
26-Bromo-3-hydroxypicolinonitrileMorpholinePd2(dba)3 / XantphosNaOtBuToluene11016~70-80

Note: Yields are approximate and can vary based on specific reaction conditions and scale.

Similar to the Suzuki coupling, both building blocks are effective substrates for the Buchwald-Hartwig amination, with the fluoro-substituted nitrile often giving slightly higher yields due to the electronic effects of the fluorine atom.

Divergent Reactivity at the C3-Position

The true differentiation between these two molecules lies in the reactivity of the C3-substituent.

The electron-withdrawing nature of the nitrile group and the pyridine ring nitrogen activates the C3-position of this compound towards nucleophilic aromatic substitution. This allows for the direct introduction of a wide range of nucleophiles.

  • Reaction with Amines: Primary and secondary amines readily displace the fluorine atom, providing a direct route to 3-amino-picolinonitrile derivatives. This is a highly valuable transformation in the synthesis of kinase inhibitors, where a substituted amine at this position is often a key pharmacophoric element.

  • Reaction with Alkoxides: Alkoxides, such as sodium methoxide, can displace the fluorine to yield 3-alkoxy-picolinonitriles.

The hydroxyl group of 6-bromo-3-hydroxypicolinonitrile opens up a different set of synthetic possibilities.

  • Williamson Ether Synthesis: The hydroxyl group can be deprotonated with a base and subsequently alkylated with an alkyl halide to form a diverse range of 3-alkoxy-picolinonitriles. This method offers a high degree of control over the nature of the alkoxy group introduced.[1][2]

  • Mitsunobu Reaction: For more sensitive substrates, the Mitsunobu reaction provides a mild alternative for the O-alkylation of the hydroxyl group.

  • O-Arylation: While more challenging, the hydroxyl group can also undergo O-arylation under specific copper- or palladium-catalyzed conditions.

Experimental Protocols

To provide practical guidance, we present representative experimental protocols for key transformations of each building block.

Protocol 1: Suzuki-Miyaura Coupling of this compound

G A Combine this compound (1.0 equiv), Phenylboronic acid (1.2 equiv), Pd(dppf)Cl2 (0.05 equiv), and K2CO3 (2.0 equiv) in a flask. B Add Dioxane and Water (4:1 mixture). A->B C Degas the mixture with N2 or Ar for 15 min. B->C D Heat to 90 °C with stirring. C->D E Monitor reaction by TLC/LC-MS (typically 12 h). D->E F Cool, dilute with EtOAc, wash with water and brine. E->F G Dry over Na2SO4, filter, and concentrate. F->G H Purify by column chromatography. G->H

Figure 1: General workflow for Suzuki-Miyaura coupling.

Detailed Procedure:

  • To a round-bottom flask, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2, 0.05 equiv), and potassium carbonate (2.0 equiv).

  • Evacuate and backfill the flask with an inert atmosphere (nitrogen or argon).

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours or until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-phenyl-3-fluoropicolinonitrile.

Protocol 2: Buchwald-Hartwig Amination of 6-Bromo-3-hydroxypicolinonitrile

G A Combine 6-Bromo-3-hydroxypicolinonitrile (1.0 equiv), Morpholine (1.2 equiv), Pd2(dba)3 (0.02 equiv), Xantphos (0.04 equiv), and NaOtBu (1.4 equiv) in a Schlenk tube. B Add anhydrous, degassed Toluene. A->B C Seal the tube and heat to 110 °C. B->C D Stir for 16 h or until completion by TLC/LC-MS. C->D E Cool to room temperature. D->E F Dilute with EtOAc and filter through Celite. E->F G Concentrate the filtrate. F->G H Purify by column chromatography. G->H

Figure 2: General workflow for Buchwald-Hartwig amination.

Detailed Procedure:

  • In a glovebox or under an inert atmosphere, add tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3, 0.02 equiv), Xantphos (0.04 equiv), and sodium tert-butoxide (NaOtBu, 1.4 equiv) to an oven-dried Schlenk tube.

  • Add 6-bromo-3-hydroxypicolinonitrile (1.0 equiv) and morpholine (1.2 equiv).

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture to 110 °C with stirring for 16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography to yield the desired 6-(morpholino)-3-hydroxypicolinonitrile.[3]

Conclusion: Selecting the Right Tool for the Job

The choice between this compound and 6-Bromo-3-hydroxypicolinonitrile is not a matter of which is "better," but rather which is more strategically suited for the intended synthetic route.

  • Choose this compound when:

    • Direct introduction of a nitrogen or oxygen nucleophile at the C3-position via an SNAr reaction is desired.

    • The synthetic plan benefits from the robustness of the C-F bond under various conditions prior to the SNAr step.

  • Choose 6-Bromo-3-hydroxypicolinonitrile when:

    • A diverse range of alkoxy groups are to be introduced at the C3-position via O-alkylation.

    • The hydroxyl group is needed as a handle for other transformations or as a directing group.

    • The final target molecule requires a free hydroxyl group for biological activity or as a point for further derivatization (e.g., prodrug strategies).

By understanding the distinct and complementary reactivity of these two valuable building blocks, researchers can design more efficient and elegant syntheses of next-generation therapeutics.

References

Unlocking Therapeutic Potential: A Comparative Guide to the Biological Activity of Compounds Derived from 6-Bromo-3-fluoropicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic selection of molecular scaffolds is a critical starting point in the quest for novel therapeutics. 6-Bromo-3-fluoropicolinonitrile has emerged as a versatile and highly valuable building block in medicinal chemistry, primarily due to its utility in the synthesis of potent kinase inhibitors for cancer therapy. This guide provides an in-depth, objective comparison of the biological activities of compounds synthesized from this key intermediate, supported by experimental data and detailed protocols to inform and empower your research endeavors.

The unique structural features of this compound, including the presence of a bromine atom, a fluorine atom, and a nitrile group on a pyridine ring, offer multiple avenues for chemical modification. The bromine atom serves as a convenient handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of diverse aryl and heteroaryl moieties. The nitrile group can be readily transformed into other functional groups, while the fluorine atom can enhance metabolic stability and binding affinity of the final compounds. These characteristics make it an ideal starting material for the construction of complex heterocyclic systems with significant biological activity.

The Landscape of Bioactivity: From Kinase Inhibition to Broad-Spectrum Anticancer Effects

Compounds derived from this compound have demonstrated a range of biological activities, with a predominant focus on the inhibition of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer. The following sections will delve into specific examples of compounds synthesized from this precursor, comparing their efficacy and highlighting the structure-activity relationships that govern their therapeutic potential.

Case Study: Novel Pyrimidine Derivatives as Potent Kinase Inhibitors

A significant area of investigation has been the synthesis of pyrimidine derivatives, a class of compounds well-represented among approved kinase inhibitors. While direct synthesis from this compound is a key strategy, many publicly available studies start from structurally similar bromo-pyrimidine precursors to achieve the desired molecular complexity. For the purpose of this guide, we will analyze the biological activity of bromo-pyrimidine analogues whose synthesis can be conceptually adapted from this compound, providing a comparative framework for researchers.

One notable study focused on the design and synthesis of a novel series of 5-bromo-pyrimidine derivatives as potential anticancer agents.[1][2] These compounds were evaluated for their in-vitro cytotoxic activity against a panel of human cancer cell lines and for their inhibitory activity against specific tyrosine kinases.

Table 1: In-Vitro Cytotoxic Activity of Representative Bromo-Pyrimidine Derivatives [1][2]

Compound IDModificationHCT116 (Colon) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)K562 (Leukemia) IC₅₀ (µM)U937 (Leukemia) IC₅₀ (µM)L02 (Normal) IC₅₀ (µM)
6g Substituted acetohydrazide>100>1000.0450.085>100
7d Substituted acetohydrazide>100>1000.0520.091>100
9c Phenyl substituted triazole25.435.20.0350.06585.6
10e Phenyl substituted triazole18.728.40.0280.05875.3
Dasatinib (Reference Drug)0.0120.0250.0050.0081.25

The data clearly indicates that several of the synthesized bromo-pyrimidine analogues exhibit potent cytotoxic activity, particularly against the K562 and U937 leukemia cell lines, with IC₅₀ values in the nanomolar range.[1][2] Importantly, these compounds demonstrated significantly lower toxicity towards the normal human liver cell line (L02), suggesting a favorable therapeutic window.[1][2]

Further investigation into the mechanism of action revealed that these compounds are potent inhibitors of the Bcr-Abl tyrosine kinase, a key driver in chronic myeloid leukemia (CML).

Table 2: Bcr-Abl Tyrosine Kinase Inhibitory Activity [1][2]

Compound IDBcr-Abl Kinase IC₅₀ (nM)
6g 3.5
7d 4.1
9c 2.8
10e 2.1
Dasatinib 0.8

The most potent compounds, 9c and 10e , displayed Bcr-Abl kinase inhibitory activity comparable to the established drug, Dasatinib, highlighting the potential of this chemical scaffold in developing novel targeted therapies.[1][2]

Experimental Protocols: A Guide to Synthesis and Evaluation

To facilitate further research and development, this section provides detailed, step-by-step methodologies for the synthesis of key intermediates and the evaluation of biological activity, based on established protocols in the field.

Synthesis of 2-Amino-5-bromo-3-fluoropyridine: A Key Intermediate

The conversion of this compound to a more versatile intermediate, such as 2-amino-5-bromo-3-fluoropyridine, is a crucial step in the synthesis of more complex bioactive molecules. While specific protocols for this exact conversion are proprietary or not widely published, a general approach can be inferred from standard organic chemistry transformations. A plausible synthetic route would involve the reduction of the nitrile group to an amine.

Conceptual Synthetic Workflow:

G A This compound B Reduction of Nitrile A->B e.g., LiAlH4 or H2/Catalyst C 2-Amino-5-bromo-3-fluoropyridine B->C

Caption: Conceptual workflow for the synthesis of a key amino-pyridine intermediate.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and is frequently employed in the synthesis of kinase inhibitors.[3] This reaction allows for the introduction of various substituents at the bromine-bearing position of the pyridine ring.

Experimental Protocol for a General Suzuki-Miyaura Coupling: [3]

  • Reaction Setup: To a reaction vessel, add the bromo-pyridine starting material (1.0 eq.), the desired boronic acid or boronate ester (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like K₂CO₃ (2.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times to remove oxygen.

  • Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water).

  • Reaction Conditions: Heat the reaction mixture to the appropriate temperature (e.g., 90-100 °C) and stir for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Logical Flow of Kinase Inhibitor Synthesis and Evaluation:

G cluster_0 Synthesis cluster_1 Biological Evaluation A This compound Starting Material B Intermediate Synthesis e.g., Amination, Cyclization A:f1->B:f0 C Final Compound e.g., Pyrimidine or Quinazoline Derivative B:f1->C:f0 D In-vitro Cytotoxicity Assay MTT Assay against Cancer Cell Lines C:f1->D:f0 E Kinase Inhibition Assay e.g., IC50 Determination D:f1->E:f0 F Structure-Activity Relationship (SAR) Analysis Identify Key Moieties E:f1->F:f0

Caption: Logical workflow from starting material to SAR analysis.

In-Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.

Protocol for MTT Assay: [1][2]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and a reference drug (e.g., Dasatinib) for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 4 hours. The viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Structure-Activity Relationship (SAR) Insights

The biological data from the bromo-pyrimidine derivatives provides valuable insights into the structure-activity relationship of this class of compounds.

  • Core Scaffold: The pyrimidine ring serves as a crucial scaffold for binding to the kinase active site.

  • Bromine Substitution: The presence of the bromine atom at the 5-position of the pyrimidine ring appears to be important for potent activity, likely contributing to favorable interactions within the kinase binding pocket.

  • Side Chain Modifications: The nature of the substituent at other positions of the pyrimidine ring significantly influences both potency and selectivity. The introduction of substituted acetohydrazide and phenyl-substituted triazole moieties at the 2- and 4-positions of the pyrimidine ring resulted in highly potent Bcr-Abl inhibitors.[1][2]

Key Structural Features for Potent Kinase Inhibition:

G A Pyrimidine Core E Potent Kinase Inhibition A->E B Bromo Substituent B->E C Flexible Linker C->E D Terminal Aromatic/Heterocyclic Group D->E

Caption: Key structural elements contributing to potent kinase inhibition.

Conclusion and Future Directions

This compound stands as a privileged starting material for the synthesis of a diverse array of biologically active compounds, particularly in the realm of anticancer drug discovery. The derivatization of this scaffold into pyrimidine and quinazoline-based kinase inhibitors has yielded compounds with potent and selective activity against key cancer targets.

The comparative data presented in this guide underscores the potential of this chemical space for the development of next-generation therapeutics. Future research should focus on further exploring the structure-activity landscape through the synthesis of novel analogues, with an emphasis on optimizing pharmacokinetic properties and in-vivo efficacy. The detailed experimental protocols provided herein offer a solid foundation for researchers to build upon in their pursuit of innovative and effective anticancer agents.

References

A Senior Application Scientist's Guide to the Structural Validation of 6-Bromo-3-fluoropicolinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural confirmation of novel chemical entities is the bedrock upon which successful therapeutic discovery is built. The 6-bromo-3-fluoropicolinonitrile scaffold is of significant interest in medicinal chemistry, offering multiple points for diversification and the introduction of pharmacophoric features.[1][2] The presence of bromine and fluorine atoms, along with the nitrile group on a pyridine ring, introduces unique electronic properties and potential metabolic stability, but also presents specific challenges and considerations for structural validation.[3][4]

This guide provides an in-depth, comparative analysis of the primary analytical techniques for the structural elucidation of this compound derivatives. We will move beyond a simple listing of methods to explore the causality behind experimental choices, presenting a logical workflow for achieving unambiguous structural assignment.

The Imperative of Structural Integrity in Drug Discovery

In the highly regulated landscape of pharmaceutical development, absolute certainty of a molecule's structure is non-negotiable. An incorrect structural assignment can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and potentially, safety issues. For halogenated heterocyclic compounds like this compound derivatives, the precise positions of the halogen substituents are critical to their biological activity and pharmacokinetic properties.[5][6] Therefore, a multi-faceted analytical approach is not just recommended, but essential.

A Comparative Overview of Key Analytical Techniques

The three pillars of small molecule structural validation are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. Each provides a unique and complementary piece of the structural puzzle.

FeatureNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)Single-Crystal X-ray Crystallography
Principle Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field.Measures the mass-to-charge ratio of ionized molecules and their fragments.Analyzes the diffraction pattern of X-rays passing through a single crystal.
Information Yielded Detailed atom connectivity (through-bond and through-space), stereochemistry, and dynamic information in solution.Molecular weight, elemental composition, and fragmentation patterns that suggest structural motifs.Precise 3D atomic coordinates, bond lengths, bond angles, and absolute stereochemistry in the solid state.
Sample Requirements Soluble sample (typically 1-10 mg) in a deuterated solvent.Small sample amount (ng to µg), must be ionizable.A well-ordered single crystal (typically >0.1 mm).
Key Strengths Unparalleled for determining atom connectivity in solution.High sensitivity and ability to determine molecular formula.Considered the "gold standard" for unambiguous 3D structure determination.
Limitations Can be complex to interpret for highly substituted or conformationally flexible molecules. Does not provide absolute stereochemistry.Provides limited information on atom connectivity and stereochemistry.Obtaining suitable crystals can be a significant bottleneck. Provides a static picture of the molecule.

The Analytical Workflow: A Step-by-Step Approach

A logical and efficient workflow is crucial for the timely and accurate structural validation of a newly synthesized this compound derivative.

Analytical Workflow cluster_0 Initial Characterization cluster_1 Detailed Structural Elucidation cluster_2 Unambiguous Confirmation Synthesis Synthesis MS MS Synthesis->MS Confirm Molecular Weight 1H_NMR 1H NMR MS->1H_NMR Guide Initial Assessment 13C_NMR 13C NMR 1H_NMR->13C_NMR Confirm Carbon Skeleton 19F_NMR 19F NMR 13C_NMR->19F_NMR Probe Fluorine Environment 2D_NMR 2D NMR (COSY, HSQC, HMBC) 19F_NMR->2D_NMR Establish Connectivity Crystallization Crystallization 2D_NMR->Crystallization If ambiguity remains or solid-state conformation is required Xray X-ray Crystallography Crystallization->Xray Obtain 3D Structure

Caption: A logical workflow for the structural validation of this compound derivatives.

In-Depth Methodologies and Data Interpretation

Mass Spectrometry (MS): The First Checkpoint

Mass spectrometry is the initial and most rapid technique to confirm the molecular weight of the synthesized derivative. For compounds containing bromine, the isotopic pattern is a key diagnostic feature. Bromine has two major isotopes, 79Br and 81Br, in an approximate 1:1 ratio. This results in a characteristic M and M+2 peak of nearly equal intensity in the mass spectrum, providing strong evidence for the presence of a single bromine atom.[7][8]

Illustrative Fragmentation of this compound:

For the parent compound, the molecular ion peak would be observed as a doublet at m/z 200 and 202. Common fragmentation pathways for halogenated aromatic compounds include the loss of the halogen atom or the cyano group.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Separation:

    • Injector Temperature: 250 °C

    • Column: A non-polar column (e.g., DB-5ms) is suitable for these types of analytes.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Detection (Electron Ionization - EI):

    • Ion Source Temperature: 230 °C

    • Electron Energy: 70 eV

    • Scan Range: m/z 40-300

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity

NMR spectroscopy is the most powerful tool for elucidating the detailed connectivity of atoms in a molecule. For this compound derivatives, a combination of 1H, 13C, and 19F NMR is essential.

1H NMR: The proton NMR spectrum will reveal the number of different proton environments and their connectivity through spin-spin coupling. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the nitrogen atom, the nitrile group, and the halogens.[9]

13C NMR: The carbon NMR spectrum provides information on the number of unique carbon atoms. The carbon attached to fluorine will appear as a doublet due to 1JCF coupling, which is a key diagnostic feature. The magnitude of this coupling constant can provide insights into the electronic environment.[10]

19F NMR: 19F NMR is highly sensitive and has a wide chemical shift range, making it an excellent tool for probing the environment of the fluorine atom.[11][12] The chemical shift of the fluorine will be influenced by the substituents on the pyridine ring.[13][14]

Illustrative NMR Data for a Substituted this compound Derivative:

NucleusExpected Chemical Shift (ppm)Expected MultiplicityExpected Coupling Constants (Hz)
1H
H-4~8.0 - 8.4d4JHF ≈ 2-4
H-5~7.6 - 8.0d3JHH ≈ 8-9
13C
C-2 (CN)~115 - 120s
C-3 (C-F)~155 - 165d1JCF ≈ 240-260
C-4~125 - 135d2JCF ≈ 20-25
C-5~130 - 140s
C-6 (C-Br)~110 - 120d3JCF ≈ 3-5
CN~115 - 118s
19F ~ -110 to -130 (vs. CFCl3)d4JFH ≈ 2-4

Note: These are predicted values and will vary depending on the specific substituents.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard for 1H and 13C NMR.

  • 1H NMR Acquisition:

    • Spectrometer Frequency: 400 MHz or higher.

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64.

  • 13C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Number of Scans: 1024-4096.

  • 19F NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Reference: External CFCl3 or a suitable secondary standard.

    • Number of Scans: 64-256.

  • 2D NMR (COSY, HSQC, HMBC): Acquire these spectra as needed to confirm proton-proton, proton-carbon (one-bond), and proton-carbon (long-range) correlations, respectively.

Single-Crystal X-ray Crystallography: The Definitive Structure

When NMR and MS data are ambiguous, or when the solid-state conformation and intermolecular interactions are of interest, single-crystal X-ray crystallography provides the ultimate structural proof. For halogenated aromatic compounds, halogen bonding and other non-covalent interactions can play a significant role in the crystal packing.[15]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: This is often the most challenging step. Slow evaporation of a solution of the compound in a suitable solvent or solvent mixture (e.g., dichloromethane/hexane, ethyl acetate/heptane) is a common starting point. Vapor diffusion and slow cooling techniques can also be employed.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is cooled in a stream of nitrogen gas (typically to 100 K) to minimize thermal motion. X-ray diffraction data are collected on a diffractometer.

  • Structure Solution and Refinement: The diffraction data is processed to solve and refine the crystal structure, yielding the final atomic coordinates.

Causality Behind Experimental Choices

The decision to use a particular technique, or a combination thereof, is driven by the specific questions that need to be answered.

  • Routine Confirmation vs. Novel Scaffold: For a routine synthesis of a known derivative, 1H NMR and MS may be sufficient. For a novel scaffold, a full suite of 1D and 2D NMR experiments is necessary.

  • Stereochemistry: If the derivative contains stereocenters, advanced NMR techniques (e.g., NOESY) can help determine relative stereochemistry. However, for absolute stereochemistry, X-ray crystallography of a single enantiomer or a derivative with a known stereocenter is required.

  • Polymorphism: If the compound is intended for solid-state formulation, X-ray crystallography is crucial for identifying and characterizing different crystalline forms (polymorphs), which can have different physical properties.

  • Troubleshooting: If NMR spectra are unexpectedly complex, it could indicate the presence of isomers or impurities. MS can help identify if the mass corresponds to the expected product.

Conclusion

The structural validation of this compound derivatives requires a systematic and multi-technique approach. By understanding the strengths and limitations of NMR, MS, and X-ray crystallography, and by applying them in a logical workflow, researchers can confidently and unambiguously determine the structure of these important pharmaceutical building blocks. This rigorous approach to structural integrity is fundamental to accelerating the drug discovery and development process.

References

A Senior Application Scientist's Guide to Catalytic Systems for 6-Bromo-3-fluoropicolinonitrile Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 6-Bromo-3-fluoropicolinonitrile

In the landscape of modern drug discovery and materials science, halogenated heterocycles are indispensable building blocks. Among these, this compound stands out as a particularly valuable scaffold. Its unique electronic properties—an electron-deficient pyridine ring further activated by fluoro and cyano substituents—make it a versatile precursor for a wide array of complex molecular architectures. However, these same electronic features present distinct challenges for catalytic cross-coupling reactions. The pyridine nitrogen and nitrile group can act as potential ligands for the metal center, potentially inhibiting or poisoning the catalyst.

This guide provides a comparative analysis of various catalytic systems for the most common and synthetically valuable transformations of this compound: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. We will delve into the mechanistic rationale behind catalyst selection, present comparative data to guide your experimental design, and provide detailed, field-proven protocols.

Suzuki-Miyaura Coupling: Forging Key C-C Bonds

The Suzuki-Miyaura reaction is the preeminent method for creating C(sp²)-C(sp²) bonds, a transformation critical for assembling the biaryl cores prevalent in many pharmaceutical agents.[1] The primary challenge with a substrate like this compound is to achieve efficient oxidative addition and subsequent reductive elimination without catalyst deactivation.

Causality in Catalyst Selection

The choice of ligand is paramount. For electron-deficient heteroaryl halides, standard ligands like triphenylphosphine (PPh₃) often prove insufficient. The catalytic cycle benefits immensely from ligands that are both sterically bulky and highly electron-donating.[1][2][3]

  • Steric Bulk: Hindered phosphine ligands (e.g., SPhos, P(t-Bu)₃) promote the formation of a monoligated, 12-electron Pd(0) species, which is highly reactive towards oxidative addition. This bulk also accelerates the final reductive elimination step.[4][5]

  • Electron-Donating Ability: Rich phosphines enhance the electron density at the palladium center, which facilitates the oxidative addition of the C-Br bond—often the rate-limiting step for electron-poor aryl halides.[3][4]

The base plays a crucial role beyond simply activating the boronic acid; it participates in the transmetalation step.[6] Strong bases like phosphates (e.g., K₃PO₄) or carbonates are often effective, with the choice depending on the stability of other functional groups in the coupling partners.

Comparative Data: Suzuki-Miyaura Systems

Due to the specificity of the substrate, data for closely analogous 2-bromopyridine systems are included for a broader comparison.

Coupling PartnerPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
Phenylboronic AcidPd(dppf)Cl₂ (N/A)-Na₂CO₃ (2)1,4-Dioxane/H₂O80-904-12GoodAnalogous System[7]
Arylboronic AcidPd(PPh₃)₄ (1.5)-K₃PO₄ (2)1,4-Dioxane/H₂O100885Analogous System[8]
Arylboronic AcidPd(OAc)₂ (1-2)SPhos (2-4)K₃PO₄ (2)Toluene10012HighGeneral Protocol[5][9]
Thiophene-2-boronic acid pinacol esterPd(dppf)Cl₂ (10)-Na₃PO₄ (3)1,4-Dioxane/H₂O6512~70Analogous System[8]

Diagram: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Transmetalation Transmetalation Oxidative_Addition->Transmetalation [Ar-Pd(II)-X]L2 Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination [Ar-Pd(II)-R]L2 BaseX B(OH)₂X⁻ Transmetalation->BaseX Reductive_Elimination->Pd(0)L2 Ar-R Product Coupled Product Reductive_Elimination->Product ArX This compound ArX->Oxidative_Addition BoronicAcid R-B(OH)₂ + Base BoronicAcid->Transmetalation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is optimized for challenging heteroaryl bromides.

  • Reagent Preparation: To an oven-dried Schlenk tube under an argon atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of argon, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (or toluene) to achieve a substrate concentration of 0.1 M.

  • Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C.

  • Monitoring: Stir the reaction vigorously. Monitor progress by TLC or LC-MS analysis of small aliquots. The reaction is typically complete within 12-18 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The palladium-catalyzed Buchwald-Hartwig amination is a powerful method for forming C-N bonds, providing access to substituted aminopyridines that are key pharmacophores.[10] The primary difficulty with this compound is the potential for the pyridine nitrogen to coordinate with the palladium center, hindering the catalytic cycle.[10]

Causality in Catalyst Selection

The solution again lies in ligand design. Highly hindered biaryl phosphine ligands (e.g., Xantphos, XPhos, BINAP) are essential.[11][12] These ligands create a well-defined, sterically shielded coordination sphere around the palladium atom. This shielding disfavors coordination of the pyridine nitrogen while still allowing the oxidative addition and reductive elimination steps to proceed efficiently.[12]

The choice of base is also critical. A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃) are the most common and effective choices.[11][13]

Comparative Data: Buchwald-Hartwig Systems

Data presented is for analogous bromopyridine or bromoquinoline systems, which share similar electronic challenges.

Amine PartnerPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
MorpholinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (1.5)Toluene1101660-88Analogous System[7]
Chiral Primary AminePd(dba)₂ (N/A)BINAP (N/A)Cs₂CO₃ (N/A)THFN/AN/A80Kiloscale Process[14][15]
Various Amines[Pd(allyl)Cl]₂ (1)XPhos (2)NaOtBu (1.4)Toluene10012-24GoodGeneral Protocol[11]
Various AminesPd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.4)Toluene90-11012-24GoodAnalogous System[12]

Diagram: The Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow cluster_prep Inert Atmosphere Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine Ar-Br, Amine, Base, Catalyst, and Ligand in Schlenk Tube start->reagents degas Evacuate and Backfill with Argon (3x) reagents->degas add_solvent Add Degassed Anhydrous Solvent degas->add_solvent heat Heat to 90-110 °C add_solvent->heat monitor Monitor by TLC / LC-MS heat->monitor quench Cool to RT & Quench monitor->quench extract Aqueous Work-up & Extraction quench->extract purify Column Chromatography extract->purify end End purify->end

Caption: A typical experimental workflow for Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination
  • Reagent Preparation: In a glovebox, add this compound (1.0 equiv), the desired amine (1.2 equiv), sodium tert-butoxide (1.4 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%), and Xantphos (4 mol%) to an oven-dried Schlenk tube.[13]

  • Solvent Addition: Remove the tube from the glovebox and add anhydrous, degassed toluene via syringe to achieve a substrate concentration of 0.1-0.2 M.

  • Reaction Execution: Seal the tube and heat the reaction mixture in a preheated oil bath at 100-110 °C.

  • Monitoring: Stir the reaction vigorously for 12-24 hours, monitoring completion by LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and quench carefully with saturated aqueous ammonium chloride. Separate the layers and extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over magnesium sulfate, filter, and concentrate. Purify the residue via flash column chromatography to yield the desired 6-aminopicolinonitrile derivative.

Sonogashira Coupling: Accessing Alkynyl Scaffolds

The Sonogashira coupling provides a direct route to C(sp²)-C(sp) bonds, installing an alkyne moiety that is a versatile handle for further functionalization, such as in click chemistry or cyclization reactions.[16] A highly effective Sonogashira coupling of this compound has been explicitly reported, providing a reliable starting point for methodology.[17]

Causality in Catalyst Selection

The classical Sonogashira reaction employs a dual catalytic system: a palladium complex to activate the aryl halide and a copper(I) salt (e.g., CuI) to activate the terminal alkyne.[16][18]

  • Palladium Catalyst: Pd(PPh₃)₄ is a common and effective choice. The PPh₃ ligand is sufficiently robust for this transformation, though more specialized ligands can be used in copper-free variants.

  • Copper Co-catalyst: CuI facilitates the deprotonation of the alkyne and forms a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[16]

  • Base: A liquid amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), typically serves as both the base and, in many cases, the solvent.

While effective, the use of copper can sometimes lead to the homocoupling of the alkyne (Glaser coupling) and can require stringent anaerobic conditions. This has led to the development of "copper-free" Sonogashira protocols, which rely on specialized palladium catalysts and different bases to facilitate the direct reaction between the palladium complex and the alkyne.[19][20][21]

Comparative Data: Sonogashira Systems
Alkyne PartnerPalladium Catalyst (mol%)Co-catalyst (mol%)BaseSolventTempTime (h)Yield (%)Reference
1-Ethyl-4-ethynylbenzenePd(PPh₃)₄ (15)CuI (30)Et₃NTHF/Et₃NRT1692Direct Substrate [7][17]
Terminal AlkynePd(PPh₃)₄ / CuICuIEt₃NTHFRT16HighGeneral Protocol[7]
PhenylacetylenePd(PhCN)₂Cl₂ / L7 (2/4)Pd-PyMIC (1)N/AN/ARTN/AHighCu-Free System[19]
Phenylacetylene[DTBNpP]Pd(crotyl)Cl (2)NoneTMP (2 equiv)DMSORT0.5-6up to 97Cu-Free System[21]

Diagram: The Sonogashira Catalytic Cycles

Sonogashira_Cycles Sonogashira Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle (Classical) cluster_cu_free Copper-Free Pathway pd0 Pd(0)L₂ pd_oa Oxidative Addition (Ar-Pd-X)L₂ pd0->pd_oa Ar-X pd_tm Transmetalation pd_oa->pd_tm pd_re Reductive Elimination pd_tm->pd_re (Ar-Pd-C≡CR)L₂ cu_x Cu(I)X pd_tm->cu_x Releases CuX pd_re->pd0 Ar-C≡CR cu_acetylide Copper Acetylide (Cu-C≡CR) cu_x->cu_acetylide R-C≡CH + Base cu_acetylide->pd_tm Transmetalation to Pd(II) alkyne_direct Alkyne + Base alkyne_direct->pd_oa Direct reaction with (Ar-Pd-X)L₂ complex

Caption: Palladium and Copper cycles in classical vs. copper-free Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling

This protocol is adapted directly from the successful reported synthesis using this compound.[17]

  • Reagent Preparation: To a flask, add this compound (1.1 equiv) and the terminal alkyne (1.0 equiv).

  • Solvent and Base: Add a 2:1 mixture of anhydrous THF and triethylamine (Et₃N).

  • Degassing: Degas the solution for 15-20 minutes by bubbling argon through the liquid.

  • Catalyst Addition: Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 15 mol%) and copper(I) iodide (CuI, 30 mol%).

  • Reaction Execution: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 16 hours.

  • Work-up: Once complete, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to afford the desired alkynyl-substituted picolinonitrile.

A Note on Cyanation Reactions

While the substrate already contains a nitrile, understanding cyanation catalysis is crucial for aryl halide chemistry. Palladium-catalyzed cyanation offers a direct method to install this group.[7] Historically, toxic cyanide sources like CuCN or KCN were used.[22] Modern methods, however, prioritize safer, non-toxic cyanide sources.

Potassium hexacyanoferrate(II), K₄[Fe(CN)₆], has emerged as an excellent, low-toxicity alternative.[23][24] This method is highly practical and avoids handling acutely toxic cyanide salts. Nickel-based systems have also been developed for this purpose, offering a cost-effective alternative to palladium.[23]

Comparative Data: Modern Cyanation Systems for Aryl Bromides
Cyanide SourceMetal Catalyst (mol%)LigandBase/AdditiveSolventTemp (°C)Reference
K₄[Fe(CN)₆]Pd(OAc)₂ (0.1)NoneN/ANMP140Ligand-Free[24]
K₄[Fe(CN)₆]Pd/C (1-2)NoneN/ADMAc/H₂O150Heterogeneous[24]
K₄[Fe(CN)₆]NiCl₂(glyme) (5)JosiPhos (7.5)nBu₄NHSO₄CPME/H₂O100Ni-Catalyzed[23]
Zn(CN)₂Ni(OTf)₂ (10)dppf (12)DMAPMeCN80Ni-Catalyzed[24]

Conclusion and Recommendations

This compound is a versatile but electronically challenging substrate. Successful cross-coupling hinges on the rational selection of a catalytic system tailored to overcome potential catalyst inhibition and the electron-deficient nature of the pyridine ring.

  • For Suzuki-Miyaura Couplings: Employ palladium precatalysts with bulky, electron-rich biaryl phosphine ligands like SPhos or XPhos .

  • For Buchwald-Hartwig Aminations: The use of sterically shielding ligands is critical. Xantphos or BINAP in combination with a strong base like NaOtBu or Cs₂CO₃ provides a robust system.

  • For Sonogashira Couplings: A well-established classical protocol using Pd(PPh₃)₄/CuI has been proven effective for this specific substrate, offering a reliable and high-yielding route to alkynyl derivatives.[17] Copper-free alternatives are available and may be advantageous for sensitive substrates or to simplify purification.

By understanding the causality behind catalyst and ligand choice, researchers can confidently and efficiently elaborate the this compound core to accelerate the development of novel molecules in the pharmaceutical and materials science sectors.

References

The Structure-Activity Relationship of 6-Bromo-3-fluoropicolinonitrile Analogs: A Comparative Guide for Kinase Inhibitor Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic design of potent and selective kinase inhibitors is a cornerstone of modern therapeutic development. The 6-bromo-3-fluoropicolinonitrile scaffold has emerged as a privileged starting point for the synthesis of a diverse range of kinase inhibitors, particularly those targeting the Janus kinase (JAK) family. This guide provides an in-depth comparison of hypothetical analogs derived from this core structure, supported by established experimental methodologies and an exploration of the underlying structure-activity relationships (SAR).

Introduction: The Versatility of the this compound Scaffold

The this compound core is a highly versatile building block in medicinal chemistry. Its distinct electronic properties and multiple points for chemical modification make it an ideal starting point for creating libraries of compounds for high-throughput screening and lead optimization. The bromine atom at the 6-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, allowing for the introduction of a wide variety of aryl, heteroaryl, and amino substituents. The fluorine atom at the 3-position can enhance metabolic stability and binding affinity through favorable interactions with the target protein. The nitrile group often serves as a key hydrogen bond acceptor, anchoring the molecule within the ATP-binding site of kinases.

Comparative Analysis of Hypothetical this compound Analogs as JAK3 Inhibitors

To illustrate the structure-activity relationship of this class of compounds, we present a comparative analysis of a series of hypothetical analogs targeting Janus kinase 3 (JAK3). JAK3 is a critical enzyme in the signaling pathways of several cytokines and is a validated therapeutic target for autoimmune diseases such as rheumatoid arthritis.[1] The following table summarizes the inhibitory activity (hypothetical IC50 values) of a series of analogs where the 6-position of the picolinonitrile core has been systematically modified.

Compound IDR Group (at 6-position)Hypothetical JAK3 IC50 (nM)Rationale for Design
1 -Br (Parent Compound)>10,000Starting material, expected to have low activity.
2a Phenyl850Introduction of an aryl group to probe for hydrophobic interactions.
2b 4-Methoxyphenyl450Electron-donating group may enhance binding affinity.
2c 4-Trifluoromethylphenyl1200Electron-withdrawing group may decrease activity.
3a Pyrazol-4-yl150Introduction of a heteroaryl group capable of forming additional hydrogen bonds.
3b 1-Methyl-pyrazol-4-yl95N-methylation can improve metabolic stability and fill a small hydrophobic pocket.
4a Aniline320Amino linkage provides a hydrogen bond donor.
4b N-Methylaniline210Secondary amine may offer improved properties over the primary amine.

Elucidating the Structure-Activity Relationship (SAR)

The hypothetical data in the table above illustrates key SAR trends commonly observed in kinase inhibitor design:

  • Substitution at the 6-Position is Crucial: The parent compound 1 is inactive, highlighting the necessity of a substituent at this position to achieve inhibitory activity.

  • Aryl and Heteroaryl Groups Confer Potency: The introduction of both simple aryl groups (2a-c ) and more complex heteroaryl groups (3a-b ) leads to a significant increase in potency. This suggests the presence of a hydrophobic pocket in the kinase binding site that can accommodate these substituents.

  • Hydrogen Bonding Interactions are Key: The improved activity of the pyrazolyl analogs (3a and 3b ) compared to the simple phenyl analog (2a ) suggests that the nitrogen atoms of the pyrazole ring are forming beneficial hydrogen bonds with residues in the ATP-binding site.

  • Electronic Effects Influence Activity: The difference in activity between the electron-donating methoxy-substituted analog (2b ) and the electron-withdrawing trifluoromethyl-substituted analog (2c ) indicates that the electronic properties of the R group can modulate binding affinity.

  • Amino Linkages Offer Additional Interaction Points: The aniline derivatives (4a and 4b ) demonstrate that a nitrogen-linked substituent can also lead to potent inhibitors, likely through hydrogen bond donation from the N-H group.

Experimental Protocols

To generate the type of data presented above, the following experimental workflows are typically employed.

Synthesis of 6-Substituted-3-fluoropicolinonitrile Analogs

A general synthetic scheme for the preparation of the target analogs is outlined below. The key step is a palladium-catalyzed cross-coupling reaction to displace the bromine atom at the 6-position.

G start This compound suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acid, Pd Catalyst, Base) start->suzuki buchwald Buchwald-Hartwig Amination (Amine, Pd Catalyst, Base) start->buchwald product_aryl 6-Aryl/Heteroaryl-3-fluoropicolinonitrile Analog suzuki->product_aryl product_amino 6-Amino-3-fluoropicolinonitrile Analog buchwald->product_amino purification Purification (Column Chromatography) product_aryl->purification product_amino->purification characterization Characterization (NMR, MS) purification->characterization

Caption: Synthetic workflow for 6-substituted-3-fluoropicolinonitrile analogs.

Step-by-Step Protocol for Suzuki-Miyaura Coupling (Example for Compound 2a):

  • To a microwave vial, add this compound (1.0 eq.), phenylboronic acid (1.2 eq.), tetrakis(triphenylphosphine)palladium(0) (0.05 eq.), and potassium carbonate (2.0 eq.).

  • Add a 3:1 mixture of 1,4-dioxane and water.

  • Seal the vial and heat in a microwave reactor to 120°C for 30 minutes.

  • Monitor the reaction by thin-layer chromatography or LC-MS.

  • Upon completion, cool the reaction mixture and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 6-phenyl-3-fluoropicolinonitrile.

In Vitro Kinase Inhibition Assay (JAK3)

The inhibitory activity of the synthesized compounds against JAK3 is determined using a biochemical assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

G start Prepare Assay Plate (Varying Inhibitor Concentrations) add_reagents Add JAK3 Enzyme, Biotinylated Peptide Substrate, and ATP start->add_reagents incubation Incubate at Room Temperature add_reagents->incubation add_detection Add TR-FRET Detection Reagents (Europium-labeled anti-phospho-peptide antibody and Streptavidin-Allophycocyanin) incubation->add_detection read_plate Read Plate on TR-FRET Reader add_detection->read_plate calculate Calculate IC50 Values read_plate->calculate

Caption: Workflow for an in vitro TR-FRET kinase inhibition assay.

Step-by-Step Protocol for TR-FRET Assay:

  • Serially dilute the test compounds in DMSO and add to a 384-well assay plate.

  • Add a solution containing recombinant human JAK3 enzyme and a biotinylated peptide substrate to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction and add the detection reagents: a europium-labeled antibody that specifically recognizes the phosphorylated substrate and streptavidin-allophycocyanin (SA-APC) which binds to the biotinylated peptide.

  • Incubate for another hour to allow for the development of the FRET signal.

  • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Calculate the ratio of the acceptor to donor signals and plot the results against the inhibitor concentration to determine the IC50 value.

Biological Context: The JAK-STAT Signaling Pathway

The Janus kinases are a family of intracellular, non-receptor tyrosine kinases that are critical for signaling from cytokine receptors.[2][3] Upon cytokine binding to its receptor, the associated JAKs are brought into close proximity, allowing them to trans-phosphorylate and activate each other. The activated JAKs then phosphorylate the intracellular domain of the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The recruited STATs are then phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of genes involved in inflammation, immunity, and cell growth.[3]

G cluster_membrane Cell Membrane receptor Cytokine Receptor jak JAK receptor->jak Activation & Autophosphorylation stat STAT jak->stat Phosphorylation cytokine Cytokine cytokine->receptor Binding stat_p Phosphorylated STAT (Dimer) stat->stat_p Dimerization nucleus Nucleus stat_p->nucleus Translocation gene_expression Gene Expression nucleus->gene_expression Transcriptional Regulation

Caption: Simplified diagram of the JAK-STAT signaling pathway.

Conclusion

The this compound scaffold represents a valuable starting point for the development of potent and selective kinase inhibitors. Through systematic modification, particularly at the 6-position, and guided by a thorough understanding of structure-activity relationships, it is possible to design novel compounds with promising therapeutic potential. The experimental protocols and biological context provided in this guide offer a framework for researchers to explore the potential of this and related chemical scaffolds in their own drug discovery programs.

References

A Comparative Guide to Cross-Validation of Analytical Methods for 6-Bromo-3-fluoropicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. This guide provides an in-depth exploration of the cross-validation of analytical methods for the quantification and characterization of 6-Bromo-3-fluoropicolinonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. As a Senior Application Scientist, my objective is to not only present protocols but to elucidate the scientific rationale behind the experimental choices, ensuring a robust and self-validating system. This guide is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), providing a framework for generating reliable and reproducible analytical data.[1][2][3][4]

The Critical Role of Analytical Method Validation

Before any analytical method can be routinely used, it must undergo a rigorous validation process to demonstrate its suitability for the intended purpose.[5][6] This process ensures that the method is accurate, precise, specific, sensitive, and robust. Cross-validation takes this a step further by comparing the results from two or more distinct analytical methods to provide a higher level of assurance in the data's reliability.[7][8] This is particularly crucial during method transfer between laboratories or when a new method is introduced to replace an existing one.[7][9][10]

This guide will focus on two powerful and commonly employed analytical techniques for small organic molecules: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) . We will delve into the validation of each method for the analysis of this compound and then conduct a cross-validation to compare their performance.

Section 1: High-Performance Liquid Chromatography (HPLC) Method Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and applicability to a wide range of compounds.[11] For a compound like this compound, a reversed-phase HPLC method is a logical choice, separating the analyte from potential impurities based on its polarity.

Experimental Workflow for HPLC Method Validation

HPLC_Validation_Workflow start Start: HPLC Method Development protocol Develop Validation Protocol (ICH Q2(R2)) start->protocol specificity Specificity/ Selectivity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy (% Recovery) protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness system_suitability System Suitability data_analysis Data Analysis & Statistical Evaluation specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis robustness->data_analysis system_suitability->data_analysis report Validation Report data_analysis->report end Validated Method report->end GCMS_Validation_Workflow start Start: GC-MS Method Development protocol Develop Validation Protocol (ICH Q2(R2)) start->protocol specificity Specificity/ Selectivity (SIM) protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy (% Recovery) protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness system_suitability System Suitability data_analysis Data Analysis & Statistical Evaluation specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis robustness->data_analysis system_suitability->data_analysis report Validation Report data_analysis->report end Validated Method report->end

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-Bromo-3-fluoropicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, chemist, and drug development professional, the synthesis and application of novel chemical entities are only part of the equation. Responsible stewardship of these materials, from handling to disposal, is paramount to ensuring a safe and compliant laboratory environment. This guide provides a comprehensive, in-depth protocol for the proper disposal of 6-Bromo-3-fluoropicolinonitrile, a halogenated picolinonitrile derivative. As a Senior Application Scientist, my aim is to provide not just a set of instructions, but a framework for understanding the chemical principles that underpin these essential safety procedures.

Understanding the Hazard Profile of this compound

Before any disposal protocol can be established, a thorough understanding of the chemical's intrinsic hazards is crucial. This compound is a multifaceted compound, and its disposal procedure is dictated by its chemical properties and associated risks.

Key Physicochemical Data:

PropertyValueSource
CAS Number 886373-28-0CymitQuimica[1]
Molecular Formula C₆H₂BrFN₂Acros Pharmatech[2]
Molecular Weight 201.0 g/mol Acros Pharmatech[2]
Appearance SolidCymitQuimica[1]

Toxicological Summary:

Safety Data Sheets (SDS) for this compound and structurally similar compounds consistently highlight the following hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3][4][5]

  • Skin Corrosion/Irritation: Causes skin irritation.[4]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[4]

  • Respiratory Irritation: May cause respiratory irritation.[4]

The presence of bromine and fluorine atoms, along with the nitrile functional group, contributes to its reactivity and toxicity. Halogenated aromatic compounds can be environmentally persistent and require special disposal considerations.

The Core Principle: Segregation and Professional Disposal

The primary and most critical step in the proper disposal of this compound is its collection and subsequent transfer to a licensed hazardous waste disposal facility. Under no circumstances should this compound or its residues be disposed of down the drain or in regular solid waste.

The rationale for this is twofold:

  • Environmental Protection: Halogenated organic compounds can be toxic to aquatic life and may persist in the environment.[3] Standard wastewater treatment facilities are not equipped to handle such chemicals.

  • Chemical Incompatibility: Uncontrolled mixing of this compound with other waste streams can lead to dangerous reactions. As detailed in its SDS, this compound is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[6]

Step-by-Step Laboratory Disposal Protocol

This protocol outlines the necessary steps for the safe collection and temporary storage of this compound waste within the laboratory, pending collection by a certified disposal service.

3.1. Personal Protective Equipment (PPE): A Non-Negotiable First Line of Defense

Given the compound's hazard profile, a robust selection of PPE is mandatory.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended).Protects against skin contact and absorption.[7]
Eye Protection Chemical safety goggles and a face shield.Protects against splashes and airborne particles.[7]
Body Protection A flame-resistant lab coat.Protects against minor splashes and contamination of personal clothing.[7]
Respiratory Protection Use in a certified chemical fume hood. If not possible, a NIOSH-approved respirator with an organic vapor cartridge is necessary.Minimizes inhalation of dust or vapors.[6]

3.2. Waste Collection and Container Management

  • Designated Waste Container: Use a clearly labeled, dedicated waste container for this compound and any materials contaminated with it (e.g., pipette tips, weighing paper, contaminated gloves).

  • Labeling: The container must be labeled "Hazardous Waste" and clearly identify the contents: "this compound". Include the approximate quantity and date of initial waste addition.

  • Container Integrity: The container must be in good condition, compatible with the chemical, and have a secure, tightly sealing lid to prevent leaks or the escape of vapors.

  • Segregation: Store the waste container in a designated, well-ventilated area, away from incompatible materials. Secondary containment (e.g., a larger, chemically resistant bin) is highly recommended.

3.3. Handling and Transfer

  • Always handle the waste container within a chemical fume hood.

  • When transferring waste, use appropriate tools (e.g., a funnel for liquids, a scoop for solids) to minimize the risk of spills.

  • Ensure the exterior of the waste container remains clean and free of contamination.

Emergency Procedures: Preparedness is Key

Accidents can happen, and a clear, well-rehearsed emergency plan is essential.

4.1. Spills

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite).[8]

    • Carefully collect the absorbed material and place it in the designated hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., isopropanol), and dispose of the cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.[9]

    • Prevent entry into the contaminated area until it has been deemed safe by trained personnel.

4.2. Personal Exposure

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.[6]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[6]

  • Inhalation: Move to fresh air immediately.[6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[6]

In all cases of personal exposure, seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound start Generation of This compound Waste ppe Wear Appropriate PPE: - Nitrile/Neoprene Gloves - Safety Goggles & Face Shield - Lab Coat - Use in Fume Hood start->ppe container Select a Designated, Labeled Hazardous Waste Container ppe->container collect Collect Waste: - Solid Residue - Contaminated Materials - Unused Product container->collect seal Securely Seal the Container collect->seal spill Spill Occurs collect->spill Potential storage Store in a Designated, Well-Ventilated Area with Secondary Containment seal->storage schedule_pickup Schedule Pickup with Licensed Hazardous Waste Contractor storage->schedule_pickup small_spill Small Spill: - Contain with Absorbent - Collect and Dispose as Waste - Decontaminate Area spill->small_spill Is it manageable? large_spill Large Spill: - Evacuate Area - Contact EHS Immediately spill->large_spill No small_spill->collect Cleaned up

Caption: A workflow diagram illustrating the key steps for the safe disposal of this compound waste.

Concluding Remarks: A Culture of Safety

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental responsibility. By understanding the chemical's hazards, adhering to a strict disposal protocol, and being prepared for emergencies, researchers can ensure that their work contributes to scientific advancement without compromising the well-being of themselves, their colleagues, or the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.